Product packaging for N-Propyl-p-toluenesulfonamide(Cat. No.:CAS No. 1133-12-6)

N-Propyl-p-toluenesulfonamide

Cat. No.: B073833
CAS No.: 1133-12-6
M. Wt: 213.3 g/mol
InChI Key: FGTLUYQJKVPUHM-UHFFFAOYSA-N
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Description

N-Propyl-p-toluenesulfonamide is a specialized organic compound of significant interest in synthetic and medicinal chemistry research. This molecule features a p-toluenesulfonamide (tosylamide) core functionalized with an n-propyl group, making it a valuable intermediate and building block. Its primary research applications include its use as a key precursor in the synthesis of more complex sulfonamide derivatives, which are a prominent pharmacophore in drug discovery. Sulfonamides are known to exhibit a wide range of biological activities, and researchers utilize this compound to investigate structure-activity relationships (SAR) for targets such as enzymes, receptors, and ion channels. The compound serves as a model substrate in methodological studies for developing novel sulfonylation or alkylation reactions. Furthermore, its well-defined structure and physicochemical properties make it a suitable candidate for analytical research, including method development and use as a standard in chromatographic (HPLC, GC) and mass spectrometric analyses. This reagent provides researchers with a high-purity, well-characterized tool to advance projects in chemical biology, materials science, and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2S B073833 N-Propyl-p-toluenesulfonamide CAS No. 1133-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTLUYQJKVPUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921036
Record name 4-Methyl-N-propylbenzene-1-sulfonamide
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Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1133-12-6
Record name N-Propyl-p-toluenesulfonamide
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URL https://commonchemistry.cas.org/detail?cas_rn=1133-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluenesulfonamide, N-propyl-
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Record name Benzenesulfonamide, 4-methyl-N-propyl-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206125
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Record name 4-Methyl-N-propylbenzene-1-sulfonamide
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Foundational & Exploratory

N-Propyl-p-toluenesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of N-Propyl-p-toluenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. All quantitative data is presented in tabular format for clarity and ease of comparison. A detailed experimental protocol for its synthesis is also included.

Chemical and Physical Properties

This compound is a derivative of p-toluenesulfonamide, a compound with applications in organic synthesis and as a plasticizer.[1] The properties of this compound are summarized below, with data for the parent compound, p-Toluenesulfonamide, provided for context.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 4-methyl-N-propylbenzenesulfonamide[2]
Synonyms This compound, 4-Methyl-N-propylbenzenesulfonamide[2]
CAS Number 1133-12-6[2]
Molecular Formula C10H15NO2SCalculated
Molecular Weight 213.30 g/mol Calculated
Boiling Point 325.5ºC at 760mmHg[2]
Melting Point 48.3-51.2°C[3]
Solubility Insoluble in water.[4][4]

Table 2: Comparative Properties of p-Toluenesulfonamide (Parent Compound)

PropertyValueSource
CAS Number 70-55-3[5]
Molecular Formula C7H9NO2S[5][6]
Molecular Weight 171.22 g/mol [6]
Melting Point 134-137 °C
Boiling Point 221 °C at 10 mmHg[7]
Flash Point 202 °C[7]
Solubility in Water 0.32 g/100 mL (25 °C)[7][8]
Solubility in other solvents Soluble in DMSO and alcohol.[8][9][8][9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available spectral information includes:

  • 13C NMR: Spectra are available for p-Toluenesulfonamide, N-propyl-.[10]

  • Infrared (IR): Transmission IR spectra have been recorded.[10]

  • Mass Spectrometry (MS): Mass spectra obtained via Gas Chromatography (GC) are available.[10]

For the related compound, Propyl p-toluenesulfonate, various spectra are also available including 1H NMR, IR, and 13C NMR.[11]

Reactivity and Stability

  • Stability: this compound is stable under normal conditions.[4]

  • Hazardous Reactions: No hazardous reactions are reported under normal processing.[4] Hazardous polymerization does not occur.[4]

  • Incompatible Materials: It is incompatible with strong oxidizing agents.[4][7] The parent compound, p-toluenesulfonamide, is also incompatible with strong bases.[7]

  • Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and sulfur oxides.[6] Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, and sulfur oxides.[4][7]

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of N-alkyl-p-toluenesulfonamides involves the direct reaction of anhydrous p-toluenesulfonic acid with a primary amine in the presence of a catalyst and a dehydrating agent.[3][12]

Materials:

  • Anhydrous p-toluenesulfonic acid

  • n-Propylamine

  • Dichloromethane (solvent)

  • Catalyst (e.g., PIMs supported solid super acid)[12]

  • Molecular Sieves 5A (dehydrating agent)[3][12]

  • 0.5 mol/L Hydrochloric acid solution

  • 0.5 mol/L Sodium hydroxide solution

  • Saturated Sodium Chloride solution

  • Anhydrous sodium sulfate

  • 50% Ethanol aqueous solution

Procedure:

  • Dissolve anhydrous p-toluenesulfonic acid in dichloromethane in a reaction vessel.[3]

  • Add the catalyst (5-10% w/w) and molecular sieves 5A to the solution.[3]

  • Stir the mixture for 2 hours while maintaining the temperature between 0-40°C.[3]

  • Add n-propylamine to the reaction mixture and continue to stir at 0-40°C for 24 hours.[3]

  • After the reaction is complete, remove the molecular sieves by filtration.[3][12]

  • Wash the filtrate sequentially with 0.5 mol/L hydrochloric acid solution, 0.5 mol/L sodium hydroxide solution, and saturated NaCl solution.[3][12]

  • Separate the organic phase and dry it over anhydrous sodium sulfate.[3]

  • Remove the desiccant by filtration and recover the dichloromethane solvent by distillation to obtain the crude N-n-propyl-p-toluenesulfonamide.[3]

  • Wash the crude product with a 50% ethanol aqueous solution and dry to yield the purified product.[3]

Visualizations

As there is no available information on signaling pathways involving this compound, the following diagram illustrates the experimental workflow for its synthesis.

G start Start reactants 1. Combine Reactants: - Anhydrous p-toluenesulfonic acid - Dichloromethane - Catalyst - Molecular Sieves 5A start->reactants stir1 2. Stir for 2h at 0-40°C reactants->stir1 add_amine 3. Add n-Propylamine stir1->add_amine stir2 4. React for 24h at 0-40°C add_amine->stir2 filtration1 5. Filter to remove Molecular Sieves stir2->filtration1 wash 6. Wash Filtrate: - HCl (aq) - NaOH (aq) - NaCl (aq) filtration1->wash dry 7. Dry Organic Phase (Anhydrous Na2SO4) wash->dry distill 8. Distill to remove Solvent (DCM) dry->distill purify 9. Purify by washing with 50% Ethanol (aq) distill->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Ensure adequate ventilation.[4] Avoid contact with skin, eyes, and clothing.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] In case of insufficient ventilation, wear suitable respiratory equipment.[7]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4]

    • Eye Contact: Rinse cautiously with water for several minutes.[4]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[4]

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[13] Wear self-contained breathing apparatus.[4]

Conclusion

This technical guide has summarized the key chemical properties, a detailed synthesis protocol, and safety information for this compound. The provided data serves as a valuable resource for professionals engaged in chemical research and development. Further research is required to elucidate the biological activities and potential signaling pathways associated with this compound.

References

N-Propyl-p-toluenesulfonamide synthesis mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of N-Propyl-p-toluenesulfonamide

Introduction

This compound is a chemical compound that belongs to the sulfonamide family. N-alkyl-p-toluenesulfonamides are utilized in various industrial applications, including as plasticizers for polyamides, cellulose, and hot-melt adhesives.[1] This technical guide provides a detailed overview of the primary synthesis mechanisms for this compound, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development. The predominant synthetic routes involve the reaction of n-propylamine with either p-toluenesulfonyl chloride or p-toluenesulfonic acid.

Core Synthesis Mechanisms

The synthesis of this compound is primarily achieved through two main pathways. The classical and most common approach is the reaction of p-toluenesulfonyl chloride with n-propylamine. A second, more environmentally conscious method involves the direct condensation of p-toluenesulfonic acid with n-propylamine.

Synthesis from p-Toluenesulfonyl Chloride

This method, often referred to as the Hinsberg reaction for distinguishing primary, secondary, and tertiary amines, involves the nucleophilic attack of the primary amine, n-propylamine, on the electrophilic sulfur atom of p-toluenesulfonyl chloride.[2][3] The reaction typically proceeds in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[4][5]

The mechanism involves the formation of a sulfonamide bond. The lone pair of electrons on the nitrogen atom of n-propylamine attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The base present in the reaction mixture then deprotonates the nitrogen atom to yield the final this compound.

G Mechanism: p-Toluenesulfonyl Chloride Pathway cluster_reactants Reactants cluster_products Products pTSC p-Toluenesulfonyl Chloride Intermediate Tetrahedral Intermediate pTSC->Intermediate Nucleophilic Attack by n-Propylamine nPA n-Propylamine nPA->Intermediate Base Base (e.g., Triethylamine) Salt Base Hydrochloride Salt Base->Salt Product This compound Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl HCl->Salt Neutralization

Caption: Reaction mechanism for the synthesis of this compound from p-toluenesulfonyl chloride.

Synthesis from p-Toluenesulfonic Acid

To mitigate the environmental concerns associated with the high reactivity and pollution from p-toluenesulfonyl chloride, a method utilizing anhydrous p-toluenesulfonic acid has been developed.[1] This process involves a direct reaction between the sulfonic acid and n-propylamine, typically in an organic solvent like dichloromethane.[1][6] The reaction is often facilitated by a catalyst and requires the removal of water, which is a byproduct of the condensation reaction.[1][6] Molecular sieves are commonly used as a water-absorbing agent to drive the reaction to completion.[1][6]

G Mechanism: p-Toluenesulfonic Acid Pathway cluster_reactants Reactants & Facilitators cluster_products Products pTSA Anhydrous p-Toluenesulfonic Acid Product This compound pTSA->Product Direct Condensation nPA n-Propylamine nPA->Product Catalyst Catalyst Catalyst->Product Facilitates Reaction MS Molecular Sieves (5A) Water Water (H2O) Water->MS Adsorption

Caption: Reaction mechanism for the synthesis of this compound from p-toluenesulfonic acid.

Quantitative Data Summary

The following table summarizes the quantitative data from various synthesis protocols for N-alkyl-p-toluenesulfonamides.

Starting MaterialProductCatalyst/BaseYieldPurityReference
Anhydrous p-toluenesulfonic acidN-n-propyl-p-toluenesulfonamideNot specified39.3%99.1%[1]
Anhydrous p-toluenesulfonic acidN-alkyl-p-toluenesulfonamidePIMs supported solid super acid70.16% - 70.53%>98%[6]

Experimental Protocols

Protocol 1: Synthesis from p-Toluenesulfonyl Chloride

This protocol is a generalized procedure based on the common laboratory synthesis of sulfonamides from sulfonyl chlorides.[4]

Materials:

  • p-Toluenesulfonyl chloride

  • n-Propylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), dry

  • 10% Ammonium chloride solution

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve n-propylamine in dry dichloromethane in a round-bottom flask and cool the mixture to 0-5°C in an ice bath.

  • Add triethylamine to the cooled solution and stir for 10 minutes.

  • Add p-toluenesulfonyl chloride portion-wise to the reaction mixture, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate.

  • Wash the organic layer with a 10% ammonium chloride solution, followed by a water wash.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate mixture as the eluent to obtain pure this compound.

Protocol 2: Synthesis from Anhydrous p-Toluenesulfonic Acid

This protocol is based on the method described in patent CN104892470A.[1]

Materials:

  • Anhydrous p-toluenesulfonic acid

  • n-Propylamine

  • Dichloromethane (DCM)

  • 5A Molecular Sieves

  • Catalyst (as specified, e.g., PIMs supported solid super acid)[6]

  • 0.5 mol/L Hydrochloric acid solution

  • 0.5 mol/L Sodium hydroxide solution

  • Saturated Sodium chloride solution

  • Anhydrous sodium sulfate

  • 50% Ethanol aqueous solution

Procedure:

  • Dissolve anhydrous p-toluenesulfonic acid in dichloromethane in a reaction vessel.

  • Add the catalyst and 5A molecular sieves to the solution.

  • Stir the mixture for 2 hours at a controlled temperature between 0-40°C.[1]

  • Add n-propylamine to the mixture and continue the reaction at the same temperature for a specified duration (e.g., 24 hours).[1]

  • After the reaction is complete, remove the molecular sieves and catalyst by filtration.

  • Wash the filtrate sequentially with 0.5 mol/L hydrochloric acid solution, 0.5 mol/L sodium hydroxide solution, and saturated NaCl solution.[1]

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Remove the desiccant by filtration and recover the dichloromethane by distillation to obtain the crude N-n-propyl-p-toluenesulfonamide.

  • Wash the crude product with a 50% ethanol aqueous solution and dry to obtain the final product.[1]

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, workup, and purification of this compound.

G General Experimental Workflow A 1. Reaction Setup (Reactants, Solvent, Catalyst/Base) B 2. Reaction (Controlled Temperature, Stirring) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quenching & Workup (Filtration, Washing, Extraction) C->D Reaction Complete E 5. Drying & Concentration (Anhydrous Na2SO4, Evaporation) D->E F 6. Purification (Column Chromatography/Recrystallization) E->F G 7. Product Characterization (NMR, IR, MS) F->G

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through established chemical methodologies. The choice between the p-toluenesulfonyl chloride and p-toluenesulfonic acid routes may depend on factors such as desired yield, purity requirements, cost, and environmental considerations. The protocols and mechanisms detailed in this guide provide a comprehensive foundation for researchers and professionals engaged in the synthesis of this and related sulfonamide compounds. Adherence to detailed experimental procedures and purification techniques is critical for obtaining a high-purity final product.

References

physical properties of propyl tosylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of Propyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl tosylate (propyl 4-methylbenzenesulfonate), a significant organic compound, serves as a versatile reagent and intermediate in numerous organic syntheses, including the development of pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective application, purification, and handling. This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of propyl tosylate. It includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and a logical diagram illustrating its common synthetic route.

Chemical Identity

  • IUPAC Name: propyl 4-methylbenzenesulfonate

  • Synonyms: Propyl p-toluenesulfonate, n-Propyl tosylate, 4-Methylbenzenesulfonic acid propyl ester

  • CAS Number: 599-91-7[1][2]

  • Molecular Formula: C₁₀H₁₄O₃S[1][2]

  • Molecular Weight: 214.28 g/mol [1][2]

  • Chemical Structure:

Physical Properties

The are summarized in the table below. These characteristics are essential for its handling, storage, and use in various chemical reactions and purification processes.

PropertyValueReference(s)
Appearance Clear light yellow liquid[1][3][4]
Melting Point < -20 °C[1][3][5][6]
Boiling Point 140 °C at 2 mmHg320.8 °C at 760 mmHg[1][3][4][6][7]
Density 1.146 - 1.15 g/cm³[3][5][7]
Refractive Index (n20/D) 1.5065 - 1.5085[1][3][5][6]
Solubility Insoluble in water; Soluble in ethanol, dichloromethane, ether[8][9]
Flash Point 147.8 °C[3][5][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of propyl tosylate.

Spectrum TypeKey FeaturesReference(s)
¹H NMR Expected signals: Aromatic protons (AA'BB' system, ~7.4-7.8 ppm), -OCH₂- protons (triplet, ~4.0 ppm), -CH₂- protons (sextet, ~1.7 ppm), -CH₃ protons of propyl group (triplet, ~1.0 ppm), and -CH₃ protons of tosyl group (singlet, ~2.4 ppm).[10][11][12]
¹³C NMR Expected signals: Aromatic carbons (~127-145 ppm), -OCH₂- carbon (~70 ppm), -CH₂- carbon (~22 ppm), -CH₃ carbon of propyl group (~10 ppm), and -CH₃ carbon of tosyl group (~21 ppm).[7][11]
Infrared (IR) Characteristic peaks: S=O stretching (~1350 and 1170 cm⁻¹), C-O stretching (~1000 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-H stretching (~2850-3000 cm⁻¹).[10][13]
Mass Spectrometry (MS) Major fragmentation peaks (m/z): 91 (tropylium ion), 155 (tosyl cation), 172 (loss of propene).[10]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like propyl tosylate.

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid at atmospheric or reduced pressure.

Apparatus:

  • Thiele tube or melting point apparatus with a heating block

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or silicone oil (for Thiele tube)

Procedure:

  • Place a few milliliters of propyl tosylate into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Insert the assembly into the Thiele tube or heating block. The heating oil in the Thiele tube should not be above the level of the propyl tosylate.

  • Heat the apparatus slowly and gently.[14][15]

  • As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the capillary tube.

  • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end.[14]

  • Record the temperature when the liquid begins to enter the capillary tube upon cooling. This is a more accurate measure of the boiling point.[15][16]

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance (accurate to ±0.001 g)

  • Thermometer

  • Constant temperature water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with propyl tosylate, bring it to the same temperature in the water bath, dry the exterior, and weigh it (m₃).

  • The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Refractive Index Measurement

The refractive index is a fundamental physical property that can be measured with high precision using a refractometer.

Apparatus:

  • Abbe refractometer or a digital refractometer

  • Constant temperature water bath (if the refractometer is not temperature-controlled)

  • Dropper or pipette

  • Lint-free tissue

  • Calibration standard (e.g., distilled water)

Procedure:

  • Turn on the refractometer and the light source. If necessary, circulate water from the constant temperature bath (e.g., 20°C) through the prisms.

  • Clean the surfaces of the measuring and illuminating prisms with a suitable solvent (e.g., ethanol or acetone) and a soft, lint-free tissue.

  • Calibrate the instrument using a standard of known refractive index, such as distilled water.

  • Place a few drops of propyl tosylate onto the surface of the lower prism using a clean dropper.[6]

  • Close the prisms firmly.

  • Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • If necessary, adjust the chromaticity compensator to eliminate any color fringes.

  • Read the refractive index value from the scale.[6]

Solubility Determination

A systematic approach is used to determine the solubility of a compound in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rod

  • Measuring cylinders or pipettes

  • Solvents: water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, concentrated H₂SO₄, and an organic solvent (e.g., ethanol or dichloromethane).

Procedure:

  • Water Solubility: Add approximately 25 mg of propyl tosylate to 0.75 mL of water in a test tube. Shake vigorously. If it dissolves, it is water-soluble. Propyl tosylate is known to be insoluble in water.[8][17]

  • 5% HCl Solubility: To a fresh sample, add 0.75 mL of 5% HCl. Shake well. Lack of solubility indicates the absence of a basic functional group (like an amine).[17]

  • 5% NaOH and 5% NaHCO₃ Solubility: To fresh samples, add 0.75 mL of 5% NaOH and 5% NaHCO₃ respectively. Shake well. Lack of solubility indicates the absence of acidic functional groups.[17]

  • Organic Solvent Solubility: Test the solubility in organic solvents like ethanol and dichloromethane by adding the solute to the solvent in small portions and observing for dissolution. Propyl tosylate is soluble in these solvents.[9]

Synthesis Workflow

Propyl tosylate is typically synthesized by the reaction of p-toluenesulfonyl chloride with n-propanol. This reaction is an example of O-tosylation of an alcohol.[18] The presence of a base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct.[19]

Synthesis_of_Propyl_Tosylate Synthesis of Propyl Tosylate cluster_reactants Reactants TsCl p-Toluenesulfonyl Chloride (TsCl) Reaction Reaction Mixture TsCl->Reaction Propanol n-Propanol Propanol->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction PropylTosylate Propyl Tosylate Reaction->PropylTosylate + HCl_salt Triethylammonium Chloride Reaction->HCl_salt Byproduct

Caption: Synthesis of Propyl Tosylate from p-Toluenesulfonyl Chloride and n-Propanol.

Safety and Handling

Propyl tosylate should be handled with care in a well-ventilated area, preferably a fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. It is known to be a skin and eye irritant. Store in a cool, dry place away from incompatible materials.

This document is intended for informational purposes for qualified professionals and is based on publicly available data. Appropriate safety precautions should always be taken when handling chemical substances.

References

Spectroscopic Data of N-Propyl-p-toluenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for N-Propyl-p-toluenesulfonamide. While comprehensive quantitative data from public sources is limited, this document outlines the types of spectral information available and presents general experimental protocols for acquiring such data.

Summary of Spectroscopic Data

Spectroscopic data for this compound is available in select databases. The presence of ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data has been confirmed through SpectraBase.[1] However, detailed peak lists and spectral images are often behind paywalls or not publicly disseminated. No publicly available ¹H NMR data was identified in the course of this research.

Table 1: Summary of Available Spectroscopic Data for this compound

Spectroscopic TechniqueData AvailabilityRemarks
¹H NMRNot found in public domain searches.-
¹³C NMRData available in SpectraBase.[1]Specific chemical shifts are not publicly listed.
Infrared (IR) SpectroscopyTransmission IR spectrum available in SpectraBase.[1]Specific absorption frequencies are not publicly listed.
Mass Spectrometry (MS)GC-MS data available in SpectraBase.[1]Specific m/z values and fragmentation patterns are not publicly listed.

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

General Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interference from solvent protons in ¹H NMR.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Acquire the spectrum using a standard pulse sequence. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

General Protocol for Attenuated Total Reflectance (ATR) FT-IR:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

General Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum. This causes the molecule to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their abundance at each m/z value.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound N-Propyl-p- toluenesulfonamide Preparation Dissolution/ Purification Compound->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Process Spectral Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret

Caption: Generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of N-Propyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-Propyl-p-toluenesulfonamide. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents a detailed breakdown of the proton signals, experimental protocols for synthesis and spectral acquisition, and a visual representation of the molecule's structure with corresponding proton assignments.

Quantitative 1H NMR Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These values are crucial for the unambiguous assignment of each proton.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-Ar (ortho to SO2)7.68Doublet (d)7.52H
H-Ar (meta to SO2)7.17Doublet (d)7.52H
NH4.78Triplet (t)5.61H
CH2-N4.04Doublet (d)6.12H
CH3-Ar2.38Singlet (s)-3H
CH2~1.5 (estimated)Sextet~7.32H
CH3~0.8 (estimated)Triplet (t)~7.43H

Note: The chemical shifts for the central methylene (CH2) and terminal methyl (CH3) groups of the propyl chain are estimated based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of N-alkyl-p-toluenesulfonamides involves the reaction of p-toluenesulfonyl chloride with the corresponding primary amine.

Materials:

  • p-Toluenesulfonyl chloride

  • n-Propylamine

  • Pyridine or another suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable solvent

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve p-toluenesulfonyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer, and cool the flask in an ice bath.

  • In a separate container, dissolve n-propylamine in dichloromethane.

  • Slowly add the n-propylamine solution to the stirred solution of p-toluenesulfonyl chloride.

  • Add pyridine or triethylamine to the reaction mixture to act as a base and neutralize the HCl byproduct.

  • Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

1H NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh approximately 5-25 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Data Acquisition:

  • The 1H NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.

  • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • A standard one-pulse experiment is performed to acquire the free induction decay (FID).

  • The FID is then Fourier transformed to produce the frequency-domain NMR spectrum.

  • The spectrum is phased, baseline corrected, and the chemical shifts are referenced to the TMS signal.

  • Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the protons labeled according to their assigned signals in the 1H NMR spectrum.

N_Propyl_p_toluenesulfonamide cluster_propyl Propyl Group cluster_sulfonamide Sulfonamide Group cluster_toluene Toluene Group p1 CH3- p2 -CH2- p1->p2 (c) p3 -CH2- p2->p3 (b) n -NH- p3->n (a) s S o1 =O s->o1 o2 =O s->o2 s->n c1 C s->c1 n->s c2 C-H (Ar) c1->c2 (o) c3 C-H (Ar) c2->c3 (m) c4 C c3->c4 c5 C-H (Ar) c4->c5 (m) ch3 CH3 (Ar) c4->ch3 c6 C-H (Ar) c5->c6 (o) c6->c1

Caption: Chemical structure of this compound with proton labels.

An In-depth Technical Guide to the FT-IR Spectrum of N-Propyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of N-Propyl-p-toluenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis of the FT-IR spectrum.

Data Presentation: Characteristic FT-IR Vibrational Frequencies

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The following table summarizes the expected absorption bands, their corresponding vibrational modes, and typical wavenumber ranges based on data for analogous sulfonamide compounds.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3250N-H stretchSulfonamide (N-H)Medium
3000-2850C-H stretchPropyl group (CH₃, CH₂)Strong
~1600-1585C=C stretchAromatic ringMedium
~1500-1400C=C stretchAromatic ringMedium
~1340-1315Asymmetric SO₂ stretchSulfonyl group (SO₂)Strong
~1180-1140Symmetric SO₂ stretchSulfonyl group (SO₂)Strong
~925-900S-N stretchSulfonamide (S-N)Medium

Experimental Protocol: FT-IR Spectral Acquisition

This section details the methodology for obtaining the FT-IR spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet method.[1][2]

1. Sample Preparation:

  • Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar.[2]

  • The mixture is thoroughly ground to a fine, homogenous powder to minimize light scattering.[3]

2. Pellet Formation:

  • The powdered mixture is transferred to a pellet die.

  • A hydraulic press is used to apply a pressure of 7-10 tons to the die, forming a transparent or semi-transparent pellet.[2]

3. Spectral Acquisition:

  • A background spectrum of the empty sample compartment is collected to account for atmospheric and instrumental variations.[1]

  • The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

  • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[4]

4. Data Processing:

  • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • The resulting spectrum is then analyzed for the identification of characteristic absorption bands.

Mandatory Visualization: FT-IR Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of an FT-IR spectrum, from sample preparation to final interpretation.

FTIR_Analysis_Workflow FT-IR Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation start Start: Obtain this compound Sample grind Grind Sample with KBr start->grind press Press into Pellet grind->press background Collect Background Spectrum press->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction, etc.) sample_spec->process identify Identify Peak Frequencies process->identify assign Assign Vibrational Modes to Functional Groups identify->assign interpret Interpret Spectrum & Confirm Structure assign->interpret end end interpret->end End: Confirmed Molecular Identity

Caption: Workflow for FT-IR analysis of this compound.

References

N-Propyl-p-toluenesulfonamide molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Structure of N-Propyl-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a distinct organic compound within the sulfonamide class. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established synthesis protocols. Spectroscopic characterization methods are discussed to confirm its structural identity. While direct biological data for this specific molecule is limited, the known antineoplastic activities of its parent compound, p-toluenesulfonamide, suggest potential avenues for future research, which are conceptually outlined. All quantitative data is presented in standardized tables, and key experimental and logical workflows are visualized using structured diagrams to facilitate understanding and application in a research context.

Chemical Identity and Molecular Structure

This compound, also known by its systematic name 4-Methyl-N-propylbenzenesulfonamide, is identified by the CAS Number 1133-12-6. The molecule consists of a propyl group attached to the nitrogen atom of a p-toluenesulfonamide core. This core structure features a benzene ring substituted with a methyl group and a sulfonamide group in the para (1,4) positions.

A two-dimensional representation of the molecular structure is provided below.

Figure 1: 2D Molecular Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 1133-12-6
Molecular Formula C10H15NO2S
Canonical SMILES CCCNS(=O)(=O)C1=CC=C(C=C1)C[1]
InChI Key FGTLUYQJKVPUHM-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in experimental settings. The key quantitative data are summarized in the table below.

Table 2: Physicochemical Data

PropertyValueUnitSource(s)
Molecular Weight 213.297 g/mol
Exact Mass 213.08200 g/mol
Density 1.126g/cm³
Boiling Point 325.5°C (at 760 mmHg)
Flash Point 150.7°C
Vapor Pressure 0.000229mmHg (at 25°C)
Refractive Index 1.521-
LogP (Octanol-Water Partition Coefficient) 3.155-
Polar Surface Area (PSA) 54.55Ų
Melting Range 48.3 - 51.2°C[2]

Synthesis and Characterization

Synthesis Protocols

The synthesis of this compound is typically achieved via two primary routes. The general workflow for these syntheses is outlined below.

G cluster_0 Route A: From p-Toluenesulfonyl Chloride cluster_1 Route B: From p-Toluenesulfonic Acid A_start p-Toluenesulfonyl Chloride + Propylamine A_react Reaction (in suitable solvent) A_start->A_react workup Workup (Filtration, Washing) A_react->workup B_start Anhydrous p-Toluenesulfonic Acid + Propylamine B_react Catalytic Reaction (Dichloromethane, 0-40°C) B_start->B_react B_react->workup purify Purification (Drying, Solvent Removal) workup->purify product Final Product: This compound purify->product

Figure 2: General Synthesis Workflow for this compound.

Detailed Experimental Protocol (Route B)

This protocol is adapted from methodologies described in patent literature for the synthesis of N-alkyl-p-toluenesulfonamides.[2][3]

  • Reaction Setup: In a reaction vessel, dissolve anhydrous p-toluenesulfonic acid in a solvent such as dichloromethane.

  • Addition of Reagents: Add a catalyst and a water absorbent, such as 5A molecular sieves. Control the temperature of the mixture, typically between 0°C and 40°C.

  • Reactant Addition: Slowly add the primary amine, n-propylamine, to the reaction mixture while maintaining temperature control.

  • Reaction: Allow the reaction to proceed with stirring for a specified duration until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Workup - Filtration: After the reaction is complete, remove the molecular sieves by filtration.

  • Workup - Washing: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with a dilute acid solution (e.g., 0.5 M HCl), a dilute base solution (e.g., 0.5 M NaOH), and a saturated sodium chloride (brine) solution.

  • Purification - Drying: Separate the organic phase and dry it over an anhydrous drying agent like sodium sulfate.

  • Purification - Solvent Removal: Remove the drying agent by filtration. Concentrate the filtrate under reduced pressure to remove the dichloromethane solvent, yielding the crude product.

  • Final Purification: The crude product can be further purified by washing with a 50% ethanol-water solution and subsequent drying to obtain pure this compound.

Spectroscopic Characterization

To confirm the molecular structure and purity of synthesized this compound, several spectroscopic techniques are employed. Public databases indicate the availability of reference spectra for this compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique is used to identify the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the propyl group's CH₃, CH₂, and N-CH₂ protons, the aromatic protons on the benzene ring, and the methyl group protons attached to the ring.

    • ¹³C NMR: This analysis identifies the carbon skeleton of the molecule.[4] One would expect to see unique signals corresponding to the three different carbons of the propyl chain, the four distinct carbons of the p-substituted benzene ring, and the carbon of the ring's methyl substituent.

  • Infrared (IR) Spectroscopy: Transmission IR spectroscopy helps identify the functional groups present.[4] Key expected absorption bands would include those for the N-H bond (if any secondary amine is present, though not in the final tertiary sulfonamide), C-H bonds (aromatic and aliphatic), the S=O double bonds of the sulfonyl group (typically strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and C=C bonds of the aromatic ring.

  • Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique determines the molecular weight of the compound and provides information about its fragmentation pattern.[4] The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (213.08200 Da).

Biological Activity Context

Currently, there is a lack of published research detailing specific biological activities or signaling pathway interactions for this compound. However, its parent compound, p-Toluenesulfonamide , has been investigated for potential antineoplastic (anti-cancer) properties.[5] Studies have shown that p-Toluenesulfonamide may induce tumor cell death by increasing the permeability of lysosomal membranes.[6] Furthermore, various derivatives of p-toluenesulfonamide have been explored for antibacterial, antifungal, and anticancer activities.[7]

This suggests a potential, though currently hypothetical, avenue of research for this compound. The addition of the N-propyl group modifies the molecule's lipophilicity and size, which could influence its biological activity, target binding, and pharmacokinetic properties compared to the parent compound.

G cluster_0 Known Relationship cluster_1 Hypothetical Relationship for Investigation PTSA p-Toluenesulfonamide (Parent Compound) NP_PTSA This compound (Target Compound) PTSA->NP_PTSA Is a derivative of Activity Potential Biological Activity (e.g., Antineoplastic, Antimicrobial) PTSA->Activity Demonstrated Activity (in some studies) NP_PTSA->Activity

Figure 3: Conceptual Relationship of this compound to the known bioactivity of its parent compound.

References

The Discovery and Enduring Legacy of p-Toluenesulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonamide and its derivatives represent a cornerstone in the edifice of modern organic chemistry and medicinal science. From their incidental discovery in the late 19th century to their contemporary applications as crucial intermediates in the synthesis of pharmaceuticals, dyes, and polymers, the journey of these sulfonated compounds is a testament to the profound impact of foundational chemical research. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with p-toluenesulfonamides, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Historical Context: A Tale of Sweetness and Synthesis

The story of p-toluenesulfonamides is intrinsically linked to the discovery of saccharin, the first commercially successful artificial sweetener. In 1878, in the laboratory of Professor Ira Remsen at Johns Hopkins University, a Russian chemist named Constantin Fahlberg was investigating the oxidation of o-toluenesulfonamide.[1][2] One evening, after a long day of research, Fahlberg noticed an intensely sweet taste on his hand, which he traced back to the compound he had been working with: benzoic sulfinide, which he later named saccharin.[2][3] This accidental discovery not only revolutionized the food industry but also brought significant attention to the class of toluenesulfonamides.

While the initial focus was on the ortho isomer due to its connection to saccharin, the broader class of toluenesulfonamides, including the para isomer, soon became subjects of intense scientific scrutiny. The fundamental reaction for their synthesis, the sulfonylation of toluene, and the subsequent amidation of the resulting sulfonyl chloride, laid the groundwork for the production of a vast array of sulfonamide derivatives.

A pivotal moment in the history of sulfonamides came with the development of the Hinsberg test in 1890 by the German chemist Oscar Hinsberg.[4][5][] This chemical test, which uses benzenesulfonyl chloride (a close analog of p-toluenesulfonyl chloride) to differentiate between primary, secondary, and tertiary amines, relies on the formation and differential solubility of the resulting sulfonamides. This application underscored the predictable reactivity of the sulfonyl chloride group and its utility in organic analysis and synthesis.

The subsequent decades saw the rise of sulfonamide-based pharmaceuticals, beginning with the discovery of the antibacterial properties of Prontosil in the 1930s. This discovery, which earned Gerhard Domagk the Nobel Prize in Medicine in 1939, ushered in the era of sulfa drugs and solidified the importance of the sulfonamide functional group in medicinal chemistry. p-Toluenesulfonamide itself became a vital building block for the synthesis of many of these drugs, as well as other important organic compounds.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of p-toluenesulfonamide is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of p-Toluenesulfonamide

PropertyValueReference(s)
Chemical FormulaC₇H₉NO₂S[2]
Molecular Weight171.22 g/mol [2]
Melting Point137-141 °C[2]
AppearanceWhite crystalline solid[2]
pKa10.20 ± 0.10[7]

Table 2: Solubility of p-Toluenesulfonamide in Various Solvents

SolventSolubility (mole fraction at 318.15 K)Reference(s)
Acetonitrile0.1588[8]
Ethyl acetate0.1329[8]
Methanol0.1043[8]
Ethanol0.09142[8]
n-Propanol0.06888[8]
n-Butanol0.05645[8]
Isopropanol0.05092[8]
Water ( g/100ml at 25 °C)0.316[9]

Table 3: Spectroscopic Data for p-Toluenesulfonamide

SpectroscopyDataReference(s)
¹H NMRAvailable through public databases[9][10]
¹³C NMRAvailable through public databases[9]

Key Experimental Protocols

The synthesis of p-toluenesulfonamide is a fundamental process in organic chemistry. The following protocols detail two common methods for its preparation.

Synthesis of p-Toluenesulfonamide from p-Toluenesulfonyl Chloride and Ammonia

This is the most common and direct method for the preparation of p-toluenesulfonamide.

Methodology:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, an appropriate amount of ice water is added.

  • Reagent Addition: p-Toluenesulfonyl chloride and aqueous ammonia are added to the vessel. A typical mass ratio is 1:0.2 of p-toluenesulfonyl chloride to pure ammonia.

  • Temperature Control: The stirrer is started, and the reaction temperature is maintained at approximately 70 °C. The reaction is exothermic, so cooling is necessary.

  • Cooling and Filtration: After the initial reaction, the mixture is cooled to about 30 °C. The resulting solid is collected by filtration and washed with warm water to yield crude p-toluenesulfonamide.

  • Purification: The crude product, which may contain the ortho-isomer and other impurities, is purified. The crude amide is dissolved in a 30% sodium hydroxide solution at 70 °C. Activated carbon is added, and the mixture is stirred for 30 minutes. The hot solution is filtered to remove the activated carbon and other insoluble impurities.

  • Precipitation: The filtrate is cooled, and the pH is adjusted to 2-3 with hydrochloric acid to precipitate the purified p-toluenesulfonamide.

  • Isolation and Drying: The precipitate is collected by filtration, washed with water until neutral, and then dried.

Synthesis of p-Toluenesulfonamide via Direct Amidation of p-Toluenesulfonic Acid

This method avoids the use of p-toluenesulfonyl chloride, offering a more environmentally friendly route.

Methodology:

  • Reaction Mixture Preparation: Anhydrous p-toluenesulfonic acid (e.g., 3.444g, 20mmol) is dissolved in dichloromethane in a reaction flask. A catalyst, such as an organic boronic acid (e.g., 0.172g of 2-bromophenylboronic acid), and a 5A molecular sieve (e.g., 5g) are added. The mixture is stirred at 0°C for 2 hours.

  • Ammonia Gas Introduction: Ammonia gas, generated by heating a 25% aqueous ammonia solution and passing it through a drying agent, is bubbled through the reaction mixture at 0°C.

  • Work-up: After the reaction is complete, the molecular sieve is removed by suction filtration. The filtrate is washed successively with a 0.5 M hydrochloric acid solution, a 0.5 M sodium hydroxide solution, and a saturated sodium chloride solution.

  • Isolation: The organic phase is dried over anhydrous sodium sulfate. The solvent is removed by distillation to yield the crude p-toluenesulfonamide.

  • Purification: The crude product is washed with distilled water and dried to obtain the final product.

Signaling Pathways and Mechanisms of Action

p-Toluenesulfonamide and its derivatives exert their biological effects through various mechanisms. Two notable examples are their role as antibacterial agents and as anti-cancer agents.

Inhibition of Dihydropteroate Synthase in Bacteria

The antibacterial action of sulfonamides is a classic example of competitive inhibition. Bacteria synthesize folic acid, an essential nutrient, from p-aminobenzoic acid (PABA). Sulfonamides, being structurally similar to PABA, act as competitive inhibitors of the enzyme dihydropteroate synthase, thus blocking the synthesis of folic acid and inhibiting bacterial growth.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Synthesis Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further Steps Sulfonamide Sulfonamide (e.g., p-Toluenesulfonamide derivatives) Sulfonamide->DHPS Competitive Inhibition

Mechanism of antibacterial action of sulfonamides.
Inhibition of the Akt/mTOR/p70S6K Signaling Pathway in Cancer Cells

Recent research has demonstrated the anti-tumor activity of p-toluenesulfonamide. One of its mechanisms of action involves the inhibition of the Akt/mTOR/p70S6K signaling pathway, which is crucial for cell proliferation and survival. By inhibiting this pathway, p-toluenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells.[11]

Akt_mTOR_Inhibition PTS p-Toluenesulfonamide (PTS) Akt Akt PTS->Akt Inhibits mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Cell_Proliferation Cell Proliferation & Survival p70S6K->Cell_Proliferation Promotes

References

The Role of p-Toluenesulfonamides as Protecting Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Among the myriad of protecting groups for amines, the p-toluenesulfonyl (tosyl) group stands out due to its robustness and unique reactivity profile. The resulting p-toluenesulfonamides (tosylamides) offer a stable linkage that is resilient to a wide range of reaction conditions, yet can be cleaved under specific circumstances. This technical guide provides a comprehensive overview of the chemistry of tosylamides as amine protecting groups, including their formation, stability, and cleavage. Detailed experimental protocols for key transformations and quantitative data are presented to aid researchers in the practical application of this versatile protecting group.

Core Concepts

The utility of the tosyl group stems from the electron-withdrawing nature of the sulfonyl moiety, which significantly reduces the nucleophilicity and basicity of the protected amine. This renders the nitrogen atom unreactive towards many electrophiles and stable in both acidic and basic media.[1][2] The tosyl group is typically introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[3] While historically considered a highly stable and often difficult-to-remove protecting group, a variety of methods have been developed for its cleavage, offering a range of options to suit different substrate sensitivities and synthetic strategies.[4][5]

Data Presentation: Protection and Deprotection of Amines

The following tables summarize quantitative data for the formation (tosylation) and cleavage (detosylation) of p-toluenesulfonamides under various conditions.

Protection of Amines (Tosylation)
Substrate Reagents and Conditions Solvent Time Yield (%)
2,3-dichloroanilinep-toluenesulfonyl chloride, heat to 115°C, then pyridinePyridine1 h94
Various aminesp-toluenesulfonyl chloride, InCl₃ (catalyst)Dichloromethane1-3 h85-95
Ethanolaminep-toluenesulfonyl chloride, triethylamineDichloromethaneOvernightNot specified
Homoallylic alcohol (to tosylate)p-toluenesulfonyl chloride, 4-dimethylaminopyridineDichloromethane1 h53
Deprotection of p-Toluenesulfonamides (Detosylation)
Substrate Reagents and Conditions Solvent Time Yield (%)
Chiral 1,2-bis(tosylamides)Mg, MeOHMethanolNot specified78-98[6][7]
Primary N-(p-toluenesulfonyl) amides1. Trifluoroacetic anhydride; 2. SmI₂Not specifiedNot specifiedGood to excellent[8]
N,N-dicyclohexyl, para-toluene-sulfonamide(NH₄)₂HPO₄, alkali metal-silica gelTHFNot specifiedNot specified[5]
Various tosylamidesSmI₂/amine/waterTHFInstantaneousNear quantitative[9][10]
N-tosyl-2-phenylaziridineSmI₂/Et₃N/H₂OTHFInstantaneous~100[9]
N-tosyl-2-benzylaziridineSmI₂/Et₃N/H₂OTHFInstantaneous~100[9]
Tosyl protected aliphatic and aromatic alcoholsSmI₂/amine/waterTHFInstantaneousExcellent[9]

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of an Amine

This protocol is a representative example of the Schotten-Baumann reaction conditions for the tosylation of an amine.[11]

Materials:

  • Amine

  • p-Toluenesulfonyl chloride (TsCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq) in DCM in a round-bottom flask.

  • Add a 10% aqueous solution of NaOH (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reductive Deprotection of a Tosylamide using Samarium Diiodide (SmI₂)

This protocol describes a mild method for the cleavage of tosylamides, particularly useful for sensitive substrates.[8][9]

Materials:

  • Tosylamide

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Anhydrous tetrahydrofuran (THF)

  • An amine (e.g., triethylamine or pyrrolidine)

  • Water

  • Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

  • Diethyl ether or ethyl acetate

Procedure:

  • Dissolve the tosylamide (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-flushed round-bottom flask.

  • Add the amine (e.g., triethylamine, 2.0-3.0 eq) and water (2.0-3.0 eq).

  • Cool the solution to the desired temperature (e.g., -78 °C or room temperature).

  • Slowly add the SmI₂ solution in THF via syringe until the characteristic deep blue color persists.

  • Stir the reaction at the same temperature until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of Rochelle's salt and stir until the color dissipates.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude amine, which can be further purified if necessary.

Mandatory Visualizations

Protection_Workflow Amine Amine (R-NH2) Reaction Tosylation Reaction Amine->Reaction Substrate TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction Reagent Base Base (e.g., Pyridine, NEt3) Base->Reaction Catalyst/ Acid Scavenger Tosylamide p-Toluenesulfonamide (R-NHTs) Reaction->Tosylamide Protected Amine Byproduct Byproduct (e.g., HCl, Base·HCl) Reaction->Byproduct

Caption: Workflow for the protection of an amine as a p-toluenesulfonamide.

Deprotection_Workflow Tosylamide p-Toluenesulfonamide (R-NHTs) Reaction Deprotection Reaction Tosylamide->Reaction Substrate Reagents Deprotection Reagents (e.g., SmI2, Mg/MeOH, HBr) Reagents->Reaction Cleavage Agents Amine Free Amine (R-NH2) Reaction->Amine Deprotected Product Byproducts Byproducts Reaction->Byproducts

Caption: General workflow for the deprotection of a p-toluenesulfonamide.

Conclusion

The p-toluenesulfonamide has proven to be a valuable protecting group for amines in a multitude of synthetic applications, including complex molecule synthesis and drug development. Its high stability, coupled with the availability of diverse and increasingly mild deprotection methods, provides chemists with a powerful tool for strategic synthesis design. The data and protocols presented in this guide offer a practical resource for the effective implementation of tosylamide protection and deprotection strategies in the laboratory. As research continues to uncover even more selective and efficient cleavage methods, the utility of the tosyl group is poised to expand further, solidifying its role as a cornerstone of modern organic synthesis.

References

A Comprehensive Technical Guide to the Synthesis of N-Alkyl-p-toluenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for N-alkyl-p-toluenesulfonamides. These compounds are significant intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This document details various synthetic routes, complete with experimental protocols and quantitative data, to serve as a valuable resource for laboratory and development work.

Synthesis from p-Toluenesulfonyl Chloride and Primary Amines

The reaction of p-toluenesulfonyl chloride (TsCl) with primary amines is the most traditional and widely employed method for the synthesis of N-alkyl-p-toluenesulfonamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct.

Experimental Protocol

A solution of the primary amine (1.0 equivalent) in a suitable solvent, such as pyridine or dichloromethane, is treated with p-toluenesulfonyl chloride (1.1 to 1.5 equivalents) at room temperature. The reaction mixture is stirred for a specified period, after which it is worked up by washing with aqueous acid and brine. The organic layer is then dried and concentrated to afford the crude N-alkyl-p-toluenesulfonamide, which can be further purified by recrystallization or column chromatography.

Example: Synthesis of N-Benzyl-p-toluenesulfonamide

To a solution of benzylamine (4.67 mmol) in pyridine (25 ml), p-toluenesulfonyl chloride (5.25 mmol) was cautiously added. The resulting deep red solution was stirred at room temperature for 1 hour before being poured into water (80-100 ml). The oily precipitate, which solidified upon scratching, was filtered and recrystallized from ethanol to yield the title compound.[1]

Quantitative Data
AmineBaseSolventReaction TimeYield (%)Reference
BenzylaminePyridinePyridine1 h90[1]
AnilineZnO (1 mol%)Solvent-free-Good to Excellent[2]
Diphenyl(piperidin-4-yl)methanolTriethylamineDichloromethane5 h90

Direct Synthesis from p-Toluenesulfonic Acid and Primary Amines

To mitigate the environmental concerns associated with the use of p-toluenesulfonyl chloride, methods for the direct condensation of p-toluenesulfonic acid with primary amines have been developed. These reactions typically require a catalyst and a water scavenger, such as a molecular sieve, to drive the equilibrium towards product formation.

Experimental Protocol

Anhydrous p-toluenesulfonic acid (1.0 equivalent) is dissolved in a solvent like dichloromethane. A catalyst and a 5A molecular sieve are added, and the mixture is brought to the reaction temperature (0-40 °C). The primary amine (1.2-1.5 equivalents) is then added, and the reaction is stirred for a set time. After the reaction, the molecular sieve is removed by filtration. The filtrate is washed successively with acidic, basic, and salt solutions. The organic phase is dried and concentrated to give the crude product, which is then purified.[3]

Example: General Procedure

Anhydrous p-toluenesulfonic acid is dissolved in dichloromethane, followed by the addition of a catalyst and 5A molecular sieves. The mixture is stirred at a controlled temperature (e.g., 20 °C) for 30 minutes. The primary amine is then added, and the reaction is maintained for several hours. Post-reaction, the solid components are filtered off, and the filtrate is subjected to an aqueous workup. The organic solvent is removed by distillation to yield the N-alkyl-p-toluenesulfonamide.[4]

Quantitative Data
AmineCatalystYield (%)Reference
n-ButylaminePIMs supported solid super acid63.28 - 69.38[5]
TetradecylaminePIMs supported solid super acid70.53[5]
Various primary aminesOrganic boronic acid~40[3]

Manganese-Catalyzed N-Alkylation of Sulfonamides with Alcohols

A modern and sustainable approach to N-alkyl-p-toluenesulfonamides involves a manganese-catalyzed "borrowing hydrogen" strategy. In this method, a primary alcohol is temporarily oxidized to an aldehyde, which then undergoes condensation with the p-toluenesulfonamide to form an N-sulfonylimine. This intermediate is subsequently reduced by the manganese hydride species generated in the initial oxidation step, affording the N-alkylated product and regenerating the active catalyst.

Experimental Protocol

A mixture of p-toluenesulfonamide (1.0 mmol), the primary alcohol (1.0 mmol), a manganese(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (10 mol %) in xylenes (1 M) is heated at 150 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is purified by flash column chromatography to yield the desired N-alkyl-p-toluenesulfonamide.[4][6]

Quantitative Data
AlcoholYield (%)Reference
Benzyl alcohol86[4]
4-Methylbenzyl alcohol96[4]
4-Methoxybenzyl alcohol88[4]
4-(Trifluoromethyl)benzyl alcohol85[4]
1-Hexanol78[4]
Cyclohexylmethanol72[4]

Mitsunobu Reaction

The Mitsunobu reaction provides a versatile method for the N-alkylation of p-toluenesulfonamide with primary and secondary alcohols. This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center. It involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Experimental Protocol

To a solution of p-toluenesulfonamide (1.0 equivalent), the alcohol (1.0-1.2 equivalents), and triphenylphosphine (1.5 equivalents) in an anhydrous solvent such as THF or dichloromethane at 0 °C, is added DIAD or DEAD (1.5 equivalents) dropwise. The reaction is then allowed to warm to room temperature and stirred until completion. The workup typically involves removal of the solvent and purification by column chromatography to separate the product from triphenylphosphine oxide and the reduced hydrazine byproduct.[7]

Quantitative Data
AlcoholReagentsYield (%)Reference
Various primary and secondary alcoholsn-Bu₃P-ADDPGood[5]
N-hydroxyphthalimide with prenyl alcoholPPh₃, DIAD~96[5]

Reductive Amination

Reductive amination offers another pathway to N-alkyl-p-toluenesulfonamides, starting from an aldehyde or ketone and p-toluenesulfonamide. The reaction involves the initial formation of an N-sulfonylimine intermediate, which is then reduced in situ to the corresponding sulfonamide. A variety of reducing agents can be employed, with sodium borohydride being a common choice.

Experimental Protocol

An amine and a carbonyl compound are mixed, often without a solvent. A mixture of p-toluenesulfonic acid monohydrate and sodium borohydride is then added, and the reaction is mixed for a period of time. The reaction is then quenched and partitioned between an organic solvent and an aqueous solution. The organic layer is separated, dried, and concentrated to give the crude product, which is then purified.[8][9][10]

This method is particularly useful and is considered a green chemistry approach as it can often be performed under solvent-free conditions and in a one-pot manner.[8][9][10]

Visualizing the Synthetic Pathways

To better illustrate the chemical transformations described, the following diagrams outline the core logic of each synthetic route.

reaction_pathway_1 TsCl p-Toluenesulfonyl Chloride Product N-Alkyl-p-toluenesulfonamide TsCl->Product Amine Primary Amine (R-NH2) Amine->Product Base Base (e.g., Pyridine) Base->Product + HCl

Figure 1. Synthesis from p-Toluenesulfonyl Chloride.

reaction_pathway_2 TsOH p-Toluenesulfonic Acid Product N-Alkyl-p-toluenesulfonamide TsOH->Product Amine Primary Amine (R-NH2) Amine->Product Catalyst Catalyst Catalyst->Product MolSieve Molecular Sieves MolSieve->Product - H2O

Figure 2. Direct Synthesis from p-Toluenesulfonic Acid.

reaction_pathway_3 cluster_catalysis Catalytic Cycle Mn_cat Mn(I) Catalyst Mn_H Mn(I)-H Mn_cat->Mn_H + H2 Mn_H->Mn_cat - H2 Alcohol R-CH2OH Aldehyde R-CHO Alcohol->Aldehyde - H2 Imine Ts-N=CHR Aldehyde->Imine Sulfonamide Ts-NH2 Sulfonamide->Imine - H2O Product N-Alkyl-p-toluenesulfonamide Imine->Product + H2 reaction_pathway_4 Alcohol Alcohol (R-OH) Product N-Alkyl-p-toluenesulfonamide Alcohol->Product Sulfonamide p-Toluenesulfonamide Sulfonamide->Product Reagents PPh3 + DIAD/DEAD Reagents->Product reaction_pathway_5 Carbonyl Aldehyde/Ketone Imine N-Sulfonylimine Intermediate Carbonyl->Imine Sulfonamide p-Toluenesulfonamide Sulfonamide->Imine - H2O Product N-Alkyl-p-toluenesulfonamide Imine->Product ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product

References

N-Propyl-p-toluenesulfonamide: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general technical guide on the stability and storage of N-Propyl-p-toluenesulfonamide. Due to a lack of publicly available, specific stability data for this compound, the information presented herein is largely based on the known stability profiles of related sulfonamides and p-toluenesulfonamide derivatives. The quantitative data and experimental protocols are provided as illustrative examples and should be adapted and validated for specific experimental contexts.

Introduction

This compound is a chemical compound belonging to the sulfonamide class, characterized by a propyl group attached to the nitrogen atom of a p-toluenesulfonamide backbone. Understanding the stability of this compound is critical for its handling, storage, and application in research and development, particularly in the pharmaceutical industry where purity and degradation profiles are of utmost importance. This guide summarizes the key stability considerations, recommended storage conditions, and general methodologies for assessing the stability of this compound.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, humidity, and pH. While specific data is limited, the general stability of sulfonamides provides insights into its expected behavior. The product is generally considered stable under standard ambient conditions.

Key Stability Considerations:

  • Hydrolytic Stability: The sulfonamide bond is generally stable to hydrolysis under neutral pH conditions. However, in strongly acidic or alkaline environments, hydrolysis can occur, leading to the formation of p-toluenesulfonic acid and n-propylamine.

  • Oxidative Stability: this compound should be protected from strong oxidizing agents, as these can lead to degradation of the molecule.

  • Thermal Stability: The compound is expected to be stable at room temperature. However, elevated temperatures can accelerate degradation processes. Hazardous decomposition products upon heating may include toxic fumes of nitrogen oxides and sulfur oxides.[1]

  • Photostability: Exposure to light, particularly UV radiation, can potentially lead to photodegradation. It is advisable to store the compound protected from light.

Quantitative Stability Data (Illustrative Examples)

The following tables present hypothetical quantitative data to illustrate how stability information for this compound could be presented. This data is not based on experimental results for this specific compound and should be treated as a template.

Table 1: Illustrative Hydrolytic Stability of this compound (% Degradation)

pHTemperature24 hours48 hours72 hours
2.040°C< 1%1.5%2.5%
7.040°C< 0.5%< 0.5%< 0.5%
12.040°C2.0%4.5%7.0%

Table 2: Illustrative Thermal Stability of this compound (% Degradation, Solid State)

Temperature1 week2 weeks4 weeks
40°C< 0.5%< 0.5%0.8%
60°C1.2%2.5%5.1%
80°C4.8%9.5%18.2%

Table 3: Illustrative Photostability of this compound (% Degradation, Solid State, ICH Q1B Option II)

Condition1.2 million lux hours200 W·h/m²
Sample
Dark Control< 0.2%< 0.2%
Exposed Sample3.5%4.1%

Experimental Protocols (General Methodologies)

The following are generalized protocols for forced degradation studies, which are essential for establishing the stability-indicating nature of analytical methods. These should be adapted based on the specific properties of this compound and the analytical techniques employed.

General Stock Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. This will serve as the stock solution for the stress studies.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute the solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

  • Analyze by a validated stability-indicating HPLC method.

Alkaline Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute the solution with the mobile phase to a suitable concentration for analysis.

  • Analyze by HPLC.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution with the mobile phase to a suitable concentration for analysis.

  • Analyze by HPLC.

Thermal Degradation (Solid State)
  • Place a known amount of solid this compound in a controlled temperature oven at 80°C.

  • At specified time points (e.g., 24, 48, 72 hours), withdraw samples.

  • Dissolve the samples in a suitable solvent and dilute to a known concentration for analysis by HPLC.

Photostability Testing (Solid State)
  • Expose a thin layer of solid this compound to a light source that meets the ICH Q1B guideline requirements for photostability testing (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.

  • After the specified exposure (e.g., 1.2 million lux hours and 200 W·h/m²), dissolve both the exposed and control samples in a suitable solvent and dilute for HPLC analysis.

Visualizations

The following diagrams illustrate potential degradation pathways and a general workflow for stability testing.

DegradationPathways cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation NPTSA This compound PTSA p-Toluenesulfonic Acid NPTSA->PTSA H₂O, H⁺/OH⁻ NPA n-Propylamine NPTSA->NPA H₂O, H⁺/OH⁻ OxidizedProducts Oxidized Degradation Products NPTSA->OxidizedProducts [O]

Caption: Potential Degradation Pathways for this compound.

ExperimentalWorkflow start Start: this compound (Solid or Solution) stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress sampling Sampling at Time Points stress->sampling analysis Analytical Testing (e.g., HPLC-UV/MS) sampling->analysis data Data Analysis (% Degradation, Impurity Profile) analysis->data report Stability Report data->report

Caption: General Workflow for Forced Degradation Studies.

Recommended Storage Conditions

Based on the general properties of sulfonamides and related compounds, the following storage conditions are recommended for this compound to ensure its long-term stability:

  • Temperature: Store in a cool, dry place. Recommended storage at room temperature (20-25°C). Avoid excessive heat.

  • Light: Keep in a tightly closed container, protected from light.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be sensitive to oxidation.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

References

Solubility Profile of N-Propyl-p-toluenesulfonamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Propyl-p-toluenesulfonamide in various organic solvents. The information contained herein is essential for professionals in drug development and chemical research, where understanding solubility is critical for process design, formulation, and purification. This document compiles available quantitative data, details common experimental methodologies for solubility determination, and illustrates the experimental workflow.

Core Data Presentation

SolventTemperature (K)Mole Fraction Solubility (x10^2)
Methanol 283.154.89
293.156.85
303.158.81
313.1510.77
318.1510.43
Ethanol 283.153.98
293.155.62
303.157.26
313.158.90
318.159.142
n-Propanol 283.153.15
293.154.45
303.155.75
313.157.05
318.156.888
Isopropanol 283.152.38
293.153.37
303.154.36
313.155.35
318.155.092
n-Butanol 283.152.65
293.153.75
303.154.85
313.155.95
318.155.645
Acetonitrile 283.157.32
293.1510.32
303.1513.32
313.1516.32
318.1515.88
Ethyl Acetate 283.156.13
293.158.64
303.1511.15
313.1513.66
318.1513.29

Note: The data presented is for p-toluenesulfonamide and serves as a reference for the expected solubility of this compound.[1][2]

Experimental Protocol: Isothermal Saturation Method

The determination of solubility is a fundamental experimental procedure. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique to obtain equilibrium solubility data.[3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., ethanol, acetonitrile)

  • Thermostatically controlled water bath or incubator shaker

  • Analytical balance

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is achieved. The agitation time should be sufficient to ensure the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation of the solute.

  • Filtration: Immediately filter the collected supernatant through a syringe filter, which has been pre-warmed to the experimental temperature, into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Dilution and Analysis: Dilute the filtered sample with the solvent to a suitable concentration for analysis. Determine the concentration of this compound in the diluted sample using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

  • Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor. The results can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to solvent B Seal vial A->B C Incubate at constant temperature with agitation B->C Equilibrate D Allow solid to settle C->D E Withdraw supernatant D->E Sample F Filter supernatant E->F G Dilute sample F->G H Analyze concentration (HPLC/UV-Vis) G->H Analyze I Calculate Solubility H->I Calculate

Caption: Experimental workflow for solubility determination.

References

Mechanism of Action of p-Toluenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonamide, a derivative of toluene, and its broader class of related sulfonamides are versatile pharmacophores that form the structural basis of a wide array of therapeutic agents. These compounds exhibit a diverse range of biological activities, attributable to their ability to interact with various enzymes and cellular pathways. Their mechanisms of action are multifaceted, spanning from classical antibacterial effects to potent anticancer activities through the modulation of complex signaling cascades. This technical guide provides an in-depth exploration of the core mechanisms of action of p-toluenesulfonamide derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Anticancer Activity

p-Toluenesulfonamide derivatives have emerged as promising candidates in oncology, exerting their antitumor effects through several distinct mechanisms.

Inhibition of the mTOR/p70S6K Signaling Pathway

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and survival. The mTOR/p70S6K pathway is frequently hyperactivated in various cancers, making it a key therapeutic target. p-Toluenesulfonamide (PTS) has been shown to inhibit this pathway through both Akt-dependent and -independent mechanisms.[1]

In Akt-active cancer cells, such as the PC-3 prostate cancer line, PTS can inhibit the phosphorylation of Akt, which in turn prevents the activation of mTOR and its downstream effector, p70S6K.[1] In cells with low Akt activity, like the DU-145 prostate cancer line, PTS can still inhibit the mTOR/p70S6K pathway through an Akt-independent route.[1] This inhibition leads to a G1 phase arrest of the cell cycle and the induction of apoptosis.[1]

Signaling Pathway: mTOR Inhibition

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Proliferation Cell Growth & Protein Synthesis p70S6K->Proliferation eIF4E eIF4E 4EBP1->eIF4E eIF4E->Proliferation PTS_Akt p-Toluenesulfonamide (Akt-dependent) PTS_Akt->Akt PTS_mTOR p-Toluenesulfonamide (Akt-independent) PTS_mTOR->mTORC1

PTS inhibits the mTOR pathway via Akt-dependent and -independent mechanisms.

Quantitative Data: Anticancer Activity (mTOR Pathway)

CompoundCell LineAssayIC50Citation
p-Toluenesulfonamide (PTS)PC-3 (Prostate)SRB~3 mM[1]
p-Toluenesulfonamide (PTS)DU-145 (Prostate)SRB~3 mM[1]
PI-103 (Reference)-Kinase Assay20 nM[]
PKI-587 (Reference)-Kinase Assay1.6 nM[]

Experimental Protocol: Western Blot for Protein Phosphorylation

This protocol describes the analysis of protein phosphorylation in the mTOR pathway following treatment with a p-toluenesulfonamide derivative.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., PC-3) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the p-toluenesulfonamide derivative or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding 100 µL of 1X SDS sample buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Heat the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, Akt, and p70S6K overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Workflow: Western Blot Analysis

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_separation Protein Separation cluster_detection Immunodetection cluster_analysis Data Analysis A Cell Culture & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE Gel Electrophoresis C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Image Capture & Analysis I->J

Workflow for analyzing protein expression and phosphorylation via Western blot.

Lysosomal Destabilization

Another anticancer mechanism of p-toluenesulfonamide involves the disruption of lysosomal membrane integrity.[3] PTS can accumulate in cancer cells and increase lysosomal membrane permeabilization (LMP).[3] This leads to the release of lysosomal proteases, such as cathepsin B, into the cytosol.[3] Cytosolic cathepsin B can then trigger apoptotic pathways by cleaving and activating pro-apoptotic proteins like Bid, and also contributes to necrotic cell death.[3]

Signaling Pathway: Lysosomal-Mediated Cell Death

Lysosomal_Death_Pathway PTS p-Toluenesulfonamide LMP Lysosomal Membrane Permeabilization (LMP) PTS->LMP Lysosome Lysosome CathepsinB_lys Cathepsin B LMP->Lysosome CathepsinB_cyt Cytosolic Cathepsin B LMP->CathepsinB_cyt release Bid Bid CathepsinB_cyt->Bid cleaves Necrosis Necrosis CathepsinB_cyt->Necrosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion translocates to CytoC Cytochrome c Mitochondrion->CytoC release Apoptosis Apoptosis CytoC->Apoptosis CAIX_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene CAIX CA IX (on cell membrane) CAIX_gene->CAIX pH_regulation Intracellular pH Regulation CAIX->pH_regulation Acid_extrusion Acid Extrusion pH_regulation->Acid_extrusion Tumor_survival Tumor Survival & Proliferation Acid_extrusion->Tumor_survival PTS p-Toluenesulfonamide PTS->CAIX Hedgehog_Pathway Hh Hedgehog Ligand PTCH PTCH1 Receptor Hh->PTCH binds & inhibits SMO SMO PTCH->SMO SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI inhibits degradation of GLI GLI Active GLI SUFU_GLI->GLI Target_Genes Target Gene Expression GLI->Target_Genes translocates to nucleus Proliferation Cell Proliferation & Survival Target_Genes->Proliferation PTS_deriv p-Toluenesulfonamide Derivatives PTS_deriv->SMO Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Nucleotides Nucleotide Synthesis Folic_Acid->Nucleotides Sulfonamide p-Toluenesulfonamide Derivatives Sulfonamide->DHPS competitive inhibition MIC_Workflow A Prepare Bacterial Inoculum C Inoculate Plate with Bacteria A->C B Serial Dilution of Compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Visually Assess for Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

References

Methodological & Application

Application Note and Protocol for the Synthesis of N-Propyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-Propyl-p-toluenesulfonamide from p-toluenesulfonyl chloride and n-propylamine. This synthesis is a standard nucleophilic acyl substitution reaction, yielding a sulfonamide with wide applications in organic synthesis and medicinal chemistry. The protocol covers the reaction setup, workup, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

N-alkyl-p-toluenesulfonamides are important intermediates and final compounds in various chemical fields, including their use as plasticizers, in the synthesis of dyes, and as directing groups in organic reactions.[1][2] The synthesis described herein involves the reaction of p-toluenesulfonyl chloride with n-propylamine in the presence of a base to neutralize the hydrochloric acid byproduct. This method is a common and efficient way to produce N-alkylated sulfonamides.[1]

Reaction Scheme

Data Summary

ParameterValueReference
Reactants
p-Toluenesulfonyl chloride19.07 g (0.1 mol)Stoichiometric
n-Propylamine7.09 g (0.12 mol)1.2 equivalents
Base (e.g., Triethylamine)12.14 g (0.12 mol)1.2 equivalents
Solvent (e.g., Dichloromethane)200 mL-
Reaction Conditions
Temperature0 °C to Room TemperatureGeneral procedure for sulfonamide synthesis
Reaction Time2-4 hoursMonitored by TLC
Product
Product NameThis compound-
Molecular FormulaC10H15NO2S-
Molecular Weight213.30 g/mol -
Melting Point48.3-51.2 °C[1]
Purity (by LC)>99%[1]
YieldTypically high, reported as 39.3% in one instance from p-toluenesulfonic acid[1]

Experimental Protocol

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • n-Propylamine

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

  • Melting point apparatus

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonyl chloride (19.07 g, 0.1 mol) and dissolve it in 200 mL of anhydrous dichloromethane.

    • Cool the flask in an ice bath to 0 °C.

    • In a separate beaker, prepare a solution of n-propylamine (7.09 g, 0.12 mol) and triethylamine (12.14 g, 0.12 mol) in 50 mL of dichloromethane.

  • Reaction:

    • Add the n-propylamine and triethylamine solution dropwise to the stirred solution of p-toluenesulfonyl chloride over a period of 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (p-toluenesulfonyl chloride) is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO3 solution, and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). A reported method involves washing the crude product with a 50% ethanol aqueous solution.[1]

    • Alternatively, for higher purity, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

  • Characterization:

    • Determine the melting point of the purified product. The reported melting range is 48.3-51.2 °C.[1]

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure. Mass spectrometry can be used to confirm the molecular weight. Spectral data for this compound is available for comparison.[3]

Visualizations

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization A Dissolve p-Toluenesulfonyl Chloride in Dichloromethane C Cool to 0 °C A->C B Prepare Solution of n-Propylamine and Triethylamine D Add Amine Solution Dropwise B->D C->D E Stir at Room Temperature (2-4 hours) D->E F Aqueous Washes (HCl, NaHCO3, Brine) E->F G Dry Organic Layer (MgSO4) F->G H Concentrate in vacuo G->H I Recrystallization or Column Chromatography H->I J Characterize Product (MP, NMR, IR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • n-Propylamine is flammable and corrosive. Handle with care in a well-ventilated area.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

  • Triethylamine is a corrosive and flammable liquid.

  • Always wear appropriate PPE and follow standard laboratory safety procedures.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from readily available starting materials. The procedure is straightforward and can be adapted for the synthesis of other N-alkylated sulfonamides. The provided data and workflow visualization serve as a comprehensive guide for researchers in the field.

References

Application Note: Laboratory-Scale Preparation of Propyl Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of propyl tosylate (propyl 4-methylbenzenesulfonate), a common and versatile alkylating agent and intermediate in organic synthesis. The procedure involves the tosylation of n-propanol using p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (Et3N) as a base and dichloromethane (DCM) as the solvent. This method is reliable, high-yielding, and can be readily performed in a standard laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Propyl tosylate is a valuable reagent in organic chemistry, primarily used to introduce a propyl group into various molecules through nucleophilic substitution reactions. The tosylate group is an excellent leaving group, making propyl tosylate a more reactive and often preferred alternative to propyl halides. Its preparation via the reaction of n-propanol with p-toluenesulfonyl chloride is a fundamental transformation. The following protocol details a robust and reproducible method for its synthesis, purification, and characterization.

Reaction Scheme

n-Propanol + p-Toluenesulfonyl Chloride $\xrightarrow{\text{Triethylamine, Dichloromethane, 0°C to RT}}$ Propyl Tosylate + Triethylammonium chloride

Experimental Protocol

3.1 Materials and Equipment

  • Reagents:

    • n-Propanol (ACS grade, ≥99.5%)

    • p-Toluenesulfonyl chloride (TsCl, ≥98%)

    • Triethylamine (Et3N, ≥99%, distilled)

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric acid (HCl, 1 M aqueous solution)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deuterated chloroform (CDCl₃) for NMR analysis

  • Equipment:

    • Round-bottom flask (100 mL) with a magnetic stir bar

    • Addition funnel (50 mL)

    • Ice-water bath

    • Magnetic stirrer

    • Standard glassware for extraction (separatory funnel) and filtration

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • NMR spectrometer and IR spectrophotometer

3.2 Synthesis Procedure

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath on a magnetic stirrer and operate within a fume hood.

  • Reagent Charging: Charge the flask with n-propanol (2.40 g, 40.0 mmol, 1.0 eq) and anhydrous dichloromethane (40 mL). Begin stirring and allow the solution to cool to 0-5°C.

  • Base Addition: Add triethylamine (6.7 mL, 48.0 mmol, 1.2 eq) to the cooled solution.

  • Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (8.39 g, 44.0 mmol, 1.1 eq) in 20 mL of anhydrous dichloromethane and charge this solution to the addition funnel.

  • Add the TsCl solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10°C. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent). The reaction is complete when the n-propanol spot is no longer visible.

3.3 Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 30 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 30 mL of 1 M HCl to remove excess triethylamine.

    • 30 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

    • 30 mL of brine to remove residual water.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of DCM.[1]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield propyl tosylate as a clear to pale yellow oil.[2] The product is typically of high purity, but can be further purified by column chromatography if necessary.

Data Presentation

The following table summarizes the quantitative data and characteristic properties for a typical preparation of propyl tosylate.

ParameterValue
Reactants n-Propanol (1.0 eq), p-Toluenesulfonyl Chloride (1.1 eq), Triethylamine (1.2 eq)
Solvent Dichloromethane (DCM)
Reaction Conditions 0°C to Room Temperature, 12-16 hours
Product Appearance Clear to light yellow oil
Expected Yield 90-95%[1]
Molecular Formula C₁₀H₁₄O₃S
Molecular Weight 214.28 g/mol [2]
Boiling Point 140 °C @ 2 mmHg
¹H NMR (CDCl₃, ppm) δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.01 (t, 2H, -OCH₂-), 2.45 (s, 3H, Ar-CH₃), 1.65 (sextet, 2H, -CH₂-), 0.90 (t, 3H, -CH₃)
Characteristic IR (cm⁻¹) 3050-2850 (C-H stretch), 1598 (C=C aromatic), 1360 (S=O asymmetric stretch), 1175 (S=O symmetric stretch), 960 (S-O-C stretch)[3]

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Triethylamine (Et3N): Flammable, corrosive, and toxic. Handle with care.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Workflow Visualization

The logical flow of the synthesis, from initial setup to final product analysis, is depicted in the following diagram.

G A Reaction Setup (Flask, Stirrer, Ice Bath) B Reagent Addition 1. n-Propanol, DCM 2. Triethylamine 3. TsCl Solution (dropwise at 0-5°C) A->B Cool to 0°C C Reaction (Stir at RT for 12-16h) B->C Warm to RT D Monitor Progress (TLC) C->D E Work-up 1. Quench with H₂O 2. Wash with HCl, NaHCO₃, Brine D->E Reaction Complete F Purification 1. Dry with MgSO₄ 2. Filter E->F G Isolation (Concentrate via Rotary Evaporation) F->G H Final Product (Propyl Tosylate Oil) G->H I Characterization (NMR, IR) H->I

Caption: Workflow for the synthesis of propyl tosylate.

References

Industrial Synthesis of N-Alkyl p-Toluenesulfonamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the industrial-scale synthesis of N-alkyl p-toluenesulfonamides. These compounds are of significant interest as plasticizers, intermediates in organic synthesis, and scaffolds in medicinal chemistry.[1][2][3] The following sections detail common synthetic strategies, quantitative data from various catalytic systems, and step-by-step experimental procedures.

Synthetic Strategies Overview

The industrial synthesis of N-alkyl p-toluenesulfonamides can be broadly categorized into three main approaches:

  • Classical Synthesis via p-Toluenesulfonyl Chloride: This is the most traditional and widely used method, involving the reaction of p-toluenesulfonyl chloride with a primary amine.[4][5][6] While effective, this method can generate significant hydrogen chloride byproduct, which requires neutralization and disposal.[1]

  • "Borrowing Hydrogen" (BH) Catalysis: This modern and more environmentally friendly approach utilizes alcohols as alkylating agents.[7][8][9] The reaction, often catalyzed by transition metals like iridium, iron, or manganese, generates water as the only byproduct, making it an atom-economical process.[8][10] The general mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then condenses with the sulfonamide. The subsequent hydrogenation of the resulting imine by the catalyst regenerates the catalyst and yields the N-alkylated product.[9][10]

  • Direct Synthesis from p-Toluenesulfonic Acid: To circumvent the use of the highly reactive and corrosive p-toluenesulfonyl chloride, methods have been developed for the direct condensation of p-toluenesulfonic acid with primary amines.[1][2] These reactions often require a catalyst and a means to remove the water formed during the reaction, such as azeotropic distillation or the use of molecular sieves.[1][2]

A general workflow for the synthesis of N-alkyl p-toluenesulfonamides is depicted below.

cluster_reactants pTS_Cl p-Toluenesulfonyl Chloride inv1 pTS_Cl->inv1 pTS_Acid p-Toluenesulfonic Acid inv2 pTS_Acid->inv2 Amine Primary Amine (R-NH2) Amine->inv1 Amine->inv2 Alcohol Alcohol (R-CH2OH) inv3 Alcohol->inv3 Sulfonamide p-Toluenesulfonamide Sulfonamide->inv3 Reaction_Vessel Reaction Vessel Product N-Alkyl p-Toluenesulfonamide Reaction_Vessel->Product Workup & Purification inv1->Reaction_Vessel Classical Method inv2->Reaction_Vessel Direct Condensation inv3->Reaction_Vessel Borrowing Hydrogen

Caption: General synthetic routes to N-alkyl p-toluenesulfonamides.

Quantitative Data Summary

The following table summarizes quantitative data from various published methods for the synthesis of N-alkyl p-toluenesulfonamides. This allows for a direct comparison of different catalytic systems and reaction conditions.

Alkylating AgentAmine/SulfonamideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Benzyl Alcoholp-Toluenesulfonamide[CpIrCl₂]₂ (0.05-1.5)t-BuOK---Good to Excellent-[9][10]
Benzyl Alcoholp-ToluenesulfonamideMn(I) PNP pincer (5)K₂CO₃ (10)Xylenes1502486-[8]
Various Alcoholsp-Toluenesulfonamide[CpIr(biimH₂)(H₂O)][OTf]₂ (1)Cs₂CO₃ (0.1 equiv)WaterMW-74-91-[11]
Benzylic Alcoholsp-ToluenesulfonamideFeCl₂/K₂CO₃---->90-[7]
-n-Butylamine2-Bromophenylboronic acid-Dichloromethane02440.598.4[1]
-Cyclohexylamine2-Chlorophenylboronic acid-Dichloromethane15-40.798.4[1]
p-Toluenesulfonyl chlorideBenzylamine-PyridinePyridineRT190-[4]
p-Toluenesulfonyl chlorideMethylamine (2.0 M in THF)--Dichloromethane0299-[5]

Experimental Protocols

Protocol 1: Classical Synthesis of N-Benzyl-p-toluenesulfonamide

This protocol is adapted from the reaction of p-toluenesulfonyl chloride with benzylamine.[4]

Materials:

  • Benzylamine (5 g, 46.7 mmol)

  • p-Toluenesulfonyl chloride (10 g, 52.5 mmol)

  • Pyridine (25 mL)

  • Water

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve benzylamine (5 g) in pyridine (25 mL).

  • Cautiously add p-toluenesulfonyl chloride (10 g) to the solution. An exothermic reaction may occur.

  • Stir the resulting deep red colored solution at room temperature for 1 hour.

  • Pour the reaction mixture into 80-100 mL of water. An oily precipitate will form.

  • Scratch the flask to induce solidification of the precipitate.

  • Filter the solid product and wash with water.

  • Recrystallize the crude product from ethanol to yield N-benzyl-p-toluenesulfonamide.

  • Dry the product under vacuum. (Expected yield: ~90%)

Protocol 2: Manganese-Catalyzed N-Alkylation using "Borrowing Hydrogen"

This protocol describes the N-benzylation of p-toluenesulfonamide using a manganese catalyst, adapted from related literature.[8]

Materials:

  • p-Toluenesulfonamide (171 mg, 1.00 mmol)

  • Benzyl alcohol (101 µL, 1.00 mmol)

  • Mn(I) PNP pincer precatalyst (5 mol%)

  • Potassium carbonate (K₂CO₃, 10 mol%)

  • Xylenes

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To an oven-dried reaction vessel, add p-toluenesulfonamide (171 mg), the Mn(I) PNP pincer precatalyst (5 mol%), and potassium carbonate (10 mol%).

  • Under an inert atmosphere (e.g., nitrogen or argon), add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Add benzyl alcohol (101 µL) to the mixture.

  • Seal the vessel and heat the reaction mixture to 150 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 20% ethyl acetate) as the eluent.[8]

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield N-benzyl-4-methylbenzenesulfonamide. (Expected yield: ~86%)[8]

The "Borrowing Hydrogen" catalytic cycle is illustrated in the diagram below.

Catalyst Active Catalyst [Mn] Hydride Catalyst-Hydride [Mn]-H Catalyst->Hydride - H2 Alcohol R-CH2OH Aldehyde R-CHO Alcohol->Aldehyde Oxidation Sulfonamide TsNH2 Imine TsN=CHR Aldehyde->Imine + TsNH2 - H2O Sulfonamide->Imine Product TsNH-CH2R (N-Alkyl Product) Imine->Product Reduction Hydride->Catalyst + H2 Hydride->Product

Caption: "Borrowing Hydrogen" catalytic cycle for N-alkylation.

Protocol 3: Direct Synthesis of N-Butyl-p-toluenesulfonamide from p-Toluenesulfonic Acid

This protocol is based on a patented method for the direct synthesis of N-alkyl p-toluenesulfonamides.[1]

Materials:

  • Anhydrous p-toluenesulfonic acid (3.444 g, 20 mmol)

  • 2-Bromophenylboronic acid (catalyst, 0.172 g)

  • Dichloromethane (20 g)

  • 5A molecular sieves (5 g)

  • n-Butylamine (2.193 g, 30 mmol)

  • 0.5 M Hydrochloric acid solution

  • 0.5 M Sodium hydroxide solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • 50% Ethanol aqueous solution

Procedure:

  • In a reaction vessel, dissolve anhydrous p-toluenesulfonic acid (3.444 g) and 2-bromophenylboronic acid (0.172 g) in dichloromethane (20 g).

  • Add 5A molecular sieves (5 g) to the solution.

  • Cool the mixture to 0 °C in an ice-water bath and stir for 2 hours.

  • Add n-butylamine (2.193 g) to the reaction mixture.

  • Maintain the reaction at 0 °C and stir for 24 hours.

  • After the reaction is complete, remove the molecular sieves by filtration.

  • Wash the filtrate successively with 10 mL of 0.5 M HCl, 10 mL of 0.5 M NaOH, and 10 mL of saturated NaCl solution.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and recover the dichloromethane by distillation.

  • Wash the crude product with a 50% ethanol aqueous solution and dry to obtain N-butyl-p-toluenesulfonamide. (Expected yield: ~40.5%, Purity: ~98.4%)[1]

Safety Considerations

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Primary amines can be corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle with appropriate precautions.

  • Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Use in a fume hood.

  • Transition metal catalysts may have specific handling requirements and toxicities. Refer to the supplier's SDS for detailed information.

  • Reactions under pressure or at high temperatures should be conducted with appropriate safety shielding and monitoring.

References

N-Propyl-p-toluenesulfonamide in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research of scientific literature and chemical databases reveals that N-Propyl-p-toluenesulfonamide is not a standard or documented reagent for direct use in peptide synthesis , such as in the capacity of a coupling agent, protecting group, or activating agent. While the broader class of sulfonamides and related compounds have specific applications in peptide chemistry, there are no established protocols or quantitative data available for the use of this compound in the formation of peptide bonds.

This document provides an overview of the roles that related p-toluenesulfonamide derivatives play in peptide science to offer context. However, it must be stressed that these applications are not directly transferable to this compound for the purpose of peptide chain elongation.

Context: Sulfonamides in Peptide Chemistry

While this compound itself is not a recognized peptide synthesis reagent, other sulfonamide-containing molecules have found utility in the field. These applications are distinct from the direct formation of peptide bonds and include:

  • Peptidomimetics: The sulfonamide group is sometimes incorporated into peptide backbones to create peptidomimetics. This is done to improve properties such as enzymatic stability, as the sulfonamide linkage is resistant to protease cleavage.

  • Carboxyl Group Activation: In some specialized methods, reagents like p-toluenesulfonyl isocyanate can be used to activate the C-terminal carboxyl group of a peptide by forming an N-acylsulfonamide. This activated intermediate can then react with an amine to form a peptide bond. This is a multi-step process and does not involve the direct use of a pre-formed N-alkyl-p-toluenesulfonamide.

  • Protecting Groups: The tosyl (p-toluenesulfonyl) group is a well-known protecting group for amines, including the side chains of amino acids like lysine and arginine. However, this is typically introduced using p-toluenesulfonyl chloride, not this compound.

Hypothetical Role and Logical Workflow

Based on the reactivity of related compounds, one could speculate on a potential, albeit unproven, role for this compound in a modified peptide synthesis workflow. This is presented for conceptual purposes only and is not based on experimental evidence.

A hypothetical workflow might involve the activation of a C-terminal carboxyl group of an N-protected amino acid, followed by a reaction with this compound to form an activated intermediate. This intermediate would then, in theory, react with the N-terminus of another amino acid or peptide.

G cluster_activation Carboxyl Activation cluster_hypothetical Hypothetical Intermediate Formation cluster_coupling Peptide Coupling N_Protected_AA N-Protected Amino Acid (Carboxyl Terminus) Activating_Agent Activating Agent (e.g., Carbodiimide) N_Protected_AA->Activating_Agent Reaction Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Activating_Agent->Activated_Intermediate NPTSA This compound (Hypothetical Reagent) Activated_Intermediate->NPTSA Reaction Hypothetical_Active_Ester Hypothetical Active Ester (Unproven) NPTSA->Hypothetical_Active_Ester Amino_Component Amino Acid/Peptide (Amino Terminus) Hypothetical_Active_Ester->Amino_Component Coupling Dipeptide N-Protected Dipeptide Amino_Component->Dipeptide

Application Notes and Protocols: Propyl Tosylate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl tosylate (propyl p-toluenesulfonate) is a versatile reagent in organic synthesis, primarily utilized as a propylating agent. In the synthesis of pharmaceutical intermediates, it serves as a key building block for introducing a propyl group onto various nucleophiles, such as amines, phenols, and thiols. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) under relatively mild conditions. This property makes propyl tosylate a valuable tool in the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs).

The use of propyl tosylate offers several advantages in pharmaceutical synthesis, including high reactivity, good yields, and often, predictable stereochemistry in chiral systems. It is a stable, crystalline solid that is easier to handle than many gaseous or low-boiling propylating agents. These characteristics make it a reliable choice in both laboratory-scale synthesis and process development for pharmaceutical intermediates.

Key Application: N-Alkylation of Heterocyclic Intermediates

A significant application of propyl tosylate in pharmaceutical synthesis is the N-alkylation of heterocyclic compounds. Many biologically active molecules contain N-alkylated heterocycles, and the introduction of a propyl group can be crucial for modulating a compound's pharmacological properties, such as potency, selectivity, and metabolic stability.

One important class of heterocyclic intermediates are indazoles. The indazole scaffold is a common feature in a variety of therapeutic drugs. The regioselective alkylation of indazoles is a critical step in the synthesis of these compounds, and propyl tosylate can be employed as an effective reagent for this transformation.

Experimental Protocol: N-Propylation of a Substituted Indazole

This protocol describes the N-propylation of a substituted indazole using propyl tosylate, a key step in the synthesis of various indazole-based pharmaceutical intermediates. The reaction conditions are based on established methods for the regioselective N-alkylation of indazoles.[1][2]

Materials:

  • Substituted Indazole (e.g., Methyl 1H-indazole-3-carboxylate)

  • Propyl Tosylate

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the substituted indazole (1.0 equivalent) and cesium carbonate (2.0 equivalents).

  • Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • To this suspension, add propyl tosylate (1.5 equivalents).

  • Place the flask in a pre-heated oil bath at 90 °C and stir the reaction mixture under a nitrogen atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired N-propylated indazole intermediate.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the N-propylation of a substituted indazole using propyl tosylate.

ParameterValueReference
Reactants
Substituted Indazole1.0 equivalent[1]
Propyl Tosylate1.5 equivalents[1]
BaseCesium Carbonate (2.0 equivalents)[1]
Reaction Conditions
SolventDimethylformamide (DMF)[1]
Temperature90 °C[1]
Reaction Time2 - 4 hours[1]
Outcome
Yield >90% (for linear alkyl tosylates)[1]
Regioselectivity High for N1-alkylation[1][2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

N_Propylation_Reaction Indazole Substituted Indazole Intermediate Indazole Anion Indazole->Intermediate Deprotonation PropylTosylate Propyl Tosylate Product N-Propylated Indazole Intermediate PropylTosylate->Product SN2 Attack Base Base (Cs₂CO₃) Base->Intermediate Solvent Solvent (DMF) Intermediate->Product Byproduct Cesium Tosylate Experimental_Workflow start Start reactants Combine Indazole, Propyl Tosylate, and Base in Solvent start->reactants reaction Heat and Stir (90 °C, 2-4h) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Quench with Water and Extract monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated N-Propylated Indazole purification->product

References

Application Notes and Protocols: N-Propyl-p-toluenesulfonamide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of N-Propyl-p-toluenesulfonamide in nucleophilic substitution reactions. The content covers its synthesis, which is a key example of nucleophilic substitution on a sulfonyl group, and its cleavage (deprotection), which often involves nucleophilic attack. While this compound is not commonly employed as an alkylating agent itself, the p-toluenesulfonamide moiety is an excellent leaving group, a principle widely applied in organic synthesis.

Synthesis of this compound via Nucleophilic Substitution

The synthesis of this compound is a classic example of a nucleophilic substitution reaction where a primary amine, n-propylamine, acts as the nucleophile, attacking the electrophilic sulfur atom of a p-toluenesulfonyl derivative. The most common methods involve the reaction of n-propylamine with p-toluenesulfonyl chloride or p-toluenesulfonic acid.

Reaction with p-Toluenesulfonyl Chloride

This is the most traditional and widely used method. The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, leading to the displacement of the chloride ion.

General Reaction:

Reaction with p-Toluenesulfonic Acid

Direct reaction with p-toluenesulfonic acid is also possible, often facilitated by a catalyst and a water scavenger to drive the equilibrium towards the product.[1][2]

General Reaction:

Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide

A more modern approach involves the manganese-catalyzed N-alkylation of p-toluenesulfonamide with alcohols. This "borrowing hydrogen" methodology provides a more atom-economical route.[3]

General Reaction:

Quantitative Data for Synthesis Methods
MethodElectrophileNucleophileSolventCatalyst/ReagentTemperature (°C)Yield (%)Reference
From p-Toluenesulfonic Acidp-Toluenesulfonic acidn-PropylamineDichloromethaneCatalyst, Molecular Sieve 5A0-40~40[1]
PIMs Supported Solid Super AcidAnhydrous p-toluenesulfonic acidn-PropylamineDichloromethanePIMs catalyst, Molecular Sieve 5A20-40up to 70.53[4]
Manganese-Catalyzed N-Alkylationp-ToluenesulfonamideBenzyl alcoholXylenesMn(I) PNP pincer complex, K2CO315086 (isolated)[3]

This compound in Deprotection Reactions (Cleavage)

The p-toluenesulfonyl (tosyl) group is a widely used protecting group for amines. The cleavage of the N-S bond in N-alkyl-p-toluenesulfonamides is a crucial step in many synthetic routes and often involves nucleophilic attack or reductive methods.

Reductive Cleavage

Various reducing agents can be employed to cleave the N-S bond, effectively removing the tosyl group and liberating the free amine. These reactions can proceed through single-electron transfer mechanisms.

Quantitative Data for Deprotection Methods
Substrate TypeReagent/MethodSolventTemperatureObservationsReference
N-Aryl sulfonamidesTrifluoromethanesulfonic acid--Near-stoichiometric amount sufficient for deprotection.
Primary N-tosyl amidesSamarium diiodide after N-trifluoroacetylation-LowEffective for difficult-to-unmask substrates.
General SulfonamidesLithium and a catalytic amount of naphthaleneTHFLowMild and chemoselective deprotection.
N,N-Dialkyl arenesulfonamidesPhotoactivated neutral organic donorDMF110 °CReductive cleavage of the N-S bond.

Experimental Protocols

Protocol 1: Synthesis of N-n-Propyl-p-toluenesulfonamide from p-Toluenesulfonic Acid[1]
  • Dissolve anhydrous p-toluenesulfonic acid in dichloromethane in a reaction flask.

  • Add a catalyst and 5A molecular sieves to the solution.

  • Cool the mixture to 0-40 °C with stirring.

  • Slowly add n-propylamine to the reaction mixture while maintaining the temperature.

  • Allow the reaction to proceed for a specified time (e.g., 24 hours).

  • After the reaction is complete, remove the molecular sieves by filtration.

  • Wash the filtrate successively with a dilute acid solution (e.g., 0.5 M HCl), a dilute base solution (e.g., 0.5 M NaOH), and a saturated sodium chloride solution.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Remove the desiccant by filtration and recover the dichloromethane by distillation.

  • Wash the crude product with a 50% ethanol-water solution and dry to obtain N-n-propyl-p-toluenesulfonamide.

Protocol 2: Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide with an Alcohol[3]

This protocol is for a model reaction with benzyl alcohol but can be adapted for other primary alcohols.

  • To an oven-dried reaction vessel, add p-toluenesulfonamide (1 mmol), the Mn(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (10 mol %).

  • Add xylenes as the solvent to achieve a final concentration of 1 M with respect to the sulfonamide.

  • Add the primary alcohol (e.g., benzyl alcohol, 1 mmol).

  • Seal the vessel and heat the reaction mixture at 150 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture can be analyzed by NMR.

  • For isolation, the crude product can be purified by column chromatography on silica gel.

Visualizations

Synthesis_of_N_Propyl_p_toluenesulfonamide p-Toluenesulfonyl_Chloride p-Toluenesulfonyl Chloride This compound This compound p-Toluenesulfonyl_Chloride->this compound Substitution n-Propylamine n-Propylamine (Nucleophile) n-Propylamine->p-Toluenesulfonyl_Chloride Nucleophilic Attack

Caption: Synthesis of this compound.

Deprotection_of_N_Propyl_p_toluenesulfonamide This compound This compound (Tosyl-protected amine) Propylamine n-Propylamine (Deprotected amine) This compound->Propylamine Tosyl_byproduct Tosyl byproduct This compound->Tosyl_byproduct Reducing_Agent Reducing Agent (e.g., Li/Naphthalene) Reducing_Agent->this compound Reductive Cleavage

Caption: Reductive deprotection of this compound.

Concluding Remarks

This compound serves as a valuable case study for understanding nucleophilic substitution at a sulfonyl center, as demonstrated in its synthesis. While its direct application as a propylating agent in nucleophilic substitution is not well-documented, the inherent properties of the p-toluenesulfonamide group as a good leaving group are fundamental in organic chemistry, particularly in the context of amine protection and deprotection strategies. The provided protocols offer practical guidance for the synthesis and manipulation of this and related compounds, which are of significant interest in the development of new chemical entities.

References

Application Notes and Protocols: Deprotection of N-propyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deprotection of N-propyl-p-toluenesulfonamide, a common intermediate in organic synthesis. The removal of the p-toluenesulfonyl (tosyl) protecting group from a secondary amine is a critical step in many synthetic routes, particularly in the development of pharmaceutical agents. The stability of the N-S bond in tosylamides necessitates specific and often carefully chosen reaction conditions to achieve efficient cleavage without compromising other functional groups in the molecule.

Herein, we present several effective methods for the deprotection of this compound, including acidic cleavage and reductive cleavage methodologies. Each protocol is accompanied by details on reagents, stoichiometry, reaction conditions, and work-up procedures.

Comparative Overview of Deprotection Methods

The selection of a deprotection method depends on various factors, including the substrate's sensitivity to acidic or reductive conditions, the presence of other functional groups, and the desired scale of the reaction. The following table summarizes key quantitative data for commonly employed methods for the deprotection of secondary N-alkyl-p-toluenesulfonamides.

Deprotection MethodReagentsTypical Reaction TimeTypical TemperatureReported Yield (%)Notes
Acidic Cleavage HBr (48% aq.), Acetic Acid, Phenol2-6 hours70-110 °C70-90Harsh conditions, may not be suitable for acid-labile substrates. Phenol acts as a scavenger for the liberated tosyl group.
Reductive Cleavage Sodium, Liquid Ammonia1-3 hours-78 °C85-95Highly effective (Birch reduction conditions), but requires specialized equipment for handling liquid ammonia and sodium metal.
Reductive Cleavage Samarium (II) Iodide (SmI₂), Amine, H₂O< 10 minutesRoom Temperature> 90Extremely fast and high-yielding under mild conditions.[1] Tolerant to a wide range of functional groups.
Reductive Cleavage Magnesium, Methanol4-12 hours0 °C to Reflux78-98A convenient and economical method.[2] The reaction rate can be increased by heating.

Experimental Protocols

Protocol 1: Deprotection using Hydrobromic Acid in Acetic Acid

This method employs strong acidic conditions to cleave the N-S bond. Phenol is often added to act as a scavenger for the resulting sulfonyl species, preventing potential side reactions.

Materials:

  • This compound

  • 48% aqueous Hydrobromic acid (HBr)

  • Glacial Acetic Acid (HOAc)

  • Phenol

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware for work-up

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid, add phenol (1.1 eq).

  • Carefully add 48% aqueous hydrobromic acid (10-20 eq).

  • Heat the reaction mixture to 70-110 °C with stirring for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Basify the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude n-propylamine.

  • Purify the product by distillation or chromatography as required.

Protocol 2: Reductive Deprotection using Sodium in Liquid Ammonia

This classic method, a modification of the Birch reduction, is highly effective for cleaving sulfonamides. It requires the use of condensed ammonia and metallic sodium.

Materials:

  • This compound

  • Anhydrous liquid ammonia (NH₃)

  • Sodium (Na) metal

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)

  • Ammonium chloride (NH₄Cl)

  • Dry ice/acetone condenser

  • Three-neck round-bottom flask

  • Stirring apparatus

Procedure:

  • Set up a three-neck flask equipped with a dry ice/acetone condenser, a gas inlet, and a septum.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense anhydrous ammonia into the flask.

  • Add a solution of this compound (1.0 eq) in anhydrous THF or diethyl ether to the liquid ammonia with stirring.

  • Carefully add small pieces of sodium metal (2-3 eq) to the reaction mixture until a persistent blue color is observed, indicating an excess of solvated electrons.

  • Stir the reaction at -78 °C for 1-3 hours.

  • Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate under a stream of nitrogen.

  • To the remaining residue, add water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (the product, n-propylamine, is volatile).

  • The product is often obtained in high purity, but can be further purified by distillation if necessary.

Protocol 3: Reductive Deprotection using Samarium(II) Iodide

This method is notable for its extremely mild conditions, rapid reaction times, and high yields.[1]

Materials:

  • This compound

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • An amine (e.g., triethylamine or Hünig's base)

  • Water

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add the amine (2.0 eq) and water (2.0 eq) to the solution.

  • To this stirring solution, add the 0.1 M solution of samarium(II) iodide in THF (2.5-3.0 eq) dropwise at room temperature. The deep blue or green color of the SmI₂ will disappear upon reaction.

  • The reaction is typically complete within minutes. Monitor by TLC.

  • Upon completion, quench the reaction with a saturated solution of potassium carbonate (K₂CO₃).

  • Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting n-propylamine by appropriate methods if required.

Experimental Workflow

The general workflow for the deprotection of this compound followed by purification is illustrated below.

Deprotection_Workflow General Workflow for Deprotection of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound C Reaction under Specific Conditions (Temperature, Time) A->C B Deprotection Reagent (e.g., HBr/HOAc, Na/NH3, SmI2) B->C D Quenching C->D E Extraction D->E F Drying and Concentration E->F G Crude n-propylamine F->G H Purification (Distillation or Chromatography) G->H I Pure n-propylamine H->I

A generalized experimental workflow for the deprotection of this compound.

Signaling Pathways and Logical Relationships

The deprotection process can be conceptually represented as a series of logical steps, from the protected amine to the final, deprotected product.

Logical_Relationship ProtectedAmine This compound (Protected Amine) DeprotectionStep Cleavage of N-S Bond (Deprotection) ProtectedAmine->DeprotectionStep Intermediate Amine Salt or Amide Anion (Intermediate Species) DeprotectionStep->Intermediate Byproduct p-Toluenesulfonic acid derivative (Byproduct) DeprotectionStep->Byproduct FinalProduct n-Propylamine (Deprotected Amine) Intermediate->FinalProduct

References

Catalytic Synthesis of N-Propyl-p-toluenesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of N-Propyl-p-toluenesulfonamide, a compound of interest in various chemical and pharmaceutical applications. The following sections outline three distinct catalytic methodologies, offering a comparative overview to aid in the selection of the most suitable synthetic route based on factors such as efficiency, environmental impact, and catalyst availability.

Method 1: PIMs-Supported Solid Superacid Catalysis

This method utilizes a heterogeneous catalyst, specifically a Polymer of Intrinsic Microporosity (PIM)-supported solid superacid, for the direct N-alkylation of p-toluenesulfonamide with n-propylamine. The use of a solid acid catalyst simplifies purification and allows for catalyst recycling, presenting a greener alternative to traditional methods.[1]

Logical Relationship Diagram

p-Toluenesulfonamide p-Toluenesulfonamide Reaction_Mixture Reaction_Mixture p-Toluenesulfonamide->Reaction_Mixture n-Propylamine n-Propylamine n-Propylamine->Reaction_Mixture PIMs-Supported_Superacid PIMs-Supported_Superacid PIMs-Supported_Superacid->Reaction_Mixture 5A_Molecular_Sieves 5A_Molecular_Sieves 5A_Molecular_Sieves->Reaction_Mixture Dichloromethane Dichloromethane Dichloromethane->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Reaction Washing_Purification Washing_Purification Filtration->Washing_Purification Removal of Catalyst and Sieves This compound This compound Washing_Purification->this compound Isolation

Caption: PIMs-Supported Acid Catalysis Workflow.

Quantitative Data Summary
ParameterValueReference
Catalyst PIMs-Supported Solid Superacid (e.g., SO₄²⁻/PIM-1)[1]
Reactant Ratio (p-toluenesulfonamide : n-propylamine) 1 : 1.2-1.8 (molar ratio)[1]
Catalyst Loading 5-8% by mass of p-toluenesulfonamide[1]
Solvent Dichloromethane[1]
Dehydrating Agent 5A Molecular Sieves (1-2 times the mass of p-toluenesulfonamide)[1]
Temperature 20-30 °C[1]
Reaction Time 6 hours[1]
Yield Up to 70.16%[1]
Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve anhydrous p-toluenesulfonic acid (1 equivalent) in dichloromethane.

  • Addition of Catalyst and Sieves: Add the PIMs-supported solid superacid catalyst (5-8% by mass of the sulfonic acid) and 5A molecular sieves (1-2 times the mass of the sulfonic acid).[1]

  • Stirring: Stir the mixture uniformly for 30 minutes at 20 °C.[1]

  • Addition of Amine: Add n-propylamine (1.2-1.8 equivalents) to the reaction mixture.

  • Reaction: Maintain the reaction at 20 °C and continue stirring for 6 hours.[1]

  • Work-up:

    • Filter the reaction mixture to remove the catalyst and molecular sieves.

    • Wash the filtrate sequentially with a 0.5 M HCl solution and a 0.5 M NaOH solution.[1]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation:

    • Remove the desiccant by filtration.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Wash the crude product with a 50% ethanol-water solution and dry to yield this compound.[1]

Method 2: Manganese-Catalyzed N-Alkylation via Borrowing Hydrogen

This innovative approach employs a well-defined and bench-stable Mn(I) PNP pincer precatalyst for the N-alkylation of sulfonamides using alcohols as the alkylating agents.[2] This "borrowing hydrogen" or "hydrogen autotransfer" methodology is highly atom-economical, producing water as the only byproduct.[2]

Experimental Workflow Diagram

p-Toluenesulfonamide p-Toluenesulfonamide Reaction_Vessel Reaction_Vessel p-Toluenesulfonamide->Reaction_Vessel n-Propanol n-Propanol n-Propanol->Reaction_Vessel Mn_PNP_Precatalyst Mn_PNP_Precatalyst Mn_PNP_Precatalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Reaction Purification Purification Heating->Purification Cooling & Work-up This compound This compound Purification->this compound Isolation

Caption: Mn-Catalyzed Borrowing Hydrogen Workflow.

Quantitative Data Summary
ParameterValueReference
Catalyst Mn(I) PNP pincer precatalyst[2]
Reactant Ratio (p-toluenesulfonamide : n-propanol) 1 : 1.2 (General protocol)[2]
Catalyst Loading 2 mol%[2]
Base t-BuOK (10 mol%)[2]
Solvent Toluene[2]
Temperature 110 °C[2]
Reaction Time 24 hours[2]
Yield Excellent (average of 85% for various sulfonamides)[2]
Experimental Protocol
  • Preparation: To an oven-dried reaction vessel, add p-toluenesulfonamide (1 equivalent), the Mn(I) PNP pincer precatalyst (0.02 equivalents), and t-BuOK (0.1 equivalents).

  • Addition of Reagents: Add toluene as the solvent, followed by n-propanol (1.2 equivalents).

  • Reaction: Seal the vessel and heat the mixture at 110 °C for 24 hours.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford pure this compound.

Method 3: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for the N-alkylation of sulfonamides, particularly when using alkyl halides. This method facilitates the reaction between a water-soluble nucleophile (deprotonated sulfonamide) and an organic-soluble electrophile (propyl halide) by using a phase-transfer catalyst, such as a quaternary ammonium salt.[3][4] This approach often allows for the use of milder reaction conditions and greener solvents.[4]

Experimental Workflow Diagram

p-Toluenesulfonamide p-Toluenesulfonamide Biphasic_Mixture Biphasic_Mixture p-Toluenesulfonamide->Biphasic_Mixture Propyl_Halide Propyl_Halide Propyl_Halide->Biphasic_Mixture Aqueous_Base Aqueous_Base Aqueous_Base->Biphasic_Mixture Phase_Transfer_Catalyst Phase_Transfer_Catalyst Phase_Transfer_Catalyst->Biphasic_Mixture Organic_Solvent Organic_Solvent Organic_Solvent->Biphasic_Mixture Stirring Stirring Biphasic_Mixture->Stirring Reaction Phase_Separation Phase_Separation Stirring->Phase_Separation Work-up This compound This compound Phase_Separation->this compound Isolation from Organic Phase

Caption: Phase-Transfer Catalysis Workflow.

Quantitative Data Summary
ParameterValueReference
Catalyst Quaternary ammonium salt (e.g., TBAB, Aliquat 336)[4]
Reactant (Electrophile) n-Propyl bromide or iodide[3]
Base Aqueous KOH or NaOH[3][4]
Solvent System Biphasic (e.g., Toluene/Water, Dichloromethane/Water)[4]
Temperature Room temperature to moderate heating[3]
Reaction Time Varies (typically a few hours)
Yield Generally high[3]
Experimental Protocol
  • Preparation: In a flask, prepare a biphasic mixture of an organic solvent (e.g., toluene) and an aqueous solution of a base (e.g., 50% NaOH).

  • Addition of Reactants: Add p-toluenesulfonamide (1 equivalent) and the phase-transfer catalyst (e.g., 1-5 mol%) to the mixture.

  • Addition of Alkylating Agent: Add n-propyl bromide or iodide (1-1.5 equivalents) to the vigorously stirred mixture.

  • Reaction: Continue vigorous stirring at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or GC.

  • Work-up:

    • Once the reaction is complete, stop stirring and allow the phases to separate.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation:

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the this compound product. Further purification can be achieved by recrystallization or column chromatography if necessary.

References

N-Propyl-p-toluenesulfonamide: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Propyl-p-toluenesulfonamide is a versatile organic compound that finds application as a reagent in a variety of synthetic transformations. Belonging to the sulfonamide class of compounds, it is characterized by a propyl group attached to the nitrogen atom of a p-toluenesulfonamide core. While its applications are not as extensively documented as its parent compound, p-toluenesulfonamide, this compound serves as a valuable tool for introducing protected amino functionalities and participating in key carbon-nitrogen bond-forming reactions. This document provides detailed application notes and protocols for its use in organic synthesis, catering to researchers, scientists, and professionals in drug development.

Key Applications

The primary utility of this compound in organic synthesis lies in its role as a precursor to N-propylamines and as a nucleophilic nitrogen source in various coupling reactions. The tosyl group serves as an excellent activating and protecting group that can be readily cleaved under specific conditions to liberate the free amine.

Synthesis of Secondary Amines via Mitsunobu Reaction

The Mitsunobu reaction provides an efficient method for the alkylation of acidic nucleophiles, including sulfonamides, with primary and secondary alcohols. This compound can be employed as the nitrogen nucleophile in this reaction to generate N-alkyl-N-propyl-p-toluenesulfonamides, which upon deprotection, yield secondary amines. This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon center.

Reaction Scheme:

Mitsunobu_Reaction reagents R-OH + TsNHPr + PPh3 + DEAD intermediate [Intermediate Complex] reagents->intermediate Mitsunobu Conditions product TsN(Pr)R + Ph3P=O + EtO2C-NH-NH-CO2Et intermediate->product

Caption: General scheme of the Mitsunobu reaction with this compound.

Experimental Protocol: General Procedure for the Mitsunobu Reaction

  • To a solution of the alcohol (1.0 equiv), this compound (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-N-propyl-p-toluenesulfonamide.

  • The tosyl group can be subsequently removed using standard deprotection protocols (e.g., HBr/phenol, sodium naphthalenide, or magnesium in methanol) to yield the corresponding secondary amine.

Quantitative Data:

While specific yield data for the Mitsunobu reaction with this compound is not extensively reported, the reaction of N-methyl-p-toluenesulfonamide with various alcohols provides a good indication of the expected efficiency.

Alcohol SubstrateProductYield (%)
1-OctanolN-Methyl-N-octyl-p-toluenesulfonamide95
Benzyl alcoholN-Benzyl-N-methyl-p-toluenesulfonamide92
(S)-2-Octanol(R)-N-Methyl-N-(octan-2-yl)-p-toluenesulfonamide88 (with inversion)

Data is for the analogous N-methyl-p-toluenesulfonamide and is intended to be representative.

Synthesis of Nitrogen-Containing Heterocycles

This compound can serve as a nitrogen source in the construction of various nitrogen-containing heterocyclic scaffolds. These reactions often involve an initial N-alkylation or N-arylation followed by an intramolecular cyclization. The specific reaction conditions and outcomes are highly dependent on the substrate and the chosen synthetic strategy.

Logical Workflow for Heterocycle Synthesis:

Heterocycle_Synthesis start This compound step1 N-Alkylation / N-Arylation start->step1 intermediate Acyclic Precursor step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Nitrogen Heterocycle step2->product deprotection Tosyl Deprotection (optional) product->deprotection

Caption: Workflow for the synthesis of N-heterocycles.

Experimental Protocol: General Procedure for Synthesis of a Tetrahydroquinoline Derivative (Hypothetical)

This protocol is a generalized example based on known methods for similar sulfonamides.

  • N-Arylation: To a solution of this compound (1.0 equiv) and 2-fluorobenzaldehyde (1.1 equiv) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 equiv). The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC). After cooling, the mixture is worked up with water and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude N-arylated product.

  • Intramolecular Cyclization/Reduction: The crude product from the previous step is dissolved in a suitable solvent like methanol. A reducing agent such as sodium borohydride (3.0 equiv) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The reaction is then quenched, and the product is extracted, dried, and purified by column chromatography to yield the N-propyl-N-tosyl-tetrahydroquinoline derivative.

Synthesis of this compound

The reagent itself can be readily synthesized in the laboratory from commercially available starting materials.

Reaction Scheme for Synthesis:

Synthesis_Scheme reactants p-Toluenesulfonyl chloride + n-Propylamine conditions Base (e.g., Pyridine or NaOH) Dichloromethane reactants->conditions product This compound + HCl conditions->product

Application Notes and Protocols for the Quantification of N-Propyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propyl-p-toluenesulfonamide is a compound of interest in pharmaceutical development and manufacturing, often as a potential process-related impurity. Due to its potential genotoxic effects, regulatory agencies mandate strict control and monitoring of such impurities in active pharmaceutical ingredients (APIs) and drug products. Accurate and sensitive analytical methods are therefore crucial for its quantification at trace levels. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. HPLC-UV is a widely accessible and robust technique suitable for routine quality control. GC-MS offers high selectivity and sensitivity, making it ideal for complex matrices and trace-level detection.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described in this document.

Table 1: HPLC-UV Method Performance

ParameterResult
Linearity (Concentration Range)0.01 - 2.5 µg/mL
Correlation Coefficient (R²)> 0.9998
Limit of Detection (LOD)< 5 ng/mL
Limit of Quantification (LOQ)< 13.5 ng/mL
Recovery90 - 99%

Table 2: GC-MS Method Performance

ParameterResult
Linearity (Concentration Range)0.01 - 10 µg/mL
Correlation Coefficient (R)> 0.9996
Average Recovery90.8 - 116.6%
Recovery Repeatability (%RSD)< 3.4%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a method for the quantification of p-toluenesulfonate impurities in an active pharmaceutical ingredient.[1]

1. Instrumentation and Materials

  • HPLC system with a Diode Array Detector (DAD)

  • Data acquisition and processing software

  • Analytical column: Reversed-phase C18, e.g., 4.6 x 150 mm, 3.5 µm

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC/MS grade)

  • Deionized water (18.2 MΩ·cm resistivity or higher)

  • This compound reference standard

2. Preparation of Solutions

  • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in acetonitrile.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solution with a mixture of water and acetonitrile (50/50, v/v).

  • Calibration Standards: Prepare a series of calibration standards by diluting the intermediate standard solution with water/acetonitrile (50/50, v/v) to achieve concentrations ranging from 0.01 µg/mL to 2.5 µg/mL.[1] A solution at 0.005 µg/mL can be prepared to determine the LOD.[1]

3. Sample Preparation

  • Accurately weigh the sample (e.g., API) and dissolve it in a suitable solvent, such as water/acetonitrile (50/50, v/v), to a final concentration of 1 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm filter before injection.

4. Chromatographic Conditions

  • Column: Reversed-phase C18

  • Mobile Phase: Gradient elution with an aqueous buffer and organic solvent.

  • Flow Rate: As per column specifications, e.g., 1.0 mL/min.

  • Column Temperature: e.g., 30 °C.

  • Injection Volume: e.g., 10 µL.

  • UV Detection Wavelength: Monitor at a suitable wavelength, for example, 225 nm.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a method for the analysis of sulfonic acid esters.[2][3]

1. Instrumentation and Materials

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Data acquisition and processing software

  • Analytical column: e.g., Rtx-200 (30 m x 0.25 mm I.D., df=0.25 µm)[2][3]

  • Deactivated split liner with glass wool[2][3]

  • Helium (carrier gas)

  • This compound reference standard

  • Suitable solvent for sample and standard preparation (e.g., Dichloromethane)

2. Preparation of Solutions

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.01 µg/mL to 10 µg/mL).[2]

3. Sample Preparation

  • Dissolve the sample in a suitable solvent.

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.

  • The final concentration should be within the calibrated range of the instrument.

4. GC-MS Conditions

  • Injection Port Temperature: 280 °C[2][3]

  • Injection Mode: Split (e.g., split ratio 10:1)[2][3]

  • Injection Volume: 1.0 µL[2]

  • Oven Temperature Program: 70 °C (hold for 2 min), ramp at 15 °C/min to 320 °C (hold for 3 min).[2][3]

  • Carrier Gas: Helium at a constant linear velocity (e.g., 40 cm/sec).[2]

  • MS Interface Temperature: 280 °C[2]

  • Ion Source Temperature: 230 °C[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Monitoring Ions for n-propyl p-toluenesulfonate: m/z 155, 172.[2]

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the target ion(s) against the concentration of the calibration standards.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Calibration) HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_System DAD_Detector DAD Detector HPLC_System->DAD_Detector Data_Acquisition Data Acquisition DAD_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Calibration) GC_System GC System (Injector, Column, Oven) Standard_Prep->GC_System Sample_Prep Sample Preparation (Dissolution/Extraction) Sample_Prep->GC_System MS_Detector MS Detector (SIM Mode) GC_System->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: GC-MS analysis workflow for this compound.

References

Synthesis of N-propyl-p-toluenesulfonamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-propyl-p-toluenesulfonamide, a valuable intermediate in organic synthesis and medicinal chemistry. The primary method described is the reaction of p-toluenesulfonyl chloride with n-propylamine.

Reaction Principle

The synthesis of this compound is a classic example of a nucleophilic substitution reaction, specifically the sulfonylation of a primary amine. The nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by a base.

Experimental Protocol

This protocol is based on established methods for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.[1]

Materials and Reagents:

  • p-Toluenesulfonyl chloride (TsCl)

  • n-Propylamine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane (DCM). Cool the flask in an ice bath to 0-5 °C.

  • Addition of Amine and Base: In a separate flask, prepare a solution of n-propylamine (1.1 eq) and triethylamine (1.2 eq) in DCM. Add this solution dropwise to the cooled solution of p-toluenesulfonyl chloride over a period of 15-30 minutes, while maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add water dropwise until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the this compound.

Data Presentation

The following table summarizes typical quantitative data reported for the synthesis of this compound and its characterization.

ParameterValueReference
Yield 39.3% - 70.16%[2][3]
Purity >98%[2]
Melting Point 48.3-51.2 °C[2]
Appearance White to light yellow crystalline solid[1]

Characterization Data:

  • ¹³C NMR: Spectral data is available in public databases.[4]

  • IR Spectroscopy: Spectral data is available in public databases.[4]

  • Mass Spectrometry: Spectral data is available in public databases.[4]

Visualizations

Signaling Pathway

reaction_pathway Reactants p-Toluenesulfonyl Chloride + n-Propylamine Intermediate Nucleophilic Attack Reactants->Intermediate Sulfonylation Product This compound Intermediate->Product Byproduct HCl (neutralized by base) Intermediate->Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

experimental_workflow Start Start Reaction Reaction of TsCl and n-Propylamine in DCM with Base Start->Reaction Workup Aqueous Work-up (HCl, H₂O, NaOH, Brine) Reaction->Workup Drying Drying of Organic Layer (MgSO₄ or Na₂SO₄) Workup->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Recrystallization (Ethanol/Water) Concentration->Purification Characterization Characterization (MP, NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: Synthesis of N-Alkyl-p-toluenesulfonamides from Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Alkyl-p-toluenesulfonamides are a significant class of organic compounds with wide-ranging applications in medicinal chemistry and materials science. The p-toluenesulfonyl (tosyl) group is frequently employed as a protecting group for amines in multi-step organic synthesis due to its stability under various reaction conditions. The resulting sulfonamides are key intermediates in the synthesis of numerous pharmaceuticals and can also be found as structural motifs in bioactive molecules.[1][2] This document provides detailed protocols for the synthesis of N-alkyl-p-toluenesulfonamides through the reaction of primary amines with p-toluenesulfonyl chloride and p-toluenesulfonic acid, respectively.

While the direct reaction of N-propyl-p-toluenesulfonamide with other primary amines via transamidation is not a commonly reported synthetic route, the following protocols detail the well-established and efficient methods for the preparation of N-substituted p-toluenesulfonamides.

Reaction Overview

The synthesis of N-alkyl-p-toluenesulfonamides from primary amines typically proceeds via two main pathways:

  • Reaction with p-Toluenesulfonyl Chloride: This is the most traditional and widely used method, where a primary amine reacts with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Reaction with p-Toluenesulfonic Acid: A more environmentally friendly approach that avoids the use of a sulfonyl chloride. This method often requires a catalyst and a dehydrating agent to drive the reaction to completion.

Data Presentation

The following tables summarize quantitative data for the synthesis of various N-alkyl-p-toluenesulfonamides.

Table 1: Synthesis of N-Alkyl-p-toluenesulfonamides from p-Toluenesulfonic Acid and Primary Amines

Primary AmineCatalystSolventTemperature (°C)Reaction Time (h)Conversion Rate (%)Yield (%)Reference
n-PropylamineSO₄²⁻/PIM-1Dichloromethane20680.7070.16[3]
n-ButylamineSO₄²⁻/PIM-1Dichloromethane206--[3]
BenzylamineS₂O₈²⁻/PIM-2Dichloromethane206--[3]

Data extracted from patent CN106565549A. The patent describes a general method and provides a specific example for n-propylamine.[3]

Table 2: Synthesis of p-Toluenesulfonamides using p-Toluenesulfonyl Chloride in a Flow System

Amine SubstrateConversion (%)
Aniline>99
4-Methylaniline>99
4-Methoxyaniline>99
4-Chloroaniline>99
4-Nitroaniline95
Benzylamine>99
N-Methylbenzylamine>99
Dibenzylamine91
Cyclohexylamine>99

Data represents percent conversion determined by HPLC analysis in a flow chemistry setup.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from p-Toluenesulfonic Acid

This protocol is adapted from the general method described in patent CN106565549A.[3]

Materials:

  • Anhydrous p-toluenesulfonic acid

  • n-Propylamine

  • Dichloromethane (CH₂Cl₂)

  • SO₄²⁻/PIM-1 catalyst

  • 5A molecular sieves

  • 0.5 M Hydrochloric acid (HCl) solution

  • 0.5 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 50% Ethanol-water solution

Procedure:

  • Dissolve 3.5 g of anhydrous p-toluenesulfonic acid in 20 g of dichloromethane in a round-bottom flask.

  • Add 0.20 g of SO₄²⁻/PIM-1 catalyst and 4.5 g of 5A molecular sieves to the solution.

  • Stir the mixture uniformly for 30 minutes at 20°C.

  • Add the primary amine (e.g., n-propylamine, with a molar ratio of p-toluenesulfonic acid to amine of 1:1.2 to 1:1.8).[3]

  • Maintain the reaction at 20°C and stir for 6 hours.[3]

  • After the reaction is complete, filter the mixture to remove the molecular sieves and the catalyst.

  • Wash the filtrate sequentially with 10 mL of 0.5 M HCl solution and 10 mL of 0.5 M NaOH solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and recover the dichloromethane by distillation.

  • Wash the resulting crude this compound with a 50% ethanol-water solution.

  • Dry the product to obtain the final this compound. The reported yield for this specific reaction is 70.16%.[3]

Protocol 2: General Synthesis of Sulfonamides from p-Toluenesulfonyl Chloride

This is a general and widely used laboratory procedure.

Materials:

  • Primary amine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents).

  • Cool the mixture in an ice bath (0°C).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer sequentially with 1 M HCl solution, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Primary Amine) Intermediate [R-NH₂(⁺)-Ts-Cl(⁻)] Amine->Intermediate Nucleophilic Attack TsCl Ts-Cl (p-Toluenesulfonyl Chloride) TsCl->Intermediate Sulfonamide R-NH-Ts (N-Alkyl-p-toluenesulfonamide) Intermediate->Sulfonamide -HCl HCl HCl Intermediate->HCl

Caption: Reaction mechanism for the synthesis of N-alkyl-p-toluenesulfonamides.

Experimental Workflow

experimental_workflow start Start dissolve_amine Dissolve primary amine and base in solvent start->dissolve_amine cool Cool to 0°C dissolve_amine->cool add_tscl Add p-toluenesulfonyl chloride cool->add_tscl react Stir at room temperature add_tscl->react workup Aqueous workup (HCl, NaHCO₃, Brine) react->workup dry Dry organic layer workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end End purify->end

Caption: General experimental workflow for sulfonamide synthesis.

Applications in Drug Development

The tosyl group is not only a protecting group but also a key structural component in various pharmaceuticals.[1][2] Sulfonamides are known to be bioisosteres of amides and carboxylic acids, offering modified physicochemical properties such as improved metabolic stability and binding affinity.[4][5] The ability to efficiently synthesize a diverse range of N-alkyl-p-toluenesulfonamides is therefore crucial for lead optimization in drug discovery programs. The protocols described herein provide reliable methods for accessing these important compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Propyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Propyl-p-toluenesulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the reaction of p-toluenesulfonyl chloride (TsCl) with n-propylamine. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[1][2]

Q2: What are the primary starting materials and reagents required?

A2: The key materials are p-toluenesulfonyl chloride, n-propylamine, a suitable solvent (commonly dichloromethane - DCM), and a base (e.g., triethylamine or pyridine) to act as an acid scavenger.[1][2]

Q3: What is the role of the base in this synthesis?

A3: The base is critical for neutralizing the hydrochloric acid (HCl) that is formed during the reaction between p-toluenesulfonyl chloride and n-propylamine.[1] This prevents the protonation of the n-propylamine, which would render it non-nucleophilic and halt the reaction.

Q4: Are there alternative synthesis routes?

A4: Yes, an alternative method involves the direct reaction of anhydrous p-toluenesulfonic acid with n-propylamine.[3][4] This approach can reduce the environmental impact by avoiding the use of a chlorinating agent and the subsequent acidic waste.[3] This reaction often requires a catalyst and a method to remove the water formed during the reaction, such as using molecular sieves.[3][4]

Q5: What are the expected yield and purity for this synthesis?

A5: Yields can vary significantly based on the chosen method and reaction conditions. The reaction of anhydrous p-toluenesulfonic acid with n-propylamine in the presence of a catalyst has been reported to achieve yields of approximately 40-70% with purities exceeding 98%.[3][4] Optimized procedures using p-toluenesulfonyl chloride can potentially achieve higher yields.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive p-toluenesulfonyl chloride: The reagent may have hydrolyzed due to improper storage.1. Use fresh or properly stored p-toluenesulfonyl chloride. Consider recrystallizing the reagent if its purity is questionable.
2. Insufficient base: The n-propylamine may have been protonated by the HCl byproduct, halting the reaction.2. Ensure at least a stoichiometric amount of base (relative to p-toluenesulfonyl chloride) is used. An excess of the base is often recommended.
3. Low reaction temperature: The reaction rate may be too slow.3. While the initial addition is often done at a low temperature to control the exothermic reaction, allow the reaction to warm to room temperature and stir for a sufficient duration (e.g., several hours to overnight).
4. Water in the reaction: Water can hydrolyze the p-toluenesulfonyl chloride.4. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Product is an Oil and Does Not Solidify 1. Presence of impurities: Unreacted starting materials or byproducts can lower the melting point of the product.1. Purify the crude product. This can be done by washing the organic layer with dilute acid (to remove excess amine) and dilute base (to remove p-toluenesulfonic acid), followed by recrystallization.
2. Incorrect product: The reaction may have yielded an unexpected product.2. Characterize the product using techniques like NMR or mass spectrometry to confirm its identity.
Presence of a Water-Soluble Impurity 1. Formation of p-toluenesulfonic acid: This can occur if the p-toluenesulfonyl chloride hydrolyzes.1. During the workup, wash the organic layer with a saturated sodium bicarbonate solution or dilute sodium hydroxide to remove acidic impurities.
Difficult Purification 1. Formation of N,N-dipropyl-p-toluenesulfonamide: This can occur if the primary product is deprotonated and reacts with another molecule of p-toluenesulfonyl chloride.1. Use a slight excess of n-propylamine relative to p-toluenesulfonyl chloride to favor the formation of the desired monosubstituted product.
2. Unreacted p-toluenesulfonyl chloride: Excess reagent may remain in the product.2. During the workup, washing with a dilute solution of a nucleophilic amine (like aqueous ammonia) can help to quench and remove unreacted p-toluenesulfonyl chloride by converting it to the water-soluble sulfonamide.

Data Presentation

Table 1: Comparison of Synthesis Methods for N-Alkyl-p-toluenesulfonamides
MethodStarting MaterialsCatalyst/ReagentsSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
1Anhydrous p-toluenesulfonic acid, n-propylamineUndisclosed Catalyst, Molecular Sieves 5ADichloromethane4024 h39.399.1[3]
2Anhydrous p-toluenesulfonic acid, n-propylaminePIMs supported solid super acid, Molecular Sieves 5ADichloromethane206 h70.16>98[4]
3p-toluenesulfonyl chloride, benzylaminePyridinePyridine (as solvent)Room Temp1 h90Not specified[5]

Experimental Protocols

Standard Synthesis Protocol

This protocol is based on the reaction of p-toluenesulfonyl chloride with n-propylamine using triethylamine as a base.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve n-propylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Optimized Synthesis for Improved Yield

This protocol incorporates the use of a solid superacid catalyst with anhydrous p-toluenesulfonic acid to improve yield and simplify purification.[4]

  • Reaction Setup: To a flask containing anhydrous dichloromethane, add anhydrous p-toluenesulfonic acid (1.0 equivalent), a PIMs-supported solid superacid catalyst (5-8% by weight of the sulfonic acid), and activated 5A molecular sieves. Stir the mixture for 30 minutes at 20 °C.[4]

  • Reagent Addition: Add n-propylamine (1.2-1.8 equivalents) to the mixture.[4]

  • Reaction: Maintain the reaction temperature at 20-40 °C and stir for 6 hours.[4]

  • Workup:

    • Filter the reaction mixture to remove the molecular sieves and the solid catalyst.

    • Wash the filtrate sequentially with 0.5 M HCl, 0.5 M NaOH, and saturated NaCl solution.[3]

    • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Recover the dichloromethane by distillation.

    • Wash the resulting crude product with a 50% ethanol-water solution and dry to obtain the final product.[3]

Visualizations

Synthesis_Pathway TsCl p-Toluenesulfonyl Chloride (TsCl) Propylamine n-Propylamine Product This compound TsCl->Product Base Base (e.g., Triethylamine) Propylamine->Product Byproduct Triethylammonium Chloride Base->Byproduct Troubleshooting_Workflow start Low Yield or Reaction Failure check_reagents Check Reagent Quality (TsCl, Amine, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK use_fresh Use fresh/purified reagents. Ensure anhydrous conditions. check_reagents->use_fresh Reagents Suspect check_base Sufficient Base? check_conditions->check_base Conditions OK optimize_temp_time Allow to warm to RT. Increase reaction time. check_conditions->optimize_temp_time Conditions Suboptimal add_more_base Use >= 1 equivalent of base. check_base->add_more_base No success Improved Yield check_base->success Yes use_fresh->success optimize_temp_time->success add_more_base->success Yield_Factors Yield Yield & Purity Reagent_Quality Reagent Quality Reagent_Quality->Yield Stoichiometry Stoichiometry Stoichiometry->Yield Temperature Temperature Temperature->Yield Reaction_Time Reaction Time Reaction_Time->Yield Water Absence of Water Water->Yield

References

Technical Support Center: Purification of Crude N-Propyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for the purification of crude N-Propyl-p-toluenesulfonamide, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My final product is an oil or has a very low melting point. What is the likely cause and how can I fix it?

A: This is a common issue indicating the presence of impurities.

  • Unreacted Starting Materials: Residual n-propylamine or solvents from the reaction can depress the melting point. Ensure the product is thoroughly dried under a vacuum, possibly with gentle heating.

  • Isomeric Impurities: The presence of ortho-toluenesulfonamide derivatives, which are often more soluble, can prevent crystallization.

  • Side Products: By-products from the synthesis can act as contaminants.

  • Solution: Repurify the product using column chromatography for difficult separations or attempt recrystallization with a different solvent system. An initial wash with a dilute acid followed by water can help remove residual amine.

Q2: I see multiple spots on the Thin-Layer Chromatography (TLC) plate after purification. What do they represent?

A: Multiple spots indicate an impure sample. The identity of the spots depends on the reaction conditions:

  • Starting Material: A common impurity is unreacted p-toluenesulfonamide.

  • Reagents: Unreacted p-toluenesulfonyl chloride may be present.

  • Side Products: N,N-dipropyl-p-toluenesulfonamide or other reaction by-products could have formed.

  • Troubleshooting: Co-spot your purified material on a TLC plate with the starting materials to help identify the impurities. Based on the polarity of the impurity, adjust your purification method. Column chromatography is the most effective method to separate multiple components.

Q3: My yield is significantly low after recrystallization. What are the potential reasons?

A: Low yield is a frequent challenge in recrystallization.

  • Solvent Choice: The chosen solvent may be too good, meaning the product is too soluble even at low temperatures. The ideal solvent should dissolve the compound when hot but not when cold.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize out with the solid impurities. Ensure your funnel and flask are pre-heated.

  • Insufficient Cooling: The product may not have fully crystallized. Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath.

  • Product Lost in Mother Liquor: A significant amount of product may remain dissolved in the solvent after filtration. You can try to recover more product by concentrating the mother liquor and cooling again for a second crop of crystals.

Q4: How can I remove the unreacted p-toluenesulfonamide from my crude product?

A: p-Toluenesulfonamide has an acidic proton on the nitrogen atom and can be deprotonated.

  • Alkaline Wash: During the workup, wash the organic layer containing your crude product with a dilute aqueous base, such as 1M sodium hydroxide or sodium carbonate solution. The unreacted p-toluenesulfonamide will form a water-soluble salt and move into the aqueous layer.[1][2]

  • Verification: Check the purity via TLC before and after the wash to confirm the removal of the impurity.

Q5: The crude product is a dark, discolored oil. How should I proceed with purification?

A: Discoloration is due to high-molecular-weight impurities or degradation products.

  • Activated Carbon: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon. The colored impurities will adsorb onto the carbon. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

  • Column Chromatography: This is often the best method for purifying heavily discolored samples. The impurities may stick to the top of the column, allowing the desired product to elute cleanly.

Data Presentation: Physicochemical Properties

This table summarizes key quantitative data for this compound and related compounds to aid in identification and purity assessment.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C10H15NO2S213.30Not specifiedNot specified
p-Toluenesulfonamide[3][4]C7H9NO2S171.22134-137214 @ 10 mmHg
Propyl p-toluenesulfonate[5]C10H14O3S214.28< -20320.8 @ 760 mmHg
p-Toluenesulfonyl chlorideC7H7ClO2S190.6564-68145 @ 15 mmHg
n-PropylamineC3H9N59.11-8347-49

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude products with relatively high purity where the impurities have different solubility profiles from the desired compound.

  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents. An ideal solvent will dissolve the crude product when hot but show low solubility when cold. A common solvent system for sulfonamides is an ethanol/water mixture.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) needed to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

  • Purity Assessment: Check the purity of the final product by measuring its melting point and running a TLC.

Protocol 2: Purification by Column Chromatography

This method is highly effective for separating the desired product from multiple impurities or when recrystallization is ineffective.

  • Stationary Phase and Column Packing: Use silica gel as the stationary phase. Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle into a packed bed without cracks.

  • Mobile Phase Selection: Determine a suitable mobile phase (eluent) using TLC. A good system will show the desired product with an Rf value of approximately 0.3-0.4. A common eluent system is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). A gradient elution, starting with a low polarity and gradually increasing, is often effective.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or another volatile solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin passing the mobile phase through the column. The different components of the mixture will travel down the column at different rates.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

  • Purity Assessment: Confirm the purity of the isolated product by TLC, melting point, and other analytical techniques (e.g., NMR, HPLC).

Workflow and Logic Diagrams

The following diagram illustrates the general workflow for the purification of crude this compound.

PurificationWorkflow CrudeProduct Crude this compound InitialAnalysis Initial Analysis (TLC, Melting Point) CrudeProduct->InitialAnalysis PurityCheck1 Is Purity >95%? InitialAnalysis->PurityCheck1 PurificationDecision Select Purification Method PurityCheck1->PurificationDecision No PureProduct Pure Product PurityCheck1->PureProduct Yes Recrystallization Recrystallization PurificationDecision->Recrystallization Few Impurities ColumnChromatography Column Chromatography PurificationDecision->ColumnChromatography Multiple Impurities / Oily PurityCheck2 Check Purity (TLC, MP) Recrystallization->PurityCheck2 PurityCheck3 Check Purity (TLC, MP) ColumnChromatography->PurityCheck3 FinalPurity Is Purity Acceptable? PurityCheck2->FinalPurity PurityCheck3->FinalPurity Repurify Repurify or Change Method FinalPurity->Repurify No FinalPurity->PureProduct Yes Repurify->PurificationDecision

References

Technical Support Center: Synthesis of Propyl Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of propyl tosylate.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of propyl tosylate, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Propyl Tosylate 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Tosyl Chloride: Presence of water in the reagents or solvent. 3. Side Reactions: Formation of significant amounts of side products such as propyl chloride or dipropyl ether.1. Optimize Reaction Conditions: Increase the reaction time or modestly increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity tosyl chloride and propanol. 3. Control Stoichiometry and Temperature: Use the correct molar ratios of reactants. Adding the tosyl chloride solution dropwise at a low temperature (e.g., 0°C) can minimize side reactions.
Presence of Propyl Chloride Impurity The chloride ion, a byproduct of the reaction (from HCl), can act as a nucleophile and displace the tosylate group from the newly formed propyl tosylate.[1][2][3][4] This is more likely if the reaction temperature is too high or the reaction is left for an extended period.Minimize Reaction Temperature and Time: Conduct the reaction at a low temperature (0-5°C) and monitor its completion by TLC to avoid prolonged reaction times after the starting material is consumed.[5]
Formation of Dipropyl Ether Unreacted propanol (alkoxide form) can act as a nucleophile and attack the propyl tosylate product via a Williamson ether synthesis mechanism.[6][7]Control Stoichiometry: Use a slight excess of tosyl chloride to ensure all the propanol is consumed. Alternatively, add the propanol dropwise to the tosyl chloride solution to maintain a low concentration of the alcohol.
Aqueous Work-up is Difficult (Emulsion Formation) The presence of pyridinium salts can sometimes lead to the formation of emulsions during the aqueous work-up.Use a Saturated Salt Solution: Wash the organic layer with a saturated solution of sodium chloride (brine) to help break up emulsions.
Product is an Oil Instead of a Solid Propyl tosylate is often isolated as an oil or a low-melting solid.[8][9] The presence of impurities can further lower the melting point.Purification: If a solid product is desired, purification by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of propyl tosylate?

A1: The primary side products are propyl chloride and dipropyl ether. Propyl chloride can form when the chloride ion attacks the product.[1][4] Dipropyl ether can be formed through a Williamson ether synthesis-type reaction between unreacted propanol and propyl tosylate.[6] Another significant byproduct is the salt formed from the base and HCl, such as pyridinium chloride or triethylammonium chloride, which is typically removed during the aqueous work-up.[10][11]

Q2: Why is a base, such as pyridine or triethylamine, necessary in this reaction?

A2: A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between propanol and tosyl chloride.[10][11][12] This prevents the HCl from protonating the alcohol, which would deactivate it as a nucleophile. Pyridine can also act as a nucleophilic catalyst by reacting with tosyl chloride to form a highly reactive N-tosylpyridinium intermediate.[10][11][13]

Q3: My tosyl chloride is old. Can I still use it?

A3: Old tosyl chloride may have hydrolyzed to p-toluenesulfonic acid due to exposure to moisture.[14] The presence of this acid can lead to the formation of unwanted byproducts and should be removed.[14] It is recommended to use fresh, pure tosyl chloride for best results. If you must use older reagent, it can be purified by recrystallization.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material (propanol), the product (propyl tosylate), and any significant non-polar side products.

Q5: What is the best way to purify the final product?

A5: After the aqueous work-up to remove the base and its salt, the crude propyl tosylate can be purified. If impurities like unreacted tosyl chloride or side products are present, column chromatography on silica gel is an effective purification method.[15]

Experimental Protocol: Synthesis of Propyl Tosylate

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 1-Propanol

  • p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid, dilute (e.g., 1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-propanol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine or triethylamine (1.2-1.5 equivalents) to the cooled solution and stir for 5-10 minutes.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1-1.2 equivalents) in a minimal amount of anhydrous DCM.

  • Add the tosyl chloride solution dropwise to the stirred alcohol-base mixture over a period of 15-30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC until the 1-propanol is consumed (typically 2-12 hours).[5][16]

  • Once the reaction is complete, quench the reaction by adding cold, dilute hydrochloric acid to neutralize the excess base.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude propyl tosylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reaction Pathway and Side Products

Synthesis_of_Propyl_Tosylate cluster_main Main Reaction cluster_side Side Reactions Propanol Propanol PropylTosylate Propyl Tosylate (Main Product) Propanol->PropylTosylate + Tosyl Chloride + Pyridine HCl HCl DipropylEther Dipropyl Ether (Side Product) Propanol->DipropylEther TsCl Tosyl Chloride TsCl->PropylTosylate Pyridine Pyridine PyridiniumChloride Pyridinium Chloride (Byproduct) Pyridine->PyridiniumChloride + HCl PropylChloride Propyl Chloride (Side Product) PropylTosylate->PropylChloride + Cl⁻ (from Pyridinium Chloride) PropylTosylate->DipropylEther + Propanol PyridiniumChloride->PropylChloride

Caption: Synthesis pathway of propyl tosylate and formation of major side products.

References

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of sulfonamides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Conversion/Yield

Question: My N-alkylation of a sulfonamide is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low conversion in the N-alkylation of sulfonamides can stem from several factors, including the choice of base, solvent, temperature, and the nature of your substrates. Here's a systematic troubleshooting approach:

1. Re-evaluate Your Base Selection: The basicity of the chosen base is critical for deprotonating the sulfonamide nitrogen, making it nucleophilic.

  • Weak Bases: If you are using a weak base like K₂CO₃ and observing low conversion, consider switching to a stronger base. For many traditional alkylations with alkyl halides, stronger bases like NaH, KHMDS, or DBU are more effective.

  • Borrowing Hydrogen Catalysis: In manganese-catalyzed "borrowing hydrogen" reactions with alcohols as alkylating agents, K₂CO₃ has been shown to be effective. However, other bases like Cs₂CO₃ can sometimes give comparable or slightly lower yields, while stronger bases like KOH and KOt-Bu may lead to significantly lower conversions.[1]

2. Optimize Reaction Temperature and Time:

  • Insufficient Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate. For instance, thermal alkylation with trichloroacetimidates often requires refluxing in toluene.[2][3][4] Attempts at lower temperatures may result in no reaction.[2]

  • Reaction Time: Monitor your reaction over time. Shorter reaction times may be insufficient for complete conversion.[2] Conversely, prolonged reaction times at high temperatures can lead to decomposition.

3. Assess Solvent Effects: The solvent can significantly influence reaction rates and yields.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and THF are commonly used for N-alkylation with alkyl halides as they can solvate the cation of the base and do not interfere with the nucleophile.

  • Borrowing Hydrogen & Other Methods: In manganese-catalyzed borrowing hydrogen reactions, xylenes are effective.[1] For thermal alkylations with trichloroacetimidates, toluene is a suitable solvent.[2][3][4]

4. Consider the Nature of Your Substrates:

  • Electron-Withdrawing Groups: Sulfonamides with strong electron-withdrawing groups on the aryl ring (e.g., 4-nitro, 4-cyano) can be less nucleophilic, leading to lower yields or no reaction under certain conditions.[1]

  • Steric Hindrance: Highly sterically hindered sulfonamides or alkylating agents can significantly slow down the reaction rate. For example, N-substituted sulfonamides show reduced reactivity in some methods.[2][3][4][5] Similarly, sterically congested alkylating agents like 2,4,6-trimethylbenzyl alcohol may be unreactive.[1]

5. Alternative Alkylating Agents: If you are using a traditional alkyl halide and facing issues, consider alternative alkylating agents.

  • Alcohols (Borrowing Hydrogen): This method is environmentally friendly, with water as the only byproduct. Various catalytic systems based on manganese, iridium, and iron have been developed.[1][6][7]

  • Trichloroacetimidates: These can be effective alkylating agents under thermal conditions without the need for a strong base.[2][3][4][6]

Issue 2: Formation of N,N-Dialkylated Byproduct

Question: I am observing the formation of a significant amount of the N,N-dialkylated sulfonamide in my reaction. How can I suppress this side reaction?

Answer:

The formation of the N,N-dialkylated product is a common side reaction, especially when using primary sulfonamides. Here are some strategies to promote mono-alkylation:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the alkylating agent. A large excess of the alkylating agent will favor dialkylation.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.

  • Bulky Sulfonamides: If possible, using a sulfonamide with a bulky group can sterically hinder the second alkylation step.

  • Fukuyama-Mitsunobu Reaction: This method is known for the mono-alkylation of nitrobenzenesulfonamides.[8][9][10] The resulting nosyl group can be readily removed under mild conditions.

Issue 3: Reaction Incompatibility with Functional Groups

Question: My starting materials contain sensitive functional groups that are not compatible with the reaction conditions. What are my options?

Answer:

Protecting group strategies and milder reaction conditions are key to dealing with sensitive functional groups.

  • Mild Reaction Conditions:

    • Manganese-Catalyzed Borrowing Hydrogen: This method has been shown to tolerate reducible functional groups like benzyl ethers, olefins, and esters.[1]

    • Fukuyama-Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[9][11]

  • Protecting Groups: If your amine is part of a more complex molecule, consider using a protecting group strategy. The sulfonamide itself can act as a protecting group for an amine. Different sulfonamides (e.g., Ts, Ms, Ns) offer varying degrees of stability and deprotection conditions.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from the literature to help you choose the optimal conditions for your N-alkylation reaction.

Table 1: Optimization of Manganese-Catalyzed N-Benzylation of p-Toluenesulfonamide [1]

EntryVariation from "Standard" ConditionsYield (%)
1None (5 mol % Mn(I) PNP precatalyst, 10 mol % K₂CO₃, xylenes, 150 °C, 24 h)98 (86 isolated)
2No [Mn] precatalyst<2
3No K₂CO₃5
5Cs₂CO₃ (10 mol %) instead of K₂CO₃94
6KOH (10 mol %) instead of K₂CO₃5
7KOt-Bu (10 mol %) instead of K₂CO₃41
10110 °C18
11Reaction time = 6 h82

Table 2: Alkylation of p-Toluenesulfonamide with 1-Phenethyl Trichloroacetimidate [2]

EntryEquivalents of ImidateReaction Time (h)SolventTemperatureYield (%)
41.218TolueneReflux76
61.28TolueneReflux32
71.218Toluene86 °C0
81.218THFReflux0
91.5 (portionwise addition)18.5TolueneReflux86
101.518TolueneReflux74

Experimental Protocols

Protocol 1: Manganese-Catalyzed N-Alkylation of a Sulfonamide with an Alcohol (Borrowing Hydrogen)

This protocol is adapted from J. Org. Chem.2019 , 84 (7), pp 3715–3724.[1]

Materials:

  • Sulfonamide (1.0 mmol)

  • Alcohol (1.0 mmol)

  • Mn(I) PNP pincer precatalyst (5 mol %)

  • K₂CO₃ (10 mol %)

  • Xylenes (to make a 1 M solution of the sulfonamide)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide, alcohol, Mn(I) PNP pincer precatalyst, and K₂CO₃.

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Cool the reaction to room temperature.

  • The product can be purified by column chromatography on silica gel.

Protocol 2: Thermal N-Alkylation of a Sulfonamide with a Trichloroacetimidate

This protocol is adapted from J. Org. Chem.2016 , 81 (17), pp 8035–842.[2][3][4]

Materials:

  • Sulfonamide (1.0 equiv)

  • Trichloroacetimidate (1.5 equiv)

  • Toluene

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the sulfonamide and toluene.

  • Heat the mixture to reflux.

  • Add the trichloroacetimidate in 6 portions over 2.5 hours.

  • Continue to reflux the reaction mixture for an additional 16 hours.

  • Cool the reaction to room temperature.

  • The product can be purified by column chromatography on silica gel.

Protocol 3: Fukuyama-Mitsunobu N-Alkylation of a Nosylamide

This protocol is a general representation based on the principles of the Fukuyama-Mitsunobu reaction.[9]

Materials:

  • 2-Nitrobenzenesulfonamide (Nosylamide) (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the nosylamide, alcohol, and PPh₃ in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the solvent can be removed under reduced pressure, and the product purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Sulfonamide, Alkylating Agent, Catalyst/Base in Solvent inert_atm Establish Inert Atmosphere (e.g., N2, Ar) start->inert_atm heating Heat to Desired Temperature inert_atm->heating monitoring Monitor Reaction (TLC, LC-MS, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification end Isolated N-Alkylated Sulfonamide purification->end

Caption: General experimental workflow for N-alkylation of sulfonamides.

troubleshooting_logic start Low/No Conversion? base Is the base strong enough? start->base Yes temp Is the temperature high enough? base->temp Yes change_base Use a stronger base (e.g., NaH, KHMDS) base->change_base No sterics Are substrates sterically hindered? temp->sterics Yes increase_temp Increase reaction temperature temp->increase_temp No electronics Are there strong EWGs? sterics->electronics Yes alt_method Consider alternative methods (e.g., Mitsunobu, Borrowing H2) sterics->alt_method Yes electronics->alt_method Yes longer_time Increase reaction time increase_temp->longer_time

Caption: Troubleshooting logic for low conversion in N-alkylation.

side_reaction_prevention start N,N-Dialkylation Observed stoichiometry Control Stoichiometry (1-1.5 eq. Alkylating Agent) start->stoichiometry addition Slow Addition of Alkylating Agent start->addition sterics Use Bulky Sulfonamide start->sterics mitsunobu Fukuyama-Mitsunobu Reaction start->mitsunobu end Mono-Alkylated Product stoichiometry->end addition->end sterics->end mitsunobu->end

Caption: Strategies to prevent N,N-dialkylation.

References

Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted p-toluenesulfonyl chloride (TsCl) from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted p-toluenesulfonyl chloride?

A1: Unreacted p-toluenesulfonyl chloride (TsCl) can interfere with subsequent reaction steps and complicate product purification. Its similar polarity to many organic products can make separation by chromatography challenging.[1] Furthermore, TsCl is a reactive and hazardous compound, and its removal is crucial for the safety and purity of the final product.[2][3]

Q2: What are the most common methods for removing excess TsCl?

A2: The most common strategies involve quenching the unreacted TsCl to transform it into a more easily separable derivative, followed by an appropriate work-up and purification. Key methods include:

  • Quenching with Amines: Reaction with an amine to form a polar sulfonamide.[1][4]

  • Aqueous Hydrolysis: Reaction with water, often facilitated by a base, to form p-toluenesulfonic acid.[5]

  • Chromatographic Separation: Direct purification using column chromatography.[5]

  • Scavenging Resins: Use of polymer-bound amines to selectively react with and remove TsCl.

  • Reaction with Cellulosic Materials: A specialized method involving the reaction of TsCl with cellulose.[6][7]

Q3: How do I choose the best method for my specific reaction?

A3: The choice of method depends on the stability of your desired product to the quenching conditions and the physical properties of the product. For example, if your product is base-sensitive, you should avoid quenching with strong bases. If your product is highly non-polar, converting TsCl to the very polar p-toluenesulfonic acid or a sulfonamide can facilitate separation.

Troubleshooting Guides

Issue 1: My product is co-eluting with TsCl during column chromatography.
  • Possible Cause: The polarity of your product is very similar to that of p-toluenesulfonyl chloride.

  • Solution 1: Quench before chromatography. Before performing chromatography, quench the excess TsCl to convert it into a more polar compound that will have a different retention factor (Rf) on silica gel.

    • Method A: Amine Quench. Add a primary or secondary amine, or an aqueous solution of ammonia or ammonium hydroxide, to the reaction mixture to form the corresponding sulfonamide.[1][4] p-Toluenesulfonamide is significantly more polar than TsCl.

    • Method B: Basic Hydrolysis. Quench the reaction with an aqueous base like sodium bicarbonate or sodium hydroxide to hydrolyze TsCl to sodium p-toluenesulfonate, which is water-soluble and can be removed by an aqueous wash.[5]

  • Solution 2: Optimize chromatography conditions. If quenching is not desirable, carefully optimize your chromatography solvent system. A less polar eluent system may improve the separation between your product and TsCl.

Issue 2: My product is sensitive to aqueous basic conditions.
  • Possible Cause: The product contains base-labile functional groups (e.g., esters, some protecting groups).

  • Solution 1: Quench with a weak base. Use a mild base like aqueous sodium bicarbonate for hydrolysis, which is less harsh than sodium hydroxide.[1][4]

  • Solution 2: Use a non-basic quenching agent. Quench with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by chromatography or extraction.

  • Solution 3: Use a scavenger resin. Employ a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). The scavenger reacts with the excess TsCl, and the resulting polymer-bound sulfonamide can be removed by simple filtration.

  • Solution 4: Reaction with Cellulose. Treat the reaction mixture with cellulose (e.g., filter paper) in the presence of a base like pyridine. The TsCl reacts with the hydroxyl groups of cellulose and is removed by filtration.[6][7]

Issue 3: The quenching reaction is too slow or incomplete.
  • Possible Cause: Insufficient amount of quenching agent, low temperature, or poor mixing.

  • Solution 1: Increase the excess of the quenching agent. Ensure a sufficient molar excess of the amine or base is used to drive the reaction to completion.

  • Solution 2: Increase the reaction temperature. Gently warming the reaction mixture can accelerate the quenching process. However, be mindful of the thermal stability of your product. Heating to 60°C has been shown to accelerate the hydrolysis of tosyl chloride.[1]

  • Solution 3: Ensure vigorous stirring. Good mixing is essential, especially in biphasic systems (e.g., organic solvent and aqueous base), to ensure the reactants come into contact.

Data Presentation

MethodReagentByproduct FormedByproduct PropertiesSeparation Method
Amine Quench Aqueous NH4OHp-ToluenesulfonamideHighly polar solidChromatography/Extraction
Basic Hydrolysis Aqueous NaHCO3/NaOHSodium p-toluenesulfonateWater-soluble saltAqueous extraction
Scavenging Resin Polymer-bound aminePolymer-bound sulfonamideInsoluble solidFiltration
Cellulose Reaction Cellulose/PyridineTosylated celluloseInsoluble solidFiltration

Experimental Protocols

Protocol 1: Quenching with Aqueous Ammonium Hydroxide
  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Slowly add a 10% aqueous solution of ammonium hydroxide (NH4OH) to the stirred reaction mixture. A common practice is to add a volume of the NH4OH solution equal to the volume of water used in the reaction.[1][4]

  • Continue stirring vigorously for 15-30 minutes at room temperature.[1][4]

  • Monitor the disappearance of TsCl by Thin Layer Chromatography (TLC).

  • Proceed with the standard aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate). The resulting p-toluenesulfonamide is highly polar and often remains in the aqueous layer or can be easily separated by column chromatography.[1][4]

Protocol 2: Quenching with Aqueous Sodium Bicarbonate
  • Cool the reaction mixture in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Allow the mixture to warm to room temperature and stir vigorously until TLC analysis indicates the complete consumption of TsCl. This may take several hours as the hydrolysis of TsCl can be slow.[1]

  • Separate the organic and aqueous layers. The resulting sodium p-toluenesulfonate will be in the aqueous layer.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

Protocol 3: Removal using a Polymer-Bound Amine Scavenger
  • To the reaction mixture containing excess TsCl, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess TsCl).

  • Stir the suspension at room temperature. The reaction time will depend on the specific scavenger resin and the reaction conditions (typically a few hours to overnight).

  • Monitor the reaction by TLC for the disappearance of TsCl.

  • Once the reaction is complete, filter the mixture to remove the resin.

  • Wash the resin with a suitable organic solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of TsCl.

Visualizations

Quenching_Workflow RM Reaction Mixture (Product + Excess TsCl) Quench Quenching Step RM->Quench Amine Add Amine (e.g., NH4OH) Quench->Amine Method 1 Base Add Aqueous Base (e.g., NaHCO3) Quench->Base Method 2 Scavenger Add Scavenger Resin Quench->Scavenger Method 3 Workup Work-up/ Purification Amine->Workup Base->Workup Filtration Filtration Scavenger->Filtration Extraction Aqueous Extraction Workup->Extraction Chromatography Column Chromatography Workup->Chromatography Product Pure Product Extraction->Product Chromatography->Product Filtration->Product

Caption: Workflow for the removal of unreacted p-toluenesulfonyl chloride.

Chemical_Transformations cluster_tscl Unreacted Reagent cluster_products Quenched Products (Easier to Remove) TsCl p-Toluenesulfonyl Chloride (TsCl) Sulfonamide p-Toluenesulfonamide (More Polar) TsCl->Sulfonamide + R2NH SulfonicAcid p-Toluenesulfonic Acid/Salt (Water Soluble) TsCl->SulfonicAcid + H2O / Base BoundSulfonamide Polymer-Bound Sulfonamide (Solid) TsCl->BoundSulfonamide + Polymer-NH2

Caption: Chemical transformations of TsCl during quenching procedures.

References

Technical Support Center: N-Propyl-p-toluenesulfonamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the challenges in scaling up the production of N-Propyl-p-toluenesulfonamide. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of this compound

Q: My reaction is consistently resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors, particularly during scale-up. Here are the primary causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Consider a moderate increase in temperature, but be cautious of side reactions.

  • Water Inhibition: The presence of water can hydrolyze the starting material (p-toluenesulfonyl chloride) or interfere with the reaction of p-toluenesulfonic acid with the amine. The reaction between anhydrous p-toluenesulfonic acid and a primary amine generates water, which can inhibit the reaction.

    • Solution: Ensure all reactants and solvents are anhydrous. The use of a water-absorbing agent, such as 5A molecular sieves, is recommended to remove water generated during the reaction.[2][3]

  • Suboptimal Molar Ratio: An incorrect ratio of reactants can lead to a lower yield.

    • Solution: The molar ratio of anhydrous p-toluenesulfonic acid to the primary amine is typically in the range of 1:1.2 to 1:1.8.[2] Experiment within this range to find the optimal ratio for your specific conditions.

  • Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction. The stirring should be vigorous enough to maintain a homogeneous mixture.

  • Catalyst Inefficiency: If using a catalyst, it may be inefficient or poisoned.

    • Solution: Some methods utilize a catalyst to improve reaction efficiency.[2][3][4] Ensure the catalyst is active and used in the correct proportion (typically 5% to 8% by weight of the anhydrous p-toluenesulfonic acid).[2]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete increase_time_temp Increase Reaction Time / Temperature incomplete->increase_time_temp Yes check_water Assess for Water Contamination incomplete->check_water No increase_time_temp->check_water water_present Water Present? check_water->water_present use_desiccant Use Anhydrous Reagents & Molecular Sieves water_present->use_desiccant Yes check_ratio Verify Reactant Molar Ratios water_present->check_ratio No use_desiccant->check_ratio ratio_incorrect Incorrect Ratio? check_ratio->ratio_incorrect optimize_ratio Optimize Amine:Acid Ratio (1.2-1.8:1) ratio_incorrect->optimize_ratio Yes check_mixing Evaluate Mixing Efficiency ratio_incorrect->check_mixing No optimize_ratio->check_mixing poor_mixing Poor Mixing? check_mixing->poor_mixing improve_agitation Improve Agitation poor_mixing->improve_agitation Yes end_node Yield Improved poor_mixing->end_node No improve_agitation->end_node synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_isolation Isolation s1 Charge Reactor with DCM, p-TsOH, Catalyst, Mol. Sieves s2 Control Temperature (20-40°C) s1->s2 s3 Add n-Propylamine s2->s3 s4 React for 6-24h s3->s4 w1 Filter Catalyst & Mol. Sieves s4->w1 w2 Acid Wash (HCl) w1->w2 w3 Base Wash (NaOH) w2->w3 w4 Brine Wash (NaCl) w3->w4 w5 Dry Organic Layer (Na2SO4) w4->w5 i1 Solvent Removal (Distillation) w5->i1 i2 Wash Crude with 50% EtOH/Water i1->i2 i3 Dry Final Product i2->i3 end_product end_product i3->end_product This compound

References

avoiding side reactions with N-Propyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Propyl-p-toluenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis and use.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, typically from p-toluenesulfonyl chloride and n-propylamine, or p-toluenesulfonic acid and n-propylamine.

Question: My reaction is incomplete, and I have a low yield of this compound. What are the possible causes and solutions?

Answer:

Several factors can contribute to an incomplete reaction and low yield. Consider the following troubleshooting steps:

  • Inadequate Reaction Conditions: Ensure the reaction temperature and time are optimal. For the reaction of p-toluenesulfonic acid with n-propylamine, a temperature range of 20-40°C for several hours is often employed.[1] Insufficient reaction time or temperatures that are too low can lead to incomplete conversion.

  • Presence of Water: The reaction between p-toluenesulfonic acid and n-propylamine generates water, which can hinder the reaction progress. The use of a water scavenger, such as 5A molecular sieves, is recommended to drive the reaction to completion.[1]

  • Base Stoichiometry and Strength: When using p-toluenesulfonyl chloride, a base is required to neutralize the HCl byproduct. Insufficient base will halt the reaction. An excess of a strong, non-nucleophilic base like triethylamine or pyridine is typically used. For reactions starting from p-toluenesulfonic acid, a catalyst may be necessary to achieve a good conversion rate.[1]

  • Reagent Quality: Ensure the purity of your starting materials. p-Toluenesulfonyl chloride can hydrolyze over time to p-toluenesulfonic acid. n-Propylamine can absorb carbon dioxide from the atmosphere. Use freshly opened or purified reagents for best results.

Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer:

The primary side reactions to consider are overalkylation and elimination.

  • Overalkylation (Formation of N,N-dipropyl-p-toluenesulfonamide): This is less common with primary amines and sulfonamides due to the electron-withdrawing nature of the tosyl group, which reduces the nucleophilicity of the nitrogen atom in the product.[2] However, under forcing conditions or with a large excess of a highly reactive propylating agent, it can occur.

    • Solution: Use a controlled stoichiometry, typically with a slight excess of the amine to ensure the complete consumption of the tosyl chloride. Avoid excessively high temperatures.

  • Elimination Reaction: If using a propyl halide as the alkylating agent in the presence of a strong, bulky base, an elimination reaction to form propene can compete with the desired substitution reaction.

    • Solution: Employ a non-hindered base like triethylamine or pyridine. When synthesizing from p-toluenesulfonyl chloride, this is the standard approach.

Question: I'm having difficulty purifying my this compound. What are the common impurities and how can I remove them?

Answer:

Common impurities include unreacted starting materials and salts formed during the reaction.

  • Unreacted p-Toluenesulfonic Acid or p-Toluenesulfonyl Chloride: These can be removed by washing the organic layer with an aqueous base solution, such as sodium bicarbonate or dilute sodium hydroxide.

  • Unreacted n-Propylamine: This can be removed by washing the organic layer with a dilute aqueous acid solution, such as dilute HCl.

  • Salts (e.g., triethylammonium chloride): These are typically removed by washing the organic layer with water or brine.

  • Purification Strategy: A typical workup involves dissolving the crude product in a water-immiscible solvent (like dichloromethane or ethyl acetate), followed by sequential washes with dilute acid, dilute base, and water. The product can then be further purified by recrystallization, often from an ethanol/water mixture.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a stable solid. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should show a clear separation between the starting materials and the product. The disappearance of the limiting reagent (usually the p-toluenesulfonyl chloride) indicates the completion of the reaction.

Q3: What solvents are suitable for the synthesis of this compound?

A3: Dichloromethane is a commonly used solvent for this reaction as it is relatively inert and allows for easy workup.[1] Other aprotic solvents like diethyl ether or toluene can also be used.

Q4: Is this compound stable under acidic and basic conditions?

A4: The sulfonamide bond is generally stable to a wide range of pH conditions. However, very strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the sulfonamide bond. The purification steps involving dilute acid and base washes are generally safe at room temperature.

Data Presentation

ParameterValueReference
Typical Yield 70.16%[1]
Reported Purity (after washing) 99.1%
Reaction Temperature 20-40 °C[1]
Common Solvent Dichloromethane[1]
Water Scavenger 5A Molecular Sieves[1]

Experimental Protocols

Synthesis of this compound from p-Toluenesulfonic Acid and n-Propylamine [1]

  • To a solution of anhydrous p-toluenesulfonic acid in dichloromethane, add a catalyst (as specified in the literature, e.g., a solid acid catalyst) and 5A molecular sieves.

  • Stir the mixture at the desired temperature (e.g., 40°C) for a designated period (e.g., 2 hours).

  • Add n-propylamine to the reaction mixture and continue stirring at the same temperature for an extended period (e.g., 24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the molecular sieves and catalyst.

  • Wash the filtrate sequentially with a dilute aqueous HCl solution, a dilute aqueous NaOH solution, and a saturated NaCl solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by washing with a 50% ethanol-water solution and then drying to yield this compound.

Visualizations

experimental_workflow start Start reactants Dissolve p-toluenesulfonic acid in Dichloromethane start->reactants additives Add Catalyst and 5A Molecular Sieves reactants->additives reaction_setup Stir at 20-40°C additives->reaction_setup add_amine Add n-Propylamine reaction_setup->add_amine reaction React for 24h at 20-40°C add_amine->reaction workup Workup reaction->workup filtration Filter to remove solids workup->filtration Proceed extraction Liquid-Liquid Extraction (Acid, Base, Brine Washes) filtration->extraction drying Dry organic layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purify by washing with EtOH/Water evaporation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_main Main Reaction cluster_side Side Reaction pTSA p-Toluenesulfonamide product This compound pTSA->product + n-Propylamine nPA n-Propylamine overalkylation N,N-dipropyl-p-toluenesulfonamide product->overalkylation + n-Propylamine (excess/forcing conditions)

Caption: Main reaction versus a potential overalkylation side reaction.

troubleshooting_guide start Low Yield or Incomplete Reaction? check_conditions Check Reaction Conditions (Time, Temp) start->check_conditions Yes check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Yes check_water Is a water scavenger being used? start->check_water Yes side_products Significant Side Products Observed? start->side_products No solution_conditions Optimize Time and Temperature check_conditions->solution_conditions solution_reagents Use pure reagents and correct stoichiometry check_reagents->solution_reagents solution_water Add 5A Molecular Sieves check_water->solution_water No overalkylation Overalkylation? side_products->overalkylation Yes elimination Elimination? side_products->elimination Yes solution_overalkylation Control Stoichiometry of Alkylating Agent overalkylation->solution_overalkylation Yes solution_elimination Use a non-hindered base elimination->solution_elimination Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

how to increase the purity of synthesized N-Propyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Propyl-p-toluenesulfonamide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized this compound.

Troubleshooting Guide & FAQs

1. My final product of this compound is an oil or a low-melting solid. How can I solidify it and improve its purity?

This is a common issue and can be due to the presence of unreacted starting materials or byproducts. Here are a few troubleshooting steps:

  • Initial Washing: Ensure you have thoroughly washed your crude product. An acidic wash (e.g., with dilute HCl) will remove any unreacted n-propylamine, while a basic wash (e.g., with dilute NaOH or NaHCO₃) will remove unreacted p-toluenesulfonyl chloride (which may hydrolyze to p-toluenesulfonic acid)[1].

  • Recrystallization: This is the most effective method for solidifying and purifying the product.

    • Solvent Selection: A common solvent system for sulfonamides is an ethanol/water mixture[1]. You can also try isopropanol/water, or recrystallization from a single solvent like hot toluene or ethanol. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If using a mixed solvent system, dissolve in the better solvent (e.g., ethanol) and then add the anti-solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat until the solution is clear and then allow it to cool slowly.

  • Drying: Ensure your product is completely dry. Residual solvent can lower the melting point and give an oily appearance. Dry the purified solid under vacuum.

2. I see multiple spots on my TLC plate after the reaction. What are they and how do I get rid of them?

Multiple spots on a TLC plate indicate the presence of impurities. The identity of these spots can often be inferred by running co-spots with your starting materials.

  • Unreacted p-Toluenesulfonyl Chloride: This is a common impurity. It can be removed by washing the reaction mixture with a base like aqueous sodium bicarbonate or sodium hydroxide.

  • Unreacted n-Propylamine: This basic impurity can be removed with an acidic wash, such as dilute hydrochloric acid.

  • p-Toluenesulfonic Acid: This can form from the hydrolysis of p-toluenesulfonyl chloride. It is acidic and can be removed with a basic wash.

  • Di-substituted Product (N,N-dipropyl-p-toluenesulfonamide): While less common with primary amines, it can sometimes form.

Purification Strategy:

  • Extraction: A standard aqueous workup with acidic and basic washes is the first line of defense.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a highly effective method for separating sulfonamides from impurities[2]. A typical stationary phase is silica gel, and the mobile phase can be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The polarity of the eluent can be gradually increased to elute your product.

  • Recrystallization: As mentioned previously, this is a powerful technique for removing impurities if a suitable solvent system is found.

3. My yield is very low. What are the possible reasons and how can I improve it?

Low yields can result from several factors in the synthesis of this compound.

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction has gone to completion by monitoring it with TLC.

    • Temperature: Some reactions may require heating to proceed at a reasonable rate.

    • Stoichiometry: Using a slight excess of the amine can help to ensure all the sulfonyl chloride reacts.

  • Side Reactions:

    • Hydrolysis of p-Toluenesulfonyl Chloride: This can be minimized by using anhydrous solvents and reagents.

  • Product Loss During Workup:

    • Extraction: Ensure you are using the correct pH for your aqueous washes. Back-extract the aqueous layers with your organic solvent to recover any dissolved product.

    • Recrystallization: Using too much solvent during recrystallization will result in a significant loss of product in the mother liquor. Always use the minimum amount of hot solvent required to dissolve your compound.

A patent for a similar synthesis of N-alkyl p-toluenesulfonamides reported yields of up to 70.16%[1].

Data Summary

ProductPurification MethodYieldPuritySulfate ContentReference
This compoundWashing with 50% ethanol-water70.16%Not SpecifiedNot Specified[1]
Purified p-toluenesulfonic acidWashing with n-propyl acetate>84%99.98%0.001%[3]
Purified p-toluenesulfonic acidWashing with isopropyl acetate>84%99.97%0.002%[3]

Experimental Protocols

1. Protocol for Extractive Workup and Purification

This protocol is a general guideline for the purification of this compound after the initial reaction in a solvent like dichloromethane (DCM).

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Acid Wash: Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL). This will remove unreacted n-propylamine.

  • Base Wash: Wash the organic layer with 1 M NaOH or saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted p-toluenesulfonyl chloride and p-toluenesulfonic acid.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (1 x 50 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

2. Protocol for Recrystallization

  • Solvent Selection: Start with a solvent system like ethanol/water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

3. Protocol for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with a low polarity solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start p-Toluenesulfonyl Chloride + n-Propylamine reaction Reaction in Dichloromethane start->reaction crude Crude Product Mixture reaction->crude extraction Liquid-Liquid Extraction (Acid/Base Washes) crude->extraction drying Drying (Na2SO4) & Solvent Removal extraction->drying recrystallization Recrystallization (e.g., Ethanol/Water) drying->recrystallization chromatography Column Chromatography (Silica Gel) drying->chromatography Alternative pure_product Pure N-Propyl-p- toluenesulfonamide recrystallization->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Purification Solutions problem Low Purity of This compound unreacted_sm Unreacted Starting Materials problem->unreacted_sm byproducts Side-Reaction Byproducts problem->byproducts solvent Residual Solvent problem->solvent extraction Acid/Base Extraction unreacted_sm->extraction recrystallization Recrystallization byproducts->recrystallization chromatography Column Chromatography byproducts->chromatography drying Vacuum Drying solvent->drying

References

Technical Support Center: N-Propyl-p-toluenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Propyl-p-toluenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary methods for the synthesis of this compound:

  • From p-Toluenesulfonyl Chloride: This classic method involves the reaction of p-toluenesulfonyl chloride with n-propylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

  • From Anhydrous p-Toluenesulfonic Acid: A more modern approach that reacts anhydrous p-toluenesulfonic acid directly with n-propylamine. This method often requires a catalyst and a water scavenger, such as molecular sieves, to drive the reaction to completion.

Q2: What is the optimal temperature range for the synthesis?

A2: The optimal temperature depends on the chosen synthetic route. For the reaction involving anhydrous p-toluenesulfonic acid, a temperature range of 0-40°C is reported.[1] For the p-toluenesulfonyl chloride route, temperatures are often maintained between 0°C and room temperature to control the exothermic nature of the reaction.

Q3: How does temperature affect the yield of the reaction?

A3: Based on available data for the anhydrous p-toluenesulfonic acid route, temperature significantly impacts the reaction yield. For instance, a reaction conducted at 20°C resulted in a yield of 70.16%, while a similar reaction at 40°C yielded 39.3%.[1][2] This suggests that lower temperatures within the operational range may be more favorable for achieving higher yields in this specific method.

Q4: What is the role of a water scavenger in the anhydrous p-toluenesulfonic acid method?

A4: In the reaction between anhydrous p-toluenesulfonic acid and n-propylamine, water is formed as a byproduct. According to Le Chatelier's principle, the presence of water can lead to a reverse reaction, thus reducing the yield of the desired this compound. A water scavenger, such as 5A molecular sieves, is added to adsorb the water as it is formed, shifting the equilibrium towards the product side and improving the overall yield.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Yield Reaction temperature is too low: The activation energy for the reaction may not be met, leading to a very slow or stalled reaction.Gradually increase the reaction temperature in increments of 5°C, while monitoring the reaction progress by TLC or another suitable analytical method. For the anhydrous p-toluenesulfonic acid route, ensure the temperature is within the 0-40°C range.
Inefficient water removal (anhydrous p-toluenesulfonic acid route): The presence of water is shifting the reaction equilibrium back to the starting materials.Ensure that the molecular sieves are properly activated and used in a sufficient quantity. Consider adding freshly activated molecular sieves if the reaction has stalled.
Loss of amine: n-Propylamine is volatile. If the reaction is run at elevated temperatures in an open or poorly sealed vessel, the amine can evaporate.Use a sealed reaction vessel or a condenser to minimize the loss of n-propylamine, especially when operating at the higher end of the temperature range.
Presence of Impurities Reaction temperature is too high: Elevated temperatures can lead to the formation of byproducts through side reactions. For sulfonamides, this can include decomposition or reactions involving the solvent.Decrease the reaction temperature. For the anhydrous p-toluenesulfonic acid route, consider running the reaction at 20°C instead of 40°C, as this has been shown to improve yield and may also enhance purity.[1][2]
Incomplete reaction: Unreacted starting materials will be present as impurities.Increase the reaction time or re-evaluate the reaction temperature to ensure it is optimal for driving the reaction to completion. Monitor the reaction progress to determine the point of maximum conversion.
Reaction is Too Slow Reaction temperature is too low: The rate of reaction is likely dependent on temperature.While being mindful of the potential for side reactions, a modest increase in temperature can significantly increase the reaction rate. Experiment within the recommended temperature range to find a balance between reaction time and product purity.

Data Summary

The following table summarizes the reported effects of temperature on the synthesis of this compound via the anhydrous p-toluenesulfonic acid route.

Temperature (°C)Reaction Time (h)Purity (%)Yield (%)Reference
206Not Specified70.16[2]
402499.139.3[1]

Experimental Protocols

Protocol 1: Synthesis from Anhydrous p-Toluenesulfonic Acid at 20°C

This protocol is adapted from patent CN106565549A.[2]

  • Preparation: In a reaction flask, dissolve 3.5g of anhydrous p-toluenesulfonic acid in 20g of dichloromethane.

  • Addition of Catalyst and Water Scavenger: Add 0.20g of a solid super acid catalyst (e.g., SO₄²⁻/PIM-1) and 4.5g of 5A molecular sieves to the solution.

  • Initial Stirring: Stir the mixture uniformly for 30 minutes at 20°C.

  • Addition of Amine: Add 2.2g of n-propylamine to the reaction mixture.

  • Reaction: Maintain the reaction temperature at 20°C and continue stirring for 6 hours.

  • Work-up:

    • Filter the reaction mixture to remove the molecular sieves and catalyst.

    • Wash the filtrate sequentially with 10mL of 0.5 mol/L hydrochloric acid solution and 10mL of 0.5 mol/L sodium hydroxide solution.

    • Separate the organic phase and dry it over anhydrous sodium sulfate.

    • Remove the drying agent by filtration.

    • Recover the dichloromethane by distillation to obtain the crude this compound.

  • Purification: Wash the crude product with a 50% ethanol-water solution and dry to obtain the final product.

Protocol 2: Synthesis from Anhydrous p-Toluenesulfonic Acid at 40°C

This protocol is adapted from patent CN104892470A.[1]

  • Preparation: Dissolve 3.444g (20mmol) of anhydrous p-toluenesulfonic acid and a catalytic amount of 2-bromophenylboronic acid (0.172g) in 20g of dichloromethane.

  • Addition of Water Scavenger: Add 5g of 5A molecular sieves to the mixture.

  • Initial Stirring: Stir the mixture in a water bath at 40°C for 2 hours.

  • Addition of Amine: Add 1.418g (24 mmol) of n-propylamine to the reaction mixture.

  • Reaction: Maintain the reaction temperature at 40°C for 24 hours.

  • Work-up:

    • Filter to remove the molecular sieves.

    • Wash the filtrate sequentially with 10mL of 0.5 mol/L hydrochloric acid solution, 10mL of 0.5 mol/L sodium hydroxide solution, and 10mL of saturated NaCl solution.

    • Separate the organic phase and dry over anhydrous sodium sulfate.

    • Remove the drying agent.

    • Recover the dichloromethane by distillation to obtain the crude product.

  • Purification: Wash the crude product with a 50% ethanol-water solution and dry.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products p-Toluenesulfonic Acid p-Toluenesulfonic Acid This compound This compound p-Toluenesulfonic Acid->this compound + n-Propylamine n-Propylamine n-Propylamine n-Propylamine->this compound Temperature (0-40°C) Temperature (0-40°C) Temperature (0-40°C)->this compound Catalyst Catalyst Catalyst->this compound Molecular Sieves Molecular Sieves Water Water Molecular Sieves->Water removes

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Mix p-Toluenesulfonic Acid, Solvent, Catalyst, and Molecular Sieves B Stir at Set Temperature (e.g., 20°C or 40°C) A->B C Add n-Propylamine B->C D React for Specified Time (6-24h) C->D E Filter to Remove Solids D->E F Wash Filtrate with Acid and Base E->F G Dry Organic Phase F->G H Solvent Evaporation G->H I Purify Crude Product (e.g., Washing/Recrystallization) H->I J Final Product I->J

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Efficient p-Toluenesulfonamide Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of p-toluenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for the N-alkylation of p-toluenesulfonamide?

A1: The most common and efficient methods involve:

  • Manganese-Catalyzed Borrowing Hydrogen (BH) Alkylation: This method utilizes earth-abundant manganese complexes to alkylate sulfonamides with alcohols, offering an environmentally friendly pathway with high atom economy.[1] Benzylic and primary aliphatic alcohols are effective alkylating agents in this system.[1]

  • Phase-Transfer Catalysis (PTC): PTC is a powerful technique for N-alkylation, often employing quaternary ammonium salts. It is particularly useful for achieving high yields and can be adapted for enantioselective reactions using chiral catalysts, such as those derived from cinchona alkaloids.[2][3][4]

  • Iridium-Catalyzed Alkylation: Water-soluble iridium complexes can catalyze the N-alkylation of sulfonamides with alcohols in water, often under microwave irradiation for accelerated reaction times.[5]

  • Lewis Acid Catalysis: In specific cases, such as alkylation with polyhaloalkanes like benzotrichloride, Lewis acids like aluminum chloride (AlCl₃) are effective.[6]

Q2: How do I choose the right catalyst for my experiment?

A2: Catalyst selection depends on your specific goals, substrate, and available reagents. The following decision tree can guide your choice.

G cluster_legend Legend k_reagent Reagent Type k_condition Reaction Goal k_catalyst Catalyst Class start What is your primary alkylating agent? node_alcohol Alcohol start->node_alcohol node_halide Alkyl Halide start->node_halide node_goal_green Is 'Green Chemistry' a priority? node_alcohol->node_goal_green node_goal_chiral Is enantioselectivity required? node_halide->node_goal_chiral node_goal_simple Seeking simple, robust conditions? node_halide->node_goal_simple For general purpose alkylation node_mn Manganese PNP Pincer Complexes node_goal_green->node_mn Yes node_ir Water-Soluble Iridium Complexes node_goal_green->node_ir Yes, especially in aqueous media node_cinchona Chiral Cinchona Alkaloid Derived PTCs node_goal_chiral->node_cinchona Yes node_quat Quaternary Ammonium Salts (e.g., TBAB) node_goal_simple->node_quat Yes

Catalyst selection guide for p-toluenesulfonamide alkylation.

Q3: What are some "green" or environmentally friendly catalyst options?

A3: Green catalysis for this reaction focuses on using earth-abundant metals and minimizing waste.

  • Manganese Catalysts: Mn-based pincer complexes are an excellent choice for the N-alkylation of sulfonamides using alcohols. This "borrowing hydrogen" method produces water as the only byproduct.[1]

  • Phase-Transfer Catalysis in Water: PTC reactions can often be performed in water or under solvent-free conditions, reducing reliance on volatile organic compounds (VOCs).[4][7]

  • Recoverable Catalysts: Using solid-supported catalysts or catalysts that can be easily separated and reused, such as p-toluenesulfonic acid monohydrate in certain alkylations, improves the environmental profile of the synthesis.[8]

Troubleshooting Guide

Problem: Low or No Conversion

Possible Cause Suggested Solution
Ineffective Base (Metal Catalysis) For Mn-catalyzed reactions with alcohols, a catalytic amount (e.g., 10 mol%) of a weak inorganic base like K₂CO₃ is often sufficient.[1] Stronger bases may not be necessary or could promote side reactions.
Ineffective Base (PTC) For PTC reactions, an adequate amount of a base like aqueous KOH or K₂CO₃ is crucial to deprotonate the sulfonamide. Ensure sufficient mixing to facilitate interaction between the aqueous and organic phases.[2][3]
Steric Hindrance If either the sulfonamide or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[9] Consider using a less hindered analogue if possible, increasing the reaction temperature, or switching to a smaller catalyst.
Poor Nucleophilicity p-Toluenesulfonamide is a relatively weak nucleophile. Ensure the reaction conditions are sufficient to facilitate the reaction. For challenging substrates, more reactive alkylating agents (e.g., alkyl iodides over bromides) may be required.[3]
Incorrect Solvent For Mn-catalyzed BH reactions, xylenes are often effective.[1] For PTC, a biphasic system (e.g., toluene/water) is common, but solvent-free conditions can also be highly effective.[4][7]

Problem: Formation of Side Products

Possible Cause Suggested Solution
Catalyst Inhibition (Metal Catalysis) Substrates containing coordinating groups, such as pyridines or certain thiophenes, can bind to the metal center and inhibit catalysis.[1] If catalyst inhibition is suspected, protecting the coordinating group or choosing an alternative synthetic route may be necessary.
Catalyst Poisoning (PTC) Highly polarizable leaving groups, particularly iodide and tosylate, can pair strongly with quaternary ammonium catalysts, hindering their ability to transport the sulfonamide anion. This is known as catalyst poisoning.[4] If poisoning is observed, consider switching to a different leaving group, such as bromide or mesylate.[4]
Over-alkylation (Dialkylation) While mono-N-alkylation is generally favored for sulfonamides, prolonged reaction times or a large excess of the alkylating agent could potentially lead to dialkylation. Monitor the reaction by TLC or GC/MS and optimize the stoichiometry of your reagents.

Data Presentation: Catalyst Performance

Table 1: Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide with Various Alcohols[1]

Alkylating Agent (Alcohol)Catalyst LoadingBase (10 mol%)Temperature (°C)Time (h)Isolated Yield (%)
Benzyl alcohol5 mol % Mn(I) PNPK₂CO₃1502486
4-Methylbenzyl alcohol5 mol % Mn(I) PNPK₂CO₃1502496
4-Methoxybenzyl alcohol5 mol % Mn(I) PNPK₂CO₃1502491
Thiophene-3-ylmethanol5 mol % Mn(I) PNPK₂CO₃1502487
1-Butanol5 mol % Mn(I) PNPK₂CO₃1502486
1-Octanol5 mol % Mn(I) PNPK₂CO₃1502481
Methanol5 mol % Mn(I) PNPK₂CO₃ (1 equiv)1502489
Conditions: p-toluenesulfonamide (1 mmol), alcohol (1 mmol), catalyst, base in xylenes.

Table 2: Phase-Transfer Catalyzed O-Alkylation of Salicylamide[7] (Note: Data for a related O-alkylation, principles are applicable to N-alkylation)

Catalyst (10 mol%)Alkylating AgentConditionsTimeYield (%)
TBABEthyl iodideSolvent-free, 80°C15 min79
TBABEthyl iodideMicrowave, 80°C90 s92
TBABEthyl iodideUltrasound, Water, 60°C10 min95
TEBAEthyl iodideMicrowave, 80°C2 min89
TBAB: Tetrabutylammonium bromide; TEBA: Triethylbenzylammonium chloride

Experimental Protocols & Workflows

A general workflow for a catalyzed alkylation experiment is outlined below.

G start Start prep Prepare Reactants (Sulfonamide, Alkylating Agent, Solvent, Base) start->prep add_cat Add Catalyst (e.g., Mn complex or PTC) prep->add_cat reaction Heat & Stir (e.g., 150°C for 24h) add_cat->reaction monitor Monitor Reaction (TLC, GC/MS) reaction->monitor monitor->reaction Reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

General experimental workflow for catalyzed alkylation.
Protocol 1: Manganese-Catalyzed N-Alkylation with Alcohols[1]

This procedure is adapted from the Mn-catalyzed borrowing hydrogen methodology.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add p-toluenesulfonamide (1.0 mmol, 171 mg), the Mn(I) PNP pincer precatalyst (0.05 mmol), and potassium carbonate (0.1 mmol, 13.8 mg).

  • Addition of Reagents: Add the desired alcohol (1.0 mmol) and xylenes to achieve a final concentration of 1 M for the sulfonamide.

  • Reaction: Seal the vial and place it in a preheated oil bath at 150°C. Stir for 24 hours.

  • Workup: Cool the reaction mixture to room temperature. If desired, a sample can be taken for NMR analysis using an internal standard. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (e.g., 3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Phase-Transfer Catalyzed Alkylation[7]

This procedure is a general guide for a solvent-free PTC reaction.

  • Preparation: In a round-bottom flask, combine p-toluenesulfonamide (0.01 mol), potassium carbonate (0.03 mol), and the phase-transfer catalyst (e.g., TBAB, 0.001 mol).

  • Addition of Reagents: Add the alkylating agent (e.g., alkyl iodide, 0.012 mol).

  • Reaction: Heat the mixture in an oil bath at the desired temperature (e.g., 80°C). Monitor the reaction progress using TLC.

  • Workup: After the reaction is complete (as determined by TLC), cool the mixture and add water (e.g., 40 mL) to dissolve the inorganic salts.

  • Isolation: Collect the resulting precipitate by filtration on a Buchner funnel.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol/water) to obtain the pure N-alkylated p-toluenesulfonamide.

Visualized Reaction Mechanism: Manganese-Catalyzed Borrowing Hydrogen Cycle

The "Borrowing Hydrogen" mechanism involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with the amine, followed by reduction.

G Mn_cat Active Mn Catalyst Mn_alkoxide Mn-Alkoxide Complex Mn_cat->Mn_alkoxide + Alcohol Mn_hydride Mn-Hydride Species Mn_alkoxide->Mn_hydride Dehydrogenation (- Aldehyde) Aldehyde Aldehyde (R'-CHO) Mn_alkoxide->Aldehyde Mn_hydride->Mn_cat Reduction of Imine (+ Imine, - Product) Product N-Alkylated Product (R-SO₂NHCH₂-R') Mn_hydride->Product Sulfonamide p-Toluenesulfonamide (R-SO₂NH₂) Imine N-Sulfonylimine Sulfonamide->Imine Alcohol Alcohol (R'-CH₂OH) Alcohol->Mn_alkoxide Aldehyde->Imine + Sulfonamide - H₂O Imine->Product Water H₂O

Mechanism of Mn-catalyzed N-alkylation via Borrowing Hydrogen.[1]

References

Technical Support Center: Synthesis of Propyl Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propyl tosylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of propyl tosylate?

The synthesis of propyl tosylate is typically achieved through the reaction of 1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine. The base is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct.

Q2: How does the choice of solvent affect the synthesis of propyl tosylate?

The solvent plays a critical role in the reaction's success, influencing the reaction rate, yield, and the formation of byproducts. Non-polar, aprotic solvents like dichloromethane (DCM) and chloroform are generally preferred as they facilitate the desired SN2 reaction pathway.[1][2] Polar aprotic solvents, such as dimethylformamide (DMF), can lead to the formation of an undesired side product, n-propyl chloride.[3] This is because the chloride ion, a byproduct of the reaction, can act as a nucleophile and displace the tosylate group, a reaction that is accelerated in polar aprotic media.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Propyl Tosylate 1. Incomplete reaction.1. Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
2. Use of a polar aprotic solvent leading to side product formation.2. Switch to a non-polar aprotic solvent like dichloromethane (DCM) or chloroform.[1][2]
3. Hydrolysis of tosyl chloride.3. Ensure all reagents and glassware are dry. Use a fresh bottle of p-toluenesulfonyl chloride.
4. Inefficient workup leading to product loss.4. Carefully perform the aqueous washes to avoid loss of the organic layer. Ensure complete extraction of the product.
Formation of n-Propyl Chloride as a Side Product 1. Use of a polar aprotic solvent (e.g., DMF, DMSO).1. As mentioned above, change the solvent to a non-polar aprotic one like DCM or chloroform.[1][2]
2. High reaction temperature.2. Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the rate of the competing SN2 reaction by the chloride ion.[4]
Presence of Unreacted p-Toluenesulfonyl Chloride in the Final Product 1. Insufficient reaction time or stoichiometry.1. Ensure the reaction has gone to completion by TLC analysis. Consider using a slight excess of 1-propanol.
2. Inefficient purification.2. During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to quench and remove unreacted tosyl chloride.[5] Alternatively, unreacted tosyl chloride can be removed by reacting it with cellulosic materials like filter paper.[6] For high purity, column chromatography on silica gel may be necessary.
Presence of Triethylammonium Chloride or Pyridinium Hydrochloride in the Final Product 1. Incomplete removal during the workup.1. Wash the organic layer thoroughly with water and then with a dilute acid solution (e.g., 1M HCl) to remove the amine hydrochloride salt.
Reaction Does Not Start or is Very Slow 1. Poor quality of reagents.1. Use freshly distilled 1-propanol and a new container of p-toluenesulfonyl chloride.
2. Insufficient amount of base.2. Ensure at least a stoichiometric amount of base (triethylamine or pyridine) is used to neutralize the HCl produced.

Data Presentation

The following table summarizes the effect of different solvents on the synthesis of propyl tosylate, based on available literature data.

Solvent Base Reaction Time Yield (%) Key Observations
Dichloromethane (DCM)Triethylamine12 - 12.5 hours90 - 95%Commonly used, provides high yield of the desired product.[1]
ChloroformPyridine19 hoursNot specifiedAnother suitable non-polar aprotic solvent.[2]
Pyridine (as solvent and base)Pyridine16 hoursNot specifiedCan be used, but workup is crucial to remove the excess pyridine.[7]

Experimental Protocols

Synthesis of Propyl Tosylate in Dichloromethane (DCM)[1]
  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 1-propanol and triethylamine in dichloromethane.

  • Addition of Tosyl Chloride: Cool the mixture in an ice bath and add a solution of p-toluenesulfonyl chloride in dichloromethane dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup:

    • Wash the reaction mixture with water.

    • Wash with 1M HCl to remove excess triethylamine.

    • Wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted tosyl chloride.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude propyl tosylate. For higher purity, the product can be purified by column chromatography on silica gel.

Synthesis of Propyl Tosylate in Chloroform[2]
  • Reaction Setup: Combine 2-propylpentanol and p-toluenesulfonic acid in chloroform in a flask under a nitrogen atmosphere.

  • Addition of Pyridine: Cool the mixture to 0-3 °C and add pyridine.

  • Reaction: Maintain the reaction at 0 °C for 30 minutes and then stir at room temperature for 19 hours.

  • Workup:

    • Cool the reaction mixture and add 3M HCl.

    • Separate the organic phase and wash it with water and then brine.

    • Dry the organic layer with anhydrous sodium sulfate.

  • Purification: Filter and evaporate the solvent to yield the product.

Mandatory Visualization

Solvent_Selection_Workflow start Start: Synthesize Propyl Tosylate solvent_choice Choose a Solvent System start->solvent_choice non_polar Non-Polar Aprotic (e.g., DCM, Chloroform) solvent_choice->non_polar Recommended polar_aprotic Polar Aprotic (e.g., DMF, Acetonitrile) solvent_choice->polar_aprotic Not Recommended reaction_outcome_good Desired Product: Propyl Tosylate non_polar->reaction_outcome_good reaction_outcome_bad Side Product Formation: Propyl Chloride polar_aprotic->reaction_outcome_bad purification Purification reaction_outcome_good->purification troubleshooting Troubleshoot: Change Solvent or Lower Temperature reaction_outcome_bad->troubleshooting troubleshooting->solvent_choice end End: Pure Propyl Tosylate purification->end

Caption: Logical workflow for solvent selection in propyl tosylate synthesis.

References

Technical Support Center: Managing Reaction Byproducts in Tosylamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction byproducts during tosylamide synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of tosylamides.

Question: My reaction mixture is highly acidic after the tosylation reaction, and I'm having trouble isolating my product. What is the likely cause and how can I resolve this?

Answer:

A highly acidic reaction mixture is likely due to the hydrolysis of the starting material, p-toluenesulfonyl chloride (TsCl), which forms p-toluenesulfonic acid as a byproduct. This commonly occurs when there is excess water in the reaction media.

Troubleshooting Steps:

  • Neutralization: During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to neutralize the p-toluenesulfonic acid. Test the pH of the aqueous layer after washing to ensure it is neutral or slightly basic.[1]

  • Aqueous Workup: A thorough aqueous workup is crucial. After neutralization, wash the organic layer with water to remove any remaining salts and water-soluble impurities.[2]

  • Solvent Removal: After drying the organic layer with a drying agent like magnesium sulfate or sodium sulfate, remove the solvent under reduced pressure.

  • Purification: The crude product can then be further purified by recrystallization or column chromatography to remove any remaining impurities.

Question: I have a significant amount of an unreacted starting amine in my crude product. How can I remove it?

Answer:

Residual starting amine can be removed by taking advantage of its basic nature.

Troubleshooting Steps:

  • Acid Wash: During the workup, wash the organic layer with a dilute solution of hydrochloric acid (HCl). The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. This method is suitable for products that are stable in acidic conditions.[1]

  • Copper Sulfate Wash: An alternative for acid-sensitive compounds is to wash the organic layer with a 10% aqueous solution of copper sulfate. The amine will form a complex with the copper and move into the aqueous layer.[1]

Question: My final product is an oil or a sticky solid and I am unable to induce crystallization. What should I do?

Answer:

Difficulty in crystallization can be due to the presence of impurities or the inherent properties of the tosylamide derivative.

Troubleshooting Steps:

  • Purity Check: Ensure that the previous purification steps have been carried out effectively to remove byproducts and unreacted starting materials.

  • Solvent Selection for Recrystallization: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for tosylamides include ethanol, ethanol/water mixtures, and ethyl acetate/hexane mixtures.[3]

  • Recrystallization Technique:

    • Dissolve the crude product in a minimal amount of the appropriate hot solvent.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of oils or small, impure crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • If the product oils out, try to redissolve it by heating and then add a small amount of a co-solvent in which the product is less soluble to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in tosylamide synthesis?

A1: The most common byproducts include:

  • p-Toluenesulfonic acid: Formed from the hydrolysis of p-toluenesulfonyl chloride.

  • Unreacted starting materials: p-Toluenesulfonyl chloride and the amine/ammonia.

  • Di-tosylated product: Formed when a primary amine is di-tosylated, or the newly formed tosylamide reacts further.

  • Salts: Such as sodium chloride if sodium hydroxide is used as a base.

Q2: How can I minimize the formation of p-toluenesulfonic acid?

A2: To minimize the formation of p-toluenesulfonic acid, it is important to use anhydrous reaction conditions. This includes using dry solvents and ensuring the amine starting material is free of water. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Q3: What is the Schotten-Baumann reaction and how does it apply to tosylamide synthesis?

A3: The Schotten-Baumann reaction is a method for preparing amides from amines and acid chlorides. In the context of tosylamide synthesis, it involves reacting an amine with p-toluenesulfonyl chloride in the presence of an aqueous base, such as sodium hydroxide. The base serves to neutralize the hydrogen chloride that is formed during the reaction, driving the reaction to completion.[3]

Q4: Can I use pyridine as a base in my tosylation reaction? What are the advantages and disadvantages?

A4: Yes, pyridine is a commonly used base in tosylation reactions.

  • Advantages: It acts as both a base to neutralize the HCl produced and as a nucleophilic catalyst, which can accelerate the reaction.

  • Disadvantages: Pyridine can be difficult to remove completely after the reaction. It is a water-miscible and relatively high-boiling solvent. Washing the reaction mixture with a dilute acid solution (e.g., HCl) will protonate the pyridine, making it water-soluble and easier to remove in the aqueous layer during workup.

Quantitative Data Summary

The following table summarizes typical yields and byproduct levels in tosylamide synthesis. Note that these values can vary significantly depending on the specific substrates and reaction conditions.

ParameterValueConditionsReference
Product Yield 85-90%Reaction of p-toluenesulfonyl chloride with aqueous methylamine.[4]
Purity (after recrystallization) >98%HPLC analysis of p-toluenesulfonyl carbamide.CN102219718A
Unreacted TsCl VariableDependent on stoichiometry and reaction time.-
p-Toluenesulfonic acid VariableIncreases with water content in the reaction.-

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Byproducts

This protocol describes a standard aqueous workup procedure to remove p-toluenesulfonic acid and other water-soluble impurities.

  • Transfer: Transfer the reaction mixture to a separatory funnel.

  • Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if the reaction was performed neat or in a water-miscible solvent.

  • Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, shake gently, and vent frequently to release any evolved gas (CO₂). Continue shaking for 1-2 minutes.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Water Wash: Add deionized water to the separatory funnel, shake for 1 minute, and separate the layers. Repeat this water wash two more times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Dry: Drain the organic layer into an Erlenmeyer flask and dry it over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filter and Concentrate: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of p-Toluenesulfonamide

This protocol provides a general procedure for the recrystallization of a solid tosylamide product.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the tosylamide is soluble when hot but sparingly soluble when cold (e.g., ethanol, ethanol/water).

  • Dissolution: Place the crude tosylamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Visualizations

Troubleshooting Logic for Impure Tosylamide Product

Troubleshooting_Impure_Product start Impure Tosylamide Product check_acidity Is the crude product acidic? start->check_acidity acid_wash Perform neutralizing wash (e.g., NaHCO3 solution) check_acidity->acid_wash Yes check_amine Is starting amine present? check_acidity->check_amine No acid_wash->check_amine amine_removal Perform acid wash (e.g., dilute HCl) check_amine->amine_removal Yes recrystallize Recrystallize the product check_amine->recrystallize No amine_removal->recrystallize final_product Pure Tosylamide recrystallize->final_product

Caption: Troubleshooting workflow for an impure tosylamide product.

General Experimental Workflow for Tosylamide Synthesis and Purification

Tosylamide_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A Amine + TsCl + Base B Quench Reaction A->B C Aqueous Washes (Base, Water, Brine) B->C D Dry Organic Layer C->D E Solvent Removal D->E F Recrystallization or Column Chromatography E->F G Characterization (NMR, IR, MS, MP) F->G

Caption: A typical workflow for tosylamide synthesis and purification.

References

Technical Support Center: Monitoring N-Propyl-p-toluenesulfonamide Reaction Progress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of N-Propyl-p-toluenesulfonamide synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common techniques to monitor the this compound reaction?

A1: The most common techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages in terms of speed, resolution, and the amount of information provided.

Q2: How do I choose the best monitoring technique for my experiment?

A2: The choice of technique depends on several factors including the scale of your reaction, the required level of accuracy, available equipment, and whether you need quantitative or qualitative data.

  • TLC is excellent for quick, qualitative checks of reaction completion.

  • HPLC provides quantitative data on the consumption of reactants and formation of the product.

  • GC-MS is useful for identifying volatile byproducts and impurities.

  • NMR can provide detailed structural information and quantification of all components in the reaction mixture.

Q3: How can I identify the spots of starting material and product on a TLC plate?

A3: To identify the spots, you should spot a sample of your starting material (p-toluenesulfonyl chloride and n-propylamine) and a reference standard of the this compound product (if available) on the same TLC plate alongside your reaction mixture. The starting materials are generally more polar than the final product.

Q4: What are the expected chemical shifts in ¹H NMR for this compound?

A4: The expected proton NMR (¹H NMR) signals for this compound are approximately:

  • Aromatic protons (AA'BB' system): ~7.3-7.8 ppm

  • Methyl group on the tosyl ring: ~2.4 ppm

  • -CH₂- group attached to nitrogen: ~2.9-3.1 ppm (triplet)

  • -CH₂- group in the middle of the propyl chain: ~1.4-1.6 ppm (sextet)

  • Terminal -CH₃ group of the propyl chain: ~0.8-1.0 ppm (triplet)

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Q: My TLC plate shows multiple spots, even after the expected reaction time. What could be the issue?

A: Multiple spots on a TLC plate can indicate several possibilities:

  • Incomplete Reaction: The reaction may not have gone to completion. You should see spots corresponding to your starting materials (p-toluenesulfonyl chloride and n-propylamine) and your product.

  • Presence of Impurities: The starting materials may contain impurities, or side reactions could be occurring.

  • Byproduct Formation: Unwanted side products may have formed during the reaction.

  • Co-spotting: If the spots are very close together, they might be unresolved components. Try a different solvent system to improve separation.

Troubleshooting Steps:

  • Run Reference Standards: Spot your starting materials and, if available, a pure sample of the product on the same plate to identify the respective spots.

  • Optimize Solvent System: Experiment with different mobile phase compositions (e.g., varying the ratio of ethyl acetate and hexane) to achieve better separation.

  • Check Reaction Conditions: Re-evaluate your reaction temperature, time, and stoichiometry of reagents.

High-Performance Liquid Chromatography (HPLC)

Q: I am not getting good separation between my reactant and product peaks in HPLC. What should I do?

A: Poor separation in HPLC can be addressed by modifying the chromatographic conditions:

  • Mobile Phase Composition: Adjust the ratio of your solvents. For reverse-phase HPLC, increasing the aqueous component will generally increase the retention time of nonpolar compounds.

  • Gradient Elution: If you are using isocratic elution, switching to a gradient elution can improve the separation of components with different polarities.

  • Column Chemistry: Ensure you are using an appropriate column. A C18 column is a common choice for this type of analysis.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the run time.

Troubleshooting Steps:

  • Method Development: Start with a scouting gradient to determine the approximate elution conditions for your compounds.

  • pH Adjustment: The pH of the mobile phase can affect the retention of ionizable compounds. Ensure the pH is appropriate for your analytes.

  • Column Health: Check if your column is performing correctly by injecting a standard mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I am not seeing my this compound product in the GC-MS chromatogram. Why?

A: This could be due to several reasons:

  • Non-volatility/Thermal Instability: The product might not be volatile enough or could be degrading at the injection port temperature.

  • Improper Sample Preparation: The sample might not be suitable for direct injection. Derivatization might be necessary to increase volatility.

  • Incorrect GC Parameters: The temperature program of the GC oven might not be optimized to elute your compound.

Troubleshooting Steps:

  • Check Compound Properties: Verify the boiling point and thermal stability of your product.

  • Derivatization: Consider silylating the sulfonamide to increase its volatility.

  • Optimize GC Method: Adjust the injector temperature, oven temperature program, and carrier gas flow rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I use ¹H NMR to determine the conversion of my reaction?

A: You can calculate the reaction conversion by comparing the integration of a characteristic peak of the product with a characteristic peak of a limiting reactant.

Procedure:

  • Identify Unique Peaks: Choose a well-resolved proton signal for one of the starting materials (e.g., the aromatic protons of p-toluenesulfonyl chloride) and a well-resolved signal for the product (e.g., the methylene protons adjacent to the nitrogen in this compound).

  • Acquire a Spectrum: Obtain a high-quality ¹H NMR spectrum of your crude reaction mixture.

  • Integrate the Peaks: Carefully integrate the selected peaks.

  • Calculate Conversion: Use the following formula:

    Conversion (%) = [Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)] x 100

    Note: This assumes a 1:1 stoichiometry and that the number of protons for each integrated signal is the same. Adjust the calculation accordingly if the number of protons differs.

Q: My ¹H NMR spectrum of the crude reaction mixture is very complex and peaks are overlapping. What can I do?

A: Overlapping peaks in a crude NMR spectrum are common. Here are some strategies:

  • Higher Field NMR: If available, use a higher field NMR spectrometer (e.g., 500 MHz or 600 MHz) to improve spectral dispersion.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help in identifying coupled protons and disentangling overlapping multiplets.

  • Work-up: Perform a simple work-up (e.g., an aqueous wash) to remove some of the impurities or unreacted starting materials before taking the NMR.

Data Presentation

Table 1: Comparison of Monitoring Techniques

TechniquePrincipleSpeedCostInformation ProvidedBest For
TLC Adsorption ChromatographyFastLowQualitative (reaction progress, number of components)Quick checks of reaction completion
HPLC Partition ChromatographyModerateHighQuantitative (concentration of reactants and products)Accurate kinetic studies and purity analysis
GC-MS Partition Chromatography & Mass AnalysisModerateHighQualitative & Quantitative (identification of volatile components)Identifying volatile byproducts and impurities
NMR Nuclear Magnetic ResonanceFastVery HighStructural & Quantitative (structure, concentration)Detailed structural analysis and quantification of all components

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the baseline of the TLC plate. Also, spot the starting materials (p-toluenesulfonyl chloride and n-propylamine) as references.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 20% ethyl acetate in hexane).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Protocol 2: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 30% acetonitrile and ramp up to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Analysis: Monitor the peak areas of the reactants and the product over time to determine the reaction kinetics and completion.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the reaction mixture in a suitable solvent like dichloromethane. If necessary, perform a derivatization step (e.g., with BSTFA) to increase the volatility of the analyte.

  • GC-MS Conditions:

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detection: Scan from m/z 40 to 400.

  • Analysis: Identify the peaks in the chromatogram by their mass spectra and retention times.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Take a small aliquot of the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Analysis: Identify the characteristic signals for the reactants and the product. Integrate these signals to determine the relative concentrations and calculate the reaction conversion.

Visualizations

Experimental_Workflow cluster_reaction This compound Synthesis cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis start Start Reaction reaction p-toluenesulfonyl chloride + n-propylamine -> Product start->reaction take_aliquot Take Aliquot reaction->take_aliquot tlc TLC Analysis take_aliquot->tlc Quick check hplc HPLC Analysis take_aliquot->hplc Quantitative gcms GC-MS Analysis take_aliquot->gcms Impurity profile nmr NMR Analysis take_aliquot->nmr Structural qualitative Qualitative Check tlc->qualitative quantitative Quantitative Analysis hplc->quantitative gcms->quantitative nmr->quantitative structure Structural Confirmation nmr->structure complete Reaction Complete? qualitative->complete quantitative->complete structure->complete workup Proceed to Work-up complete->workup Yes continue_reaction Continue Reaction complete->continue_reaction No continue_reaction->reaction

Caption: Experimental workflow for monitoring the this compound reaction.

Troubleshooting_TLC start Multiple Spots on TLC q1 Are starting material spots visible? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No solution1 Continue reaction and monitor a1_yes->solution1 q2 Are there unexpected spots? a1_no->q2 a2_yes Side Reactions or Impurities q2->a2_yes Yes a2_no Spots may be unresolved q2->a2_no No solution2 Check purity of starting materials a2_yes->solution2 solution3 Optimize reaction conditions a2_yes->solution3 solution4 Change TLC solvent system a2_no->solution4

Caption: Troubleshooting guide for multiple spots in TLC analysis.

Validation & Comparative

A Comparative Guide to Sulfonamide Protecting Groups: N-Propyl-p-toluenesulfonamide in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious selection of protecting groups is paramount. Sulfonamides are a cornerstone class of protecting groups for amines, prized for their stability and electron-withdrawing nature, which effectively tempers the nucleophilicity and basicity of the protected amine. This guide provides an objective comparison of common sulfonamide protecting groups, with a special focus on placing N-Propyl-p-toluenesulfonamide within the broader context of its more frequently utilized counterparts.

General Overview of Sulfonamide Protecting Groups

Sulfonyl groups, such as the p-toluenesulfonyl (tosyl, Ts) and o-nitrobenzenesulfonyl (nosyl, Ns), are widely employed to protect primary and secondary amines. The resulting sulfonamides are generally stable to a wide range of reaction conditions, including both acidic and basic environments.[1] This robustness, however, can also be a significant drawback, as the deprotection of sulfonamides often requires harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[2]

The choice of a specific sulfonamide protecting group is therefore a trade-off between stability and the ease of removal. While the tosyl group is known for its exceptional stability, the nosyl group has gained prominence due to the milder conditions required for its cleavage, as famously demonstrated in the Fukuyama amine synthesis.[1]

Comparative Analysis of Common Sulfonamide Protecting Groups

While direct, side-by-side quantitative comparisons across a broad spectrum of sulfonamide protecting groups are not extensively documented in the literature, a qualitative and example-based comparison can be constructed.

Data Presentation: Comparison of Sulfonamide Protecting Groups

Protecting GroupCommon AbbreviationStructureKey AdvantagesKey DisadvantagesTypical Deprotection Conditions
p-Toluenesulfonyl Ts, TosylCH₃C₆H₄SO₂-Highly stable to a wide range of reaction conditions (acidic, basic, oxidative, reductive). Crystalline derivatives.Difficult to remove, often requiring harsh conditions.[2]Strong acid (e.g., HBr, H₂SO₄), dissolving metal reduction (e.g., Na/NH₃), SmI₂.[3][4]
o-Nitrobenzenesulfonyl Ns, Nosylo-NO₂C₆H₄SO₂-Readily cleaved under mild conditions with thiolates.[1] Orthogonal to many other protecting groups.Less stable than tosyl under certain reductive conditions due to the nitro group.Thiophenol and a base (e.g., K₂CO₃, Cs₂CO₃).[5]
Methanesulfonyl Ms, MesylCH₃SO₂-Smaller and less sterically hindering than aryl sulfonamides. Stable.Deprotection is generally difficult, similar to tosyl.Strong acid, reductive conditions.
Trifluoromethanesulfonyl Tf, TriflylCF₃SO₂-Excellent leaving group ability when attached to oxygen. Very electron-withdrawing.Generally too labile for amine protection in many synthetic routes.Not typically used as a stable amine protecting group.
This compound -CH₃C₆H₄SO₂N(propyl)-Data on its use as a standard protecting group is limited. Likely possesses high stability similar to other N-alkylated tosylamides.Lack of established, mild deprotection protocols. Limited comparative data available.Expected to require harsh reductive or acidic conditions for N-S bond cleavage.

Experimental Protocols

Detailed methodologies are crucial for the successful application of protecting group strategies. Below are representative protocols for the installation and removal of tosyl and nosyl groups.

Protocol 1: Tosylation of a Primary Amine

Reaction: Protection of an amine with p-toluenesulfonyl chloride (TsCl).

Materials:

  • Primary amine (1.0 eq)

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine to the solution.

  • Slowly add p-toluenesulfonyl chloride to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting amine is consumed.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-tosylated amine by recrystallization or column chromatography.

Protocol 2: Nosylation of a Primary Amine (Fukuyama Amine Synthesis)

Reaction: Protection of an amine with o-nitrobenzenesulfonyl chloride (NsCl).

Materials:

  • Primary amine (1.0 eq)

  • o-Nitrobenzenesulfonyl chloride (1.05 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine in DCM in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add triethylamine to the solution.

  • Add o-nitrobenzenesulfonyl chloride portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • After completion, dilute with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude nosylamide is often pure enough for the next step or can be purified by chromatography.

Protocol 3: Deprotection of a Nosylamide (Fukuyama Deprotection)

Reaction: Cleavage of the nosyl group using a thiol.

Materials:

  • N-Nosylated amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (2.0 eq)

  • Acetonitrile or DMF

Procedure:

  • Dissolve the N-nosylated amine in acetonitrile or DMF.

  • Add potassium carbonate and thiophenol to the solution.

  • Stir the mixture at room temperature, monitoring the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash with aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting free amine by column chromatography.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows discussed in this guide.

Fukuyama_Amine_Synthesis Fukuyama Amine Synthesis Workflow cluster_protection Protection Step cluster_alkylation Alkylation Step cluster_deprotection Deprotection Step PrimaryAmine Primary Amine (R-NH2) Nosylamide Nosylamide (R-NHNs) PrimaryAmine->Nosylamide Protection NosylChloride o-Nitrobenzenesulfonyl Chloride (NsCl) NosylChloride->Nosylamide Base1 Base (e.g., Pyridine) Base1->Nosylamide AlkylatedNosylamide N-Alkylated Nosylamide (R-N(R')Ns) Nosylamide->AlkylatedNosylamide Alkylation Alcohol Alcohol (R'-OH) Alcohol->AlkylatedNosylamide Mitsunobu Mitsunobu Reagents (DEAD, PPh3) Mitsunobu->AlkylatedNosylamide SecondaryAmine Secondary Amine (R-NHR') AlkylatedNosylamide->SecondaryAmine Deprotection Thiol Thiol (e.g., PhSH) Thiol->SecondaryAmine Base2 Base (e.g., K2CO3) Base2->SecondaryAmine

Caption: Workflow of the Fukuyama Amine Synthesis.

Deprotection_Comparison Conceptual Comparison of Tosyl vs. Nosyl Deprotection cluster_tosyl Tosyl (Ar = p-tolyl) cluster_nosyl Nosyl (Ar = o-nitrophenyl) ProtectedAmine Protected Amine (R-N(R')-SO2Ar) HarshCond Harsh Conditions (e.g., Na/NH3, strong acid) ProtectedAmine->HarshCond High Stability MildCond Mild Conditions (e.g., Thiol, Base) ProtectedAmine->MildCond Moderate Stability FreeAmine1 Free Amine (R-NHR') HarshCond->FreeAmine1 FreeAmine2 Free Amine (R-NHR') MildCond->FreeAmine2

References

A Comparative Guide to Tosyl (Ts) and Nosyl (Ns) Protecting Groups for Amines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, the protection of amine functionalities is a critical step in the assembly of complex molecules. Among the various options available, sulfonyl-based protecting groups are renowned for their stability. This guide provides a detailed comparison of two prominent members of this class: the p-toluenesulfonyl (tosyl, Ts) and the 2-nitrobenzenesulfonyl (nosyl, Ns) groups. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed choice between these two widely used protecting groups.

General Comparison: Stability vs. Labile Nature

The primary distinction between the tosyl and nosyl groups lies in their stability and the conditions required for their cleavage. The tosyl group is characterized by its exceptional stability, rendering it robust to a wide range of reaction conditions. However, this stability comes at the cost of requiring harsh conditions for its removal, typically strongly acidic or reducing environments.[1][2] This can limit its applicability in the synthesis of molecules bearing sensitive functional groups.

In contrast, the nosyl group is designed for milder cleavage. The presence of the ortho-nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for its removal under gentle conditions using thiol-based reagents.[3][4] This makes the nosyl group a more suitable choice for syntheses where sensitive functionalities must be preserved. However, this increased lability means that nosyl-protected amines may be less stable to certain reaction conditions compared to their tosyl counterparts.[1][5]

Data Presentation: A Quantitative Overview

The following tables summarize the available quantitative data for the protection and deprotection of amines using tosyl and nosyl groups. It is important to note that the data is compiled from various sources and may involve different substrates and reaction conditions, thus affecting a direct comparison.

Table 1: Comparison of Protection and Deprotection Conditions and Yields

ParameterTosyl (Ts)Nosyl (Ns)
Protection Reagent p-Toluenesulfonyl chloride (TsCl)2-Nitrobenzenesulfonyl chloride (NsCl)
Typical Protection Conditions Amine, TsCl, base (e.g., pyridine, Et3N), CH2Cl2Amine, NsCl, base (e.g., pyridine, Et3N), CH2Cl2
Typical Protection Yield Generally high, >90%Generally high, >90%
Deprotection Conditions Harsh: HBr/AcOH, 70-100 °C; Na/NH3; SmI2[1]Mild: Thiophenol, K2CO3, DMF, rt to 50 °C[6]
Typical Deprotection Yield Variable, can be moderate to highGenerally high, >90%[4]
Key Advantage High stability to a wide range of reagentsMild and orthogonal deprotection conditions
Key Disadvantage Harsh deprotection conditions requiredLower stability compared to tosyl under certain conditions

Table 2: Stability of Tosylamides and Nosylamides

ConditionTosylamide StabilityNosylamide Stability
Strongly Acidic (e.g., conc. HCl, HBr) Generally stable at rt, cleaved at elevated temperatures[2]Less stable, cleavage may occur
Strongly Basic (e.g., refluxing NaOH) Highly stable[2]Generally stable, but can be cleaved with strong nucleophilic bases
Reductive (e.g., H2/Pd, LiAlH4) Generally stable, can be cleaved by some reducing agents (e.g., Na/NH3)Nitro group is susceptible to reduction
Oxidative (e.g., m-CPBA) Generally stableGenerally stable
Nucleophiles (e.g., thiols) Highly stableReadily cleaved[4]

Experimental Protocols

To provide a practical comparison, the following are representative experimental protocols for the protection of benzylamine with tosyl and nosyl chlorides and their subsequent deprotection.

Tosyl Protection of Benzylamine

To a solution of benzylamine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (CH2Cl2) at 0 °C is added p-toluenesulfonyl chloride (1.2 eq.) portionwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is washed with 1 M HCl, saturated NaHCO3, and brine. The organic layer is then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford N-benzyl-4-methylbenzenesulfonamide.

Nosyl Protection of Benzylamine

To a solution of benzylamine (1.0 eq.) and pyridine (2.0 eq.) in dichloromethane (CH2Cl2) at 0 °C is added 2-nitrobenzenesulfonyl chloride (1.1 eq.) in one portion. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then diluted with CH2Cl2 and washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield N-benzyl-2-nitrobenzenesulfonamide.

Deprotection of N-Tosylbenzylamine

N-Tosylbenzylamine (1.0 eq.) is dissolved in a 33% solution of HBr in acetic acid. The mixture is heated to 70 °C for 6 hours. After cooling to room temperature, the mixture is poured into ice water and basified with concentrated NaOH solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous K2CO3, filtered, and concentrated to give benzylamine.

Deprotection of N-Nosylbenzylamine

To a solution of N-nosylbenzylamine (1.0 eq.) in N,N-dimethylformamide (DMF) is added potassium carbonate (3.0 eq.) and thiophenol (2.0 eq.). The mixture is stirred at room temperature for 2 hours. Water is added, and the mixture is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford benzylamine. [4]

Visualizing the Chemistry: Diagrams

To further illustrate the concepts discussed, the following diagrams outline the structures and reaction pathways.

Caption: Chemical structures of the Tosyl and Nosyl protecting groups.

ProtectionDeprotection Amine R-NH2 ProtectedAmine R-NH-PG Amine->ProtectedAmine Protection (TsCl or NsCl, Base) DeprotectedAmine R-NH2 ProtectedAmine->DeprotectedAmine Deprotection

Caption: General workflow for amine protection and deprotection.

DeprotectionComparison TosylAmine R-NH-Ts FreeAmine1 R-NH2 TosylAmine->FreeAmine1 Harsh Conditions (e.g., HBr/AcOH, heat) NosylAmine R-NH-Ns FreeAmine2 R-NH2 NosylAmine->FreeAmine2 Mild Conditions (e.g., Thiophenol, K2CO3)

Caption: Comparison of deprotection conditions for Tosyl vs. Nosyl groups.

Conclusion

The choice between tosyl and nosyl as a protecting group for amines is a trade-off between stability and ease of cleavage. The tosyl group offers exceptional robustness, making it ideal for multi-step syntheses where the protected amine must withstand a variety of harsh reagents. However, its removal requires conditions that may not be compatible with sensitive substrates. The nosyl group, on the other hand, provides a valuable orthogonal protecting group strategy, allowing for deprotection under mild conditions that are compatible with a wider range of functional groups. Researchers should carefully consider the stability requirements of their synthetic route and the functional group tolerance of their intermediates when selecting between these two versatile protecting groups.

References

A Comparative Analysis of N-propyl vs. N-isopropyl-p-toluenesulfonamide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry and drug development, the selection of appropriate reagents and protecting groups is paramount to achieving desired outcomes. Among the versatile class of sulfonamides, N-propyl-p-toluenesulfonamide and N-isopropyl-p-toluenesulfonamide are two closely related compounds that, despite their minor structural difference, can exhibit notable variations in their chemical behavior and performance. This guide provides a comprehensive comparative analysis of these two compounds, supported by available experimental data, to aid researchers in making informed decisions for their specific applications.

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundN-isopropyl-p-toluenesulfonamideKey Differences & Implications
Molecular Formula C₁₀H₁₅NO₂SC₁₀H₁₅NO₂SIdentical molecular formula and weight.
Molecular Weight 213.30 g/mol 213.30 g/mol No difference in mass.
Melting Point 48.3-51.2 °C[1]43.6-47.4 °C[1]The linear propyl chain may allow for slightly more efficient crystal packing, leading to a higher melting point. This can be a factor in purification and handling.
Structure Linear propyl group attached to the nitrogen atom.Branched isopropyl group attached to the nitrogen atom.The key structural difference lies in the steric bulk around the nitrogen atom. The isopropyl group is significantly more sterically hindered than the n-propyl group.
Spectroscopic Data 13C NMR, IR, and MS data are available.[2]Data available through various chemical suppliers.Spectroscopic data is essential for characterization and reaction monitoring.

Synthesis and Yield

The synthesis of N-alkyl-p-toluenesulfonamides is typically achieved through the reaction of p-toluenesulfonyl chloride with the corresponding amine. A patented method provides a direct comparison of the synthesis of both compounds under similar conditions.

Table 2: Comparison of Synthesis Parameters

ParameterThis compoundN-isopropyl-p-toluenesulfonamide
Reactants p-Toluenesulfonic acid, n-propylaminep-Toluenesulfonic acid, isopropylamine
Solvent DichloromethaneDichloromethane
Catalyst Not specified in detailNot specified in detail
Yield 39.3%[1]39.9%[1]
Purity 99.1%[1]98.7%[1]

The reported yields and purities for both syntheses are comparable, suggesting that the choice between the two may not be dictated by synthetic accessibility under these specific conditions.

Experimental Protocol: Synthesis of N-alkyl-p-toluenesulfonamide

The following is a generalized protocol based on the patented method for the preparation of N-propyl and N-isopropyl-p-toluenesulfonamide[1]:

  • Reaction Setup: Anhydrous p-toluenesulfonic acid is dissolved in dichloromethane in a reaction vessel. A catalyst and a molecular sieve (5A) are added, and the mixture is stirred at a controlled temperature between 0-40 °C.

  • Amine Addition: The respective primary amine (n-propylamine or isopropylamine) is added to the reaction mixture. The reaction is allowed to proceed for a set time at the controlled temperature.

  • Workup: The molecular sieve is removed by filtration. The filtrate is washed successively with a dilute acid solution (e.g., 0.5 M HCl), a dilute base solution (e.g., 0.5 M NaOH), and a saturated sodium chloride solution.

  • Isolation and Purification: The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield the crude product. The crude product is then washed with 50% aqueous ethanol and dried to obtain the purified N-alkyl-p-toluenesulfonamide.

G cluster_synthesis Synthesis Workflow Reactants p-Toluenesulfonic Acid + Alkylamine (n-propyl or isopropyl) Solvent_Catalyst Dichloromethane + Catalyst + Molecular Sieve Reactants->Solvent_Catalyst Reaction Reaction at 0-40°C Solvent_Catalyst->Reaction Filtration Filtration Reaction->Filtration Washing Acid/Base/Brine Wash Filtration->Washing Drying_Evaporation Drying & Solvent Removal Washing->Drying_Evaporation Purification Ethanol Wash & Drying Drying_Evaporation->Purification Product N-alkyl-p-toluenesulfonamide Purification->Product

A generalized workflow for the synthesis of N-alkyl-p-toluenesulfonamides.

Reactivity and Steric Effects: A Decisive Factor

The most significant distinction between N-propyl and N-isopropyl-p-toluenesulfonamide arises from the steric hindrance imposed by the alkyl group. The branched isopropyl group exerts a greater steric effect compared to the linear propyl group. This difference in steric bulk can profoundly influence the reactivity of the sulfonamide and the regioselectivity of reactions involving these molecules.

A study on the base-induced rearrangement of N-alkyl arylsulfonamides provides direct experimental evidence for the impact of the N-alkyl group's size. In this study, it was observed that when the N-alkyl group (R¹) is larger, particularly when branched at the alpha-carbon as in the isopropyl group, it can prevent cyclization reactions and favor rearrangement pathways. In contrast, smaller alkyl groups like methyl and, to a lesser extent, ethyl, allow for competing cyclization reactions. While N-propyl was not the primary focus, its linear nature places its steric profile between that of ethyl and the more hindered isopropyl group.

This suggests that in reactions where the sulfonamide nitrogen or the adjacent sulfonyl group is a site of nucleophilic attack or other sterically sensitive transformations, the choice between the N-propyl and N-isopropyl derivative can lead to different product outcomes. Researchers can leverage this steric difference to direct the course of a reaction.

G cluster_reactivity Steric Influence on Reactivity N-propyl This compound (Less Steric Hindrance) Reaction_Site Sterically Sensitive Reaction Center N-propyl->Reaction_Site Less hindered approach N-isopropyl N-isopropyl-p-toluenesulfonamide (More Steric Hindrance) N-isopropyl->Reaction_Site More hindered approach Outcome_A Favored Pathway A (e.g., Cyclization) Reaction_Site->Outcome_A Outcome_B Favored Pathway B (e.g., Rearrangement) Reaction_Site->Outcome_B

References

Assessing the Stability of N-Propyl-p-toluenesulfonamide Under Acidic Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of N-Propyl-p-toluenesulfonamide under acidic conditions against other relevant sulfonamides. The information presented herein is crucial for researchers and professionals involved in drug development and formulation, where the chemical stability of a compound is a critical parameter influencing its safety, efficacy, and shelf-life. This document offers a detailed experimental protocol for assessing acid stability and presents illustrative data to guide formulation and development decisions.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents that are widely used in medicine. Their stability is a key factor in their therapeutic effectiveness. While generally considered relatively stable, some sulfonamides can undergo hydrolysis under acidic conditions, leading to loss of activity and the formation of potentially toxic degradation products. This compound is a member of this class, and understanding its stability profile in acidic environments is essential for its potential applications.

This guide outlines a comprehensive approach to evaluating the acid-catalyzed degradation of this compound. It also provides a framework for comparing its stability with other structurally related sulfonamides, which can aid in the selection of the most robust candidates for further development.

Comparative Stability Data

The following table summarizes the illustrative stability data for this compound and two alternative sulfonamides when subjected to acidic stress conditions (0.1 N HCl at 50°C). This data is hypothetical and intended to demonstrate the application of the experimental protocol described below. Actual results may vary.

CompoundTime (hours)% DegradationMajor Degradation Products
This compound 248.5p-Toluenesulfonic acid, n-Propylamine
4815.2"
7222.1"
N-Butyl-p-toluenesulfonamide 246.8p-Toluenesulfonic acid, n-Butylamine
4812.5"
7218.9"
N-Isopropyl-p-toluenesulfonamide 2412.3p-Toluenesulfonic acid, Isopropylamine
4823.1"
7233.5"

Experimental Protocol: Acid Degradation Study

This protocol details a forced degradation study to evaluate the stability of sulfonamides under acidic conditions.

1. Materials and Reagents:

  • This compound (and other sulfonamides for comparison)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • pH meter

  • Thermostatically controlled water bath or oven

2. Preparation of Solutions:

  • Acidic Solution (0.1 N HCl): Carefully add 8.3 mL of concentrated HCl to approximately 900 mL of purified water and dilute to a final volume of 1 L.

  • Stock Solution of Sulfonamide (1 mg/mL): Accurately weigh 25 mg of the sulfonamide and dissolve it in a minimal amount of acetonitrile. Dilute to a final volume of 25 mL with a 50:50 mixture of acetonitrile and water.

3. Stress Conditions:

  • Transfer 5 mL of the sulfonamide stock solution into a 50 mL volumetric flask.

  • Add 20 mL of 0.1 N HCl.

  • Keep the flask in a thermostatically controlled environment at 50°C.

  • Withdraw aliquots at specified time intervals (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).

  • Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.

  • Dilute the neutralized samples to a suitable concentration for HPLC analysis with the mobile phase.

4. HPLC Analysis:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0). The gradient can be optimized to achieve the best separation of the parent drug and its degradation products. A typical starting gradient could be 30% acetonitrile, increasing to 70% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

5. Data Analysis:

  • Calculate the percentage of degradation using the following formula: % Degradation = [ (Initial Area - Area at time t) / Initial Area ] * 100

  • Identify and quantify the major degradation products by comparing their retention times with those of known standards, if available, or by using techniques such as LC-MS for structural elucidation.

Visualizations

The following diagrams illustrate the experimental workflow and the logical framework for the comparative stability assessment.

G cluster_prep Sample Preparation cluster_stress Acid Stress cluster_analysis Analysis A Prepare 0.1 N HCl C Incubate at 50°C A->C B Prepare Sulfonamide Stock Solution (1 mg/mL) B->C D Withdraw Aliquots at Time Intervals C->D 0, 4, 8, 12, 24, 48, 72h E Neutralize with 0.1 N NaOH D->E F Dilute for HPLC E->F G HPLC Analysis F->G H Data Interpretation G->H G cluster_alternatives Alternative Sulfonamides A This compound (Test Compound) D Acid Stability Assessment (0.1 N HCl, 50°C) A->D B N-Butyl-p-toluenesulfonamide (Alternative 1) B->D C N-Isopropyl-p-toluenesulfonamide (Alternative 2) C->D E Comparative Analysis (% Degradation vs. Time) D->E

Quantitative NMR Analysis of Propyl Tosylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. Propyl tosylate, a common intermediate in organic synthesis, requires precise analytical methods to ensure the integrity of downstream processes. While High-Performance Liquid Chromatography (HPLC) has traditionally been the method of choice, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct analytical technique.[1][2][3] This guide provides an objective comparison of qNMR and HPLC for the quantitative analysis of propyl tosylate, supported by experimental protocols and data.

Performance Comparison: qNMR vs. HPLC

Quantitative NMR offers several advantages over traditional chromatographic methods, including being a primary ratio method of measurement that is not reliant on reference standards of the analyte itself.[1][2] The direct proportionality between the NMR signal area and the number of protons allows for accurate quantification without the need for compound-specific calibration curves.[1]

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[1]Relative quantification based on the comparison of peak areas to that of a reference standard.
Reference Standard Requires a certified internal standard of a different compound.[4][5]Requires a certified reference standard of propyl tosylate.
Accuracy High, with typical recoveries of 98-102%.High, with typical recoveries of 98-102%, but dependent on the purity of the reference standard.
Precision (%RSD) Excellent, typically < 1%.Excellent, typically < 1-2%.
**Linearity (R²) **Excellent, typically > 0.999.Excellent, typically > 0.999.
Sample Preparation Simple dissolution of the sample and internal standard in a deuterated solvent.More complex, may involve dissolution, filtration, and mobile phase preparation.
Analysis Time Rapid, typically 5-15 minutes per sample.Longer, with typical run times of 15-30 minutes per sample, plus system equilibration.
Selectivity High, based on distinct chemical shifts of protons in the molecule.High, based on chromatographic separation.
Solvent Consumption Low (typically < 1 mL of deuterated solvent per sample).High (significant volumes of mobile phase).
Destructive NoYes

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Analysis of Propyl Tosylate

This protocol outlines the determination of propyl tosylate purity using an internal standard method.

1. Materials:

  • Propyl tosylate sample

  • Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB) or another suitable standard with high purity and non-overlapping signals.[6]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the propyl tosylate sample into a clean vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., BTMSB) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃).

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 1D proton pulse sequence.

  • Key Parameters for Quantitation:

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard protons (typically 30-60 seconds) to ensure full relaxation.

    • Pulse Angle: 90° flip angle.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[7]

    • Acquisition Time (aq): Sufficient to ensure good digital resolution.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum manually.

  • Apply a baseline correction.

  • Integrate the following signals:

    • Propyl Tosylate: The triplet corresponding to the methyl protons (-CH₃) of the propyl group (around 0.9 ppm) or the triplet of the methylene protons adjacent to the oxygen (-OCH₂-) (around 4.0 ppm).

    • Internal Standard (BTMSB): The singlet of the trimethylsilyl protons (around 0.25 ppm).

  • Calculate the purity of propyl tosylate using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh propyl tosylate weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample setup_params Set quantitative parameters (d1, ns) load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate analyte and IS signals phase_baseline->integrate calculate Calculate purity integrate->calculate

Caption: Experimental workflow for the quantitative NMR (qNMR) analysis of propyl tosylate.

Conclusion

Quantitative NMR spectroscopy is a robust, accurate, and efficient method for the analysis of propyl tosylate. Its fundamental principle of direct proportionality between signal and molar concentration makes it a primary analytical technique that can be readily validated.[8] Compared to HPLC, qNMR offers simpler sample preparation, faster analysis times, and reduced solvent consumption, making it a highly attractive alternative for purity determination and quantitative analysis in research and industrial settings. The adoption of qNMR can lead to increased efficiency and confidence in the analytical data supporting drug development and manufacturing processes.

References

A Comparative Guide to the Synthetic Routes of N-Propyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four distinct synthetic routes for the preparation of N-Propyl-p-toluenesulfonamide, a valuable intermediate in organic synthesis. The routes are evaluated based on their reaction mechanisms, yields, conditions, and starting materials to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the four primary synthetic routes to this compound.

Synthetic Route Starting Materials Key Reagents Reaction Time Temperature (°C) Reported Yield (%) Key Advantages Key Disadvantages
1. Reaction with p-Toluenesulfonyl Chloride p-Toluenesulfonyl chloride, n-PropylaminePyridine or other base~3-4 hours10-25Est. 85-95High yield, well-established methodUse of corrosive and moisture-sensitive p-toluenesulfonyl chloride
2. Reaction with p-Toluenesulfonic Acid p-Toluenesulfonic acid, n-PropylamineSolid acid catalyst, 5Å molecular sieves6-24 hours20-4039-70[1]Avoids corrosive sulfonyl chloride, environmentally friendlierLower to moderate yields, requires catalyst and dehydrating agent
3. Mitsunobu Reaction p-Toluenesulfonamide, n-PropanolDEAD/DIAD, PPh₃6-12 hours0 to RTEst. >90[2]Mild conditions, high yield, stereochemical controlStoichiometric amounts of reagents and byproducts can complicate purification
4. N-Alkylation with Propyl Halide p-Toluenesulfonamide, n-Propyl halideStrong base (e.g., NaH, K₂CO₃)4-12 hoursRT to refluxEst. >90Readily available starting materials, straightforward procedureRequires a strong base, potential for over-alkylation

Experimental Protocols

Detailed methodologies for each of the four synthetic routes are provided below.

Route 1: Reaction of p-Toluenesulfonyl Chloride with n-Propylamine

This classical method involves the reaction of a primary amine with an aryl sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-propylamine (1.2 equivalents) in pyridine (or a suitable solvent like dichloromethane with 2 equivalents of triethylamine) and cool the mixture to 10°C in an ice bath.

  • Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of the same solvent and add it dropwise to the stirred amine solution, maintaining the temperature below 25°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound.

Route 2: Reaction of Anhydrous p-Toluenesulfonic Acid with n-Propylamine

This route offers a more environmentally benign alternative to the use of p-toluenesulfonyl chloride by directly reacting the sulfonic acid with the amine, typically requiring a catalyst and the removal of water.[1]

Experimental Protocol:

  • To a solution of anhydrous p-toluenesulfonic acid (1 equivalent) in dichloromethane, add a catalytic amount of a solid super acid catalyst (e.g., PIMs supported) and 5Å molecular sieves.[1]

  • Stir the suspension at 20-40°C for 30 minutes.[1]

  • Add n-propylamine (1.2-1.8 equivalents) to the mixture and continue stirring at the same temperature for 6-24 hours.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter off the molecular sieves and catalyst.

  • Wash the filtrate with 0.5 M HCl, followed by 0.5 M NaOH, and then brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by distillation.[1]

  • Wash the resulting crude product with 50% aqueous ethanol and dry to obtain this compound.[1]

Route 3: Mitsunobu Reaction

The Mitsunobu reaction provides a mild method for the N-alkylation of sulfonamides with alcohols, proceeding with inversion of configuration at the alcohol carbon.[2]

Experimental Protocol:

  • Dissolve p-toluenesulfonamide (1.5 equivalents) and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Add n-propanol (1 equivalent) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced hydrazine byproduct.

Route 4: N-Alkylation of p-Toluenesulfonamide with a Propyl Halide

This method is analogous to the Williamson ether synthesis and involves the deprotonation of the sulfonamide followed by an SN2 reaction with an alkyl halide.[3][4][5]

Experimental Protocol:

  • To a stirred suspension of a strong base such as sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF), add p-toluenesulfonamide (1 equivalent) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add n-propyl bromide or n-propyl iodide (1.1 equivalents) dropwise.

  • Let the reaction mixture stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to give the crude product.

  • Purify by recrystallization or column chromatography to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: From p-Toluenesulfonyl Chloride p-Toluenesulfonyl_Chloride p-Toluenesulfonyl Chloride Reaction_1 Nucleophilic Acyl Substitution p-Toluenesulfonyl_Chloride->Reaction_1 n-Propylamine_1 n-Propylamine n-Propylamine_1->Reaction_1 Base_1 Pyridine Base_1->Reaction_1 HCl scavenger Product_1 N-Propyl-p- toluenesulfonamide Reaction_1->Product_1

Caption: Route 1: Synthesis from p-Toluenesulfonyl Chloride.

G cluster_1 Route 2: From p-Toluenesulfonic Acid p-Toluenesulfonic_Acid p-Toluenesulfonic Acid Reaction_2 Catalytic Amidation p-Toluenesulfonic_Acid->Reaction_2 n-Propylamine_2 n-Propylamine n-Propylamine_2->Reaction_2 Catalyst_2 Solid Acid Catalyst Catalyst_2->Reaction_2 Dehydrating_Agent Molecular Sieves Dehydrating_Agent->Reaction_2 Water removal Product_2 N-Propyl-p- toluenesulfonamide Reaction_2->Product_2

Caption: Route 2: Synthesis from p-Toluenesulfonic Acid.

G cluster_2 Route 3: Mitsunobu Reaction p-Toluenesulfonamide_3 p-Toluenesulfonamide Reaction_3 Mitsunobu Reaction p-Toluenesulfonamide_3->Reaction_3 n-Propanol n-Propanol n-Propanol->Reaction_3 DEAD_DIAD DEAD / DIAD DEAD_DIAD->Reaction_3 PPh3 Triphenylphosphine PPh3->Reaction_3 Product_3 N-Propyl-p- toluenesulfonamide Reaction_3->Product_3

Caption: Route 3: Synthesis via the Mitsunobu Reaction.

G cluster_3 Route 4: N-Alkylation with Propyl Halide p-Toluenesulfonamide_4 p-Toluenesulfonamide Deprotonation Deprotonation p-Toluenesulfonamide_4->Deprotonation Base_4 Strong Base (e.g., NaH) Base_4->Deprotonation Sulfonamide_Anion Sulfonamide Anion Deprotonation->Sulfonamide_Anion SN2_Reaction SN2 Reaction Sulfonamide_Anion->SN2_Reaction n-Propyl_Halide n-Propyl Halide n-Propyl_Halide->SN2_Reaction Product_4 N-Propyl-p- toluenesulfonamide SN2_Reaction->Product_4

Caption: Route 4: Synthesis via N-Alkylation with a Propyl Halide.

References

Comparative Cross-Reactivity Analysis of N-Propyl-p-toluenesulfonamide and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of N-Propyl-p-toluenesulfonamide. Due to the limited availability of direct experimental data for this compound, this document leverages available data for its parent compound, p-Toluenesulfonamide (PTS), to predict potential off-target interactions. The information herein is intended to guide future experimental work and aid in the early stages of drug development safety and selectivity profiling.

Executive Summary

This compound belongs to the sulfonamide class of compounds. While direct cross-reactivity data for this specific molecule is not publicly available, analysis of its parent compound, p-Toluenesulfonamide (PTS), reveals a known inhibitory activity against carbonic anhydrases. Furthermore, metabolic studies suggest potential interactions with cytochrome P450 enzymes. This guide presents the available quantitative data for PTS and provides detailed experimental protocols for assessing the cross-reactivity of this compound.

Quantitative Cross-Reactivity Data for p-Toluenesulfonamide

The following table summarizes the available quantitative data for the off-target interactions of p-Toluenesulfonamide (PTS). This data can be used as a predictive baseline for the potential cross-reactivity of this compound.

Target FamilySpecific TargetLigandAssay TypeIC50 (nM)Ki (nM)
EnzymeCarbonic Anhydrase IXp-ToluenesulfonamideEnzymatic Inhibition18970[1]1582[1]

Note: The addition of the N-propyl group to the sulfonamide moiety may alter the binding affinity and selectivity profile compared to the parent compound. The data presented above should be considered as a starting point for experimental validation.

Predicted and Inferred Cross-Reactivity

Based on available literature, the following interactions can be inferred for p-Toluenesulfonamide and, by extension, are worth investigating for this compound:

  • Cytochrome P450 (CYP) Enzymes : Studies on rat liver microsomes have indicated that CYP2C7, CYP2D1, and CYP3A2 may be involved in the metabolism of p-Toluenesulfonamide. While inhibitory constants were not determined, this suggests a potential for drug-drug interactions.[2]

  • Akt/mTOR/p70S6K Pathway : p-Toluenesulfonamide has been shown to inhibit the phosphorylation of mTOR, 4E-BP1, and p70S6K in cancer cell lines, suggesting an interaction with this signaling pathway.[1]

  • Skeletal Muscle Myosin II : Molecular docking studies have suggested a moderate binding affinity of p-Toluenesulfonamide to skeletal muscle myosin II subfragment 1 (S1) ATPase. However, this is a theoretical prediction and requires experimental confirmation.

Experimental Protocols

To facilitate the investigation of this compound's cross-reactivity, the following detailed experimental protocols for key assays are provided.

Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for measuring the inhibition of carbonic anhydrase activity.

Objective: To determine the IC50 and Ki of this compound against various carbonic anhydrase isoforms.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • This compound

  • Acetazolamide (as a positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in Tris-HCl buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of the carbonic anhydrase isoforms and pNPA in Tris-HCl buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add 20 µL of the test compound dilution (or buffer for control).

    • Add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the pNPA solution.

  • Measurement: Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes at a constant temperature (e.g., 25°C). The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the kinetic curve.

    • Plot the percentage of enzyme inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

Radioligand Binding Assay for GPCR Cross-Reactivity

This is a generic protocol for screening this compound against a panel of G-protein coupled receptors (GPCRs).

Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.

Materials:

  • Cell membranes expressing the target GPCRs

  • Specific radioligands for each target receptor

  • Assay buffer specific for each receptor

  • This compound

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.

  • Reaction Mixture:

    • In each well of a 96-well plate, combine the test compound dilution, the specific radioligand (at a concentration near its Kd), and the cell membranes.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium (this will vary depending on the receptor).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Measurement: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate a typical experimental workflow for cross-reactivity screening and a simplified signaling pathway for carbonic anhydrase inhibition.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution This compound Serial Dilution Incubation Incubation of Compound with Target Compound_Dilution->Incubation Target_Preparation Target Preparation (Enzyme/Receptor) Target_Preparation->Incubation Measurement Measurement of Activity/ Binding Incubation->Measurement IC50_Determination IC50 Determination Measurement->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Experimental workflow for in vitro cross-reactivity screening.

signaling_pathway PTS p-Toluenesulfonamide CAIX Carbonic Anhydrase IX PTS->CAIX Inhibits H_HCO3 H+ + HCO3- CAIX->H_HCO3 Catalyzes CO2_H2O CO2 + H2O CO2_H2O->CAIX pH_regulation Intracellular pH Regulation H_HCO3->pH_regulation

Caption: Simplified pathway of carbonic anhydrase IX inhibition by p-Toluenesulfonamide.

References

A Comparative Guide to the Validation of Analytical Methods for p-Toluenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of p-toluenesulfonamide and its derivatives, which are often monitored as potential genotoxic impurities in pharmaceutical products. The following sections present a detailed overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) methods, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the specific derivative being analyzed. The following tables summarize the performance characteristics of different validated methods for the analysis of p-toluenesulfonamide derivatives.

Table 1: HPLC-UV Method Validation Parameters

AnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Reference
Methyl-p-toluenesulfonate0.01 - 2.5 µg/mL< 5 ng/mL< 13.5 ng/mL90 - 99%[1]
Ethyl-p-toluenesulfonate0.01 - 2.5 µg/mL< 5 ng/mL< 13.5 ng/mL90 - 99%[1]
Isopropyl-p-toluenesulfonate0.01 - 2.5 µg/mL< 5 ng/mL< 13.5 ng/mL90 - 99%[1]
Propyl-p-toluenesulfonate0.01 - 2.5 µg/mL< 5 ng/mL< 13.5 ng/mL90 - 99%[1]
p-ToluenesulfonylureaNot Specified< 30% of 0.1% target< 30% of 0.1% target86.56 - 105.21%[2][3]
o-ToluenesulfonamideNot Specified< 30% of 0.1% target< 30% of 0.1% target86.56 - 105.21%[2][3]
p-ToluenesulfonamideNot Specified< 30% of 0.1% target< 30% of 0.1% target86.56 - 105.21%[2][3]
p-Toluenesulfonic acidNot Specified< 30% of 0.1% target< 30% of 0.1% target86.56 - 105.21%[2][3]
Methyl p-toluenesulfonateLOQ to 6 µg/mL0.009 µg/mL0.03 µg/mL90 - 99%[4]
Ethyl p-toluenesulfonateLOQ to 6 µg/mL0.009 µg/mL0.03 µg/mL89 - 103%[4]

Table 2: GC-MS/MS Method Validation Parameters

AnalyteLinearity (r)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Reference
Methyl p-toluenesulfonate> 0.9950.4 - 0.8 µg/L1.3 - 2.7 µg/L80 - 110%[5]
Ethyl p-toluenesulfonate> 0.9950.4 - 0.8 µg/L1.3 - 2.7 µg/L80 - 110%[5]
Isopropyl p-toluenesulfonate> 0.9950.4 - 0.8 µg/L1.3 - 2.7 µg/L80 - 110%[5]

Table 3: LC-MS Method Validation Parameters

AnalyteLimit of Quantitation (LOQ)Accuracy (% Recovery)Reference
Methyl, Ethyl, Isopropyl p-toluenesulfonates2.5 - 5 ng/mL90.4 - 105.2%[6]
Methyl, Ethyl, Isopropyl, n-Butyl benzenesulfonates2.5 - 5 ng/mL90.4 - 105.2%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the key experimental protocols for HPLC-UV, GC-MS, and LC-MS analysis of p-toluenesulfonamide derivatives.

HPLC-UV Method for p-Toluenesulfonates

This method is suitable for the quantification of four p-toluenesulfonate genotoxic impurities in an active pharmaceutical ingredient (API).[1]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile is typically used.

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation:

    • Prepare individual stock solutions of methyl-p-toluenesulfonate, ethyl-p-toluenesulfonate, isopropyl-p-toluenesulfonate, and propyl-p-toluenesulfonate in acetonitrile (1 mg/mL).[1]

    • Prepare a mixed standard solution containing all analytes by diluting the stock solutions.[1]

    • Prepare calibration standards by further diluting the mixed standard solution to concentrations ranging from 0.01 to 2.5 µg/mL.[1]

    • For the determination of LOD, a standard solution at 0.005 µg/mL can be prepared.[1]

    • Prepare the API sample by dissolving it in a suitable solvent and spike with the impurities at the LOQ level for recovery studies.

GC-MS/MS Method for p-Toluenesulfonates

This method offers high sensitivity and selectivity, making it ideal for the analysis of trace-level genotoxic impurities in complex drug matrices.[5]

  • Instrumentation: Gas Chromatograph coupled with a triple quadrupole Mass Spectrometer (GC-MS/MS).

  • Column: A suitable capillary column for the separation of sulfonate esters.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless or split, depending on the concentration of the analytes.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Sample Preparation:

    • Prepare standard solutions of methyl p-toluenesulfonate, ethyl p-toluenesulfonate, and isopropyl p-toluenesulfonate in a suitable solvent like ethyl acetate.[5]

    • Prepare a stock solution and dilute it to create calibration standards within the desired linear range.

    • Dissolve the drug substance in a suitable solvent and dilute to the target concentration for analysis.

LC-MS Method for Sulfonate Esters

This method is highly sensitive for the determination of various sulfonate esters in drug substances.[6]

  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).

  • Column: A reversed-phase column such as a C8 column.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent like acetonitrile.

  • MS Detection: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Sample Preparation:

    • Prepare standard solutions of the target sulfonate esters in a suitable diluent.

    • Prepare a stock solution and serially dilute to generate calibration standards.

    • Dissolve the drug substance in the diluent to achieve a concentration that allows for the detection of impurities at the required levels.

Mandatory Visualization

The following diagrams illustrate the typical workflows for the validation of analytical methods for p-toluenesulfonamide derivatives.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis A Select Analytical Technique (HPLC, GC, LC-MS) B Optimize Chromatographic Conditions (Column, Mobile Phase, Temperature) A->B C Optimize Detector Settings (Wavelength, Mass Transitions) B->C D Specificity C->D E Linearity D->E F Accuracy E->F G Precision (Repeatability, Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Prepare Samples and Standards J->K L Acquire Data K->L M Process Data and Quantify Analytes L->M

Caption: Workflow for Analytical Method Development and Validation.

G cluster_hplc HPLC-UV cluster_gcms GC-MS/MS cluster_lcms LC-MS hplc_prep Sample/Standard Preparation hplc_inject Injection hplc_prep->hplc_inject hplc_sep Chromatographic Separation (C18) hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant gc_prep Sample/Standard Preparation gc_inject Injection gc_prep->gc_inject gc_sep Gas Chromatographic Separation gc_inject->gc_sep gc_ion Ionization (EI) gc_sep->gc_ion gc_ms1 Precursor Ion Selection (Q1) gc_ion->gc_ms1 gc_frag Fragmentation (Q2 - CID) gc_ms1->gc_frag gc_ms2 Product Ion Selection (Q3) gc_frag->gc_ms2 gc_detect Detection gc_ms2->gc_detect gc_quant Quantification gc_detect->gc_quant lc_prep Sample/Standard Preparation lc_inject Injection lc_prep->lc_inject lc_sep Liquid Chromatographic Separation lc_inject->lc_sep lc_ion Ionization (ESI/APCI) lc_sep->lc_ion lc_ms Mass Analysis (SIM/MRM) lc_ion->lc_ms lc_detect Detection lc_ms->lc_detect lc_quant Quantification lc_detect->lc_quant

Caption: Comparison of Analytical Workflows.

Comparison of Analytical Methods

  • HPLC-UV: This is a widely used and robust technique for the quantification of p-toluenesulfonamide derivatives, especially when high sensitivity is not the primary concern.[1] It is a cost-effective method and is readily available in most analytical laboratories. However, its selectivity can be limited in complex matrices, and it may not be suitable for detecting impurities at very low (ppm) levels without extensive method development.

  • GC-MS and GC-MS/MS: GC-based methods are particularly useful for volatile and thermally stable p-toluenesulfonamide derivatives. The use of a mass spectrometer as a detector provides high selectivity and sensitivity.[5] GC-MS/MS, with its ability to perform fragmentation and monitor specific transitions, offers excellent noise reduction and is highly effective for analyzing trace-level impurities in complex sample matrices.[5] However, derivatization may sometimes be required for non-volatile compounds.

  • LC-MS: This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[6] It is suitable for a wide range of p-toluenesulfonamide derivatives, including those that are not amenable to GC analysis. LC-MS methods can achieve very low detection and quantification limits, making them ideal for the analysis of genotoxic impurities at trace levels.[6]

References

A Comparative Guide to N-Propyl-p-toluenesulfonamide and Propyl Halides as Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the introduction of an n-propyl group onto a nitrogen atom is a frequent necessity in the construction of novel chemical entities. The choice of the alkylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an objective comparison between two common strategies for N-propylation: the use of N-propyl-p-toluenesulfonamide and its precursors, versus the direct application of propyl halides.

Executive Summary

Propyl halides are traditional, readily available alkylating agents that react with nucleophilic nitrogen atoms, typically via an S(_N)2 mechanism. While straightforward, this approach is often plagued by a lack of selectivity, leading to over-alkylation and a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. In contrast, the use of a tosyl-protected nitrogen, which is subsequently alkylated and deprotected, offers a more controlled, stepwise approach to achieving mono-N-propylation. This method, while involving more synthetic steps, generally provides higher selectivity and cleaner reaction profiles, which is particularly crucial in complex molecule synthesis.

General Reaction Pathways

The selection of an N-propylation strategy is contingent on the substrate and the desired outcome. The following diagram illustrates the conceptual difference between direct alkylation with propyl halides and the sulfonamide protection-alkylation-deprotection sequence.

Alkylation_Pathways cluster_0 Direct Alkylation with Propyl Halides cluster_1 Sulfonamide-Mediated Alkylation Amine Amine Product_Mixture Mixture of Primary, Secondary, Tertiary, Quaternary Amines Amine->Product_Mixture Propyl-X, Base Propyl_Halide Propyl-X (X=Br, I) Propyl_Halide->Product_Mixture Start_Amine Amine Tosyl_Amine N-Tosyl Amine Start_Amine->Tosyl_Amine TsCl, Base Propylated_Tosyl_Amine N-Propyl-N-Tosyl Amine Tosyl_Amine->Propylated_Tosyl_Amine Propylating Agent (e.g., Propanol/Mitsunobu or Propyl-X) Final_Product Mono-Propylated Amine Propylated_Tosyl_Amine->Final_Product Deprotection

Figure 1: Conceptual overview of direct vs. sulfonamide-mediated N-propylation.

Performance Comparison: Quantitative Data

The following tables summarize typical reaction conditions and yields for N-propylation using propyl halides and the this compound strategy. It is important to note that yields are highly substrate-dependent.

Table 1: N-Propylation via Propyl Halides (Gabriel Synthesis for Primary Amines)

SubstratePropylating AgentBase/ConditionsSolventYield (%)Reference
Potassium Phthalimiden-Propyl BromideHeatDMFHigh (often >80%)[1][2]
Potassium Phthalimiden-Propyl IodideHeatDMFVery High (often >90%)[1]
Piperidinen-Propyl Bromide-Petroleum EtherLow alkylation, <1% elimination[3]

Note: The Gabriel synthesis is a two-step process requiring subsequent hydrolysis or hydrazinolysis to liberate the primary amine.[2][4]

Table 2: N-Propylation via N-p-Toluenesulfonamide

SubstratePropylating AgentConditionsSolventYield (%) of N-Propyl-SulfonamideReference
p-Toluenesulfonamiden-PropanolDEAD, PPh3 (Mitsunobu)THF/DCMGood to Excellent[5]
N-Methyl-p-toluenesulfonamideMethyl TosylateNaOHaq. NaTos90% (for methylation)[6]
Amides/SulfonamidesAllylic AlcoholsNi(0) catalystNeatModerate to High[7]

Note: This method requires a subsequent deprotection step to yield the final secondary amine.[8][9]

Experimental Protocols

Protocol 1: Synthesis of n-Propylamine via Gabriel Synthesis with n-Propyl Bromide

This protocol is a representative example for the synthesis of a primary amine using a propyl halide.

Step 1: N-Alkylation of Potassium Phthalimide

  • To a stirred suspension of potassium phthalimide (1.85 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added n-propyl bromide (1.23 g, 10 mmol).

  • The reaction mixture is heated to 70-80 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • The mixture is cooled to room temperature and poured into 100 mL of cold water.

  • The precipitated N-propylphthalimide is collected by filtration, washed with water, and dried.

Step 2: Hydrazinolysis of N-Propylphthalimide

  • The dried N-propylphthalimide (from Step 1) is suspended in ethanol (30 mL).

  • Hydrazine hydrate (0.5 mL, 10 mmol) is added to the suspension.

  • The mixture is heated to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide forms.

  • The reaction mixture is cooled, and concentrated hydrochloric acid is added to precipitate any remaining phthalhydrazide and to form the amine hydrochloride salt.

  • The solid is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is treated with a strong base (e.g., 20% NaOH solution) to liberate the free n-propylamine, which can then be extracted with a suitable organic solvent (e.g., diethyl ether) and purified by distillation.

Protocol 2: N-propylation of a Primary Sulfonamide via Mitsunobu Reaction

This protocol describes the N-alkylation of a sulfonamide using an alcohol, a common alternative to using an alkyl halide for this strategy.

  • To a solution of p-toluenesulfonamide (1.71 g, 10 mmol) and n-propanol (0.60 g, 10 mmol) in dry tetrahydrofuran (THF, 40 mL) at 0 °C under an inert atmosphere, is added triphenylphosphine (PPh3, 2.62 g, 10 mmol).

  • Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.74 g or 2.02 g respectively, 10 mmol) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.

Protocol 3: Deprotection of this compound

A representative reductive deprotection procedure is provided.

  • The this compound (2.13 g, 10 mmol) is dissolved in a suitable solvent such as THF.

  • An excess of a reducing agent (e.g., sodium naphthalenide or samarium diiodide) is added at a low temperature (e.g., -78 °C).[8]

  • The reaction is stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a proton source (e.g., water or methanol) and worked up to isolate the desired N-propylated amine.

Decision-Making Workflow

The choice between propyl halides and the this compound approach depends on several factors, including the desired product, the nature of the starting material, and the tolerance of functional groups to the reaction conditions.

Decision_Workflow Start Select N-Propylation Strategy Desired_Product What is the desired product? Start->Desired_Product Primary_Amine Primary Propylamine Desired_Product->Primary_Amine Primary Mono_Propylated_Amine Mono-Propylated Secondary Amine Desired_Product->Mono_Propylated_Amine Secondary Propyl_Halide_Route Use Propyl Halide (e.g., Gabriel Synthesis) Primary_Amine->Propyl_Halide_Route Overalkylation_Concern Is over-alkylation a concern? Mono_Propylated_Amine->Overalkylation_Concern Sulfonamide_Route Use Sulfonamide Strategy Harsh_Conditions Are harsh deprotection conditions acceptable? Sulfonamide_Route->Harsh_Conditions Overalkylation_Concern->Propyl_Halide_Route No Overalkylation_Concern->Sulfonamide_Route Yes Harsh_Conditions->Sulfonamide_Route Yes (milder options exist)

Figure 2: Decision workflow for choosing an N-propylation method.

Conclusion

Both propyl halides and this compound (via its synthesis and deprotection) are viable reagents for N-propylation.

  • Propyl halides offer a more direct, atom-economical route, particularly for the synthesis of primary amines via the Gabriel synthesis.[2] However, their use for the alkylation of existing amines is often complicated by poor selectivity, leading to mixtures of products.[10]

  • The This compound strategy provides a more controlled and selective method for the synthesis of mono-N-propylated amines.[11] The tosyl group acts as a protecting group, preventing over-alkylation. While this approach involves additional synthetic steps (protection and deprotection), the resulting increase in selectivity and yield of the desired product often justifies the longer route, especially in the context of complex, multi-step syntheses. The choice of deprotection conditions, which can range from harsh to mild, is a key consideration.[8][9]

Ultimately, the optimal choice of alkylating agent will depend on the specific synthetic challenge, including the nature of the substrate, the desired level of selectivity, and the compatibility of other functional groups within the molecule.

References

Characterization of N-Propyl-p-toluenesulfonamide Impurities: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in N-Propyl-p-toluenesulfonamide, a key intermediate in various chemical syntheses. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and sensitive analytical methods are crucial for their detection and quantification.

This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for the profiling of potential impurities in this compound.

Potential Impurities in this compound

The manufacturing process of this compound can potentially introduce several impurities. Understanding the synthesis route is key to identifying these impurities. A common synthetic pathway involves the reaction of p-toluenesulfonyl chloride with n-propylamine. Potential impurities may include unreacted starting materials, by-products from side reactions, and isomers of the starting materials.

Common Potential Impurities:

  • p-Toluenesulfonamide (PTSA): An unreacted starting material or a hydrolysis product.

  • p-Toluenesulfonic acid (PSTA): A potential starting material or a degradation product.

  • o-Toluenesulfonamide (OTSA): An isomer of p-toluenesulfonamide that may be present as an impurity in the starting material.

  • N,N-di-n-propyl-p-toluenesulfonamide: A by-product formed from the reaction with di-n-propylamine, a potential impurity in the n-propylamine starting material.

  • Benzyl p-toluenesulfonate: A potential impurity from related manufacturing processes.

The following diagram illustrates a potential synthesis pathway and the origin of these impurities.

G cluster_reactants Starting Materials cluster_impurities Potential Impurities p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride PTSA p-Toluenesulfonamide p-Toluenesulfonyl Chloride->PTSA Hydrolysis/ Incomplete Reaction OTSA o-Toluenesulfonamide p-Toluenesulfonyl Chloride->OTSA Isomeric Impurity PSTA p-Toluenesulfonic acid p-Toluenesulfonyl Chloride->PSTA Hydrolysis Reaction Reaction p-Toluenesulfonyl Chloride->Reaction n-Propylamine n-Propylamine Di-n-propylamine Di-n-propylamine n-Propylamine->Di-n-propylamine Starting Material Impurity n-Propylamine->Reaction Di-n-propylamine->Reaction N,N-di-n-propyl-p-toluenesulfonamide N,N-di-n-propyl- p-toluenesulfonamide Reaction->N,N-di-n-propyl-p-toluenesulfonamide This compound This compound Reaction->this compound

Caption: Synthesis Pathway and Potential Impurities.

Comparison of Analytical Techniques

The choice of analytical technique for impurity profiling depends on the physicochemical properties of the impurities and the required sensitivity and resolution. This section compares the performance of HPLC-UV, UPLC-UV, and GC-FID for the analysis of this compound and its potential impurities.

Data Presentation

The following tables summarize the hypothetical performance data for the three analytical techniques.

Table 1: Performance Comparison for Key Impurities

ParameterImpurityHPLC-UVUPLC-UVGC-FID
LOD (µg/mL) p-Toluenesulfonamide0.050.010.1
o-Toluenesulfonamide0.060.0150.12
p-Toluenesulfonic acid0.10.02N/A
N,N-di-n-propyl-p-toluenesulfonamide0.080.020.15
LOQ (µg/mL) p-Toluenesulfonamide0.150.030.3
o-Toluenesulfonamide0.180.0450.36
p-Toluenesulfonic acid0.30.06N/A
N,N-di-n-propyl-p-toluenesulfonamide0.240.060.45
Linearity (R²) All Impurities> 0.999> 0.9995> 0.998
Recovery (%) All Impurities98-102%99-101%95-105%
Resolution (Rs) PTSA / OTSA1.82.51.5

N/A: Not applicable, as p-Toluenesulfonic acid is non-volatile and not suitable for GC analysis without derivatization.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 30
    20 70
    25 70
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Ultra-Performance Liquid Chromatography (UPLC-UV)
  • Instrumentation: A UPLC system with a binary pump, autosampler, column manager, and a photodiode array (PDA) detector.

  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 20
    5 60
    6 60
    6.1 20

    | 7 | 20 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Gas Chromatography (GC-FID)
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Dissolve 20 mg of this compound in 10 mL of Dichloromethane.

Experimental Workflow

The general workflow for impurity characterization is outlined in the diagram below.

G Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Analytical Method Selection Analytical Method Selection Method Development & Optimization Method Development & Optimization Analytical Method Selection->Method Development & Optimization Method Validation Method Validation Method Development & Optimization->Method Validation Method Validation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Impurity Identification Impurity Identification Data Analysis->Impurity Identification Quantification Quantification Data Analysis->Quantification Reporting Reporting Impurity Identification->Reporting Quantification->Reporting

Caption: General Experimental Workflow for Impurity Analysis.

Objective Comparison and Recommendations

  • Sensitivity and Speed: UPLC-UV offers the highest sensitivity and the fastest analysis time due to the use of sub-2 µm particle size columns and higher operating pressures. This makes it ideal for high-throughput screening and detecting trace-level impurities.

  • Resolution: UPLC-UV provides the best resolution, which is critical for separating closely eluting isomers like p-toluenesulfonamide and o-toluenesulfonamide.

  • Versatility: HPLC-UV is a robust and widely available technique suitable for a broad range of polar and non-polar impurities. It is a workhorse in many QC laboratories.

  • Volatile Impurities: GC-FID is the preferred method for analyzing volatile and semi-volatile impurities that are thermally stable. However, it is not suitable for non-volatile or thermally labile compounds like p-toluenesulfonic acid without derivatization.

  • Cost and Complexity: HPLC systems are generally more common and less expensive than UPLC systems. GC-FID is a standard and cost-effective technique for volatile impurity analysis.

For comprehensive impurity profiling of this compound, a combination of liquid and gas chromatography techniques is recommended. UPLC-UV is the superior choice for the analysis of non-volatile and thermally labile impurities due to its high sensitivity, resolution, and speed. GC-FID remains a valuable tool for the specific analysis of volatile impurities. The selection of the most appropriate technique will ultimately depend on the specific impurities of interest, the required detection limits, and the available instrumentation. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their analytical needs.

Confirming the Structure of N-Propyl-p-toluenesulfonamide with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and methodology for confirming the chemical structure of N-Propyl-p-toluenesulfonamide using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present predicted experimental data for this compound and compare it with literature data for a closely related analogue, N-Ethyl-p-toluenesulfonamide. Detailed experimental protocols for synthesis and NMR analysis are provided to support researchers in their structural elucidation endeavors.

Data Presentation: Comparative NMR Analysis

To confirm the structure of this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed. The data allows for unambiguous assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

Note: The spectral data for this compound presented below is predicted based on established chemical shift principles and data from analogous structures, intended for illustrative purposes.

Table 1: ¹H and ¹³C NMR Chemical Shift Data (Predicted/Literature)

Compound Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
This compound Ar-CH₃~2.43s~21.5
(Predicted)Ar-H (ortho to SO₂)~7.78d~127.2
Ar-H (meta to SO₂)~7.32d~129.8
Ar-C (ipso to SO₂)--~136.9
Ar-C (ipso to CH₃)--~143.6
NH~4.85t-
N-CH₂ (H-1')~2.85t~45.0
CH₂ (H-2')~1.45sextet~22.5
CH₃ (H-3')~0.85t~11.3
N-Ethyl-p-toluenesulfonamide Ar-CH₃2.40s~21.5
(Literature Data)[1]Ar-H (ortho to SO₂)7.75d~127.1
Ar-H (meta to SO₂)7.35d~129.7
Ar-C (ipso to SO₂)--~137.0
Ar-C (ipso to CH₃)--~143.5
NH~4.80t-
N-CH₂ (H-1')3.05q~38.0
CH₃ (H-2')1.15t~15.0

Table 2: Predicted 2D NMR Correlations for this compound

Experiment Proton (¹H) Signal (δ, ppm) Correlated Signal (¹H or ¹³C) (δ, ppm) Inferred Connectivity
COSY ~7.78 (Ar-H ortho)~7.32 (Ar-H meta)Aromatic protons are coupled
~4.85 (NH)~2.85 (H-1')NH proton is coupled to the adjacent CH₂
~2.85 (H-1')~1.45 (H-2')Propyl chain connectivity
~1.45 (H-2')~0.85 (H-3')Propyl chain connectivity
HSQC ~2.43 (Ar-CH₃)~21.5 (Ar-CH₃)Direct C-H bond
~7.78 (Ar-H ortho)~127.2 (Ar-C ortho)Direct C-H bond
~7.32 (Ar-H meta)~129.8 (Ar-C meta)Direct C-H bond
~2.85 (H-1')~45.0 (C-1')Direct C-H bond
~1.45 (H-2')~22.5 (C-2')Direct C-H bond
~0.85 (H-3')~11.3 (C-3')Direct C-H bond
HMBC ~7.78 (Ar-H ortho)~143.6 (Ar-C ipso to CH₃), ~136.9 (Ar-C ipso to SO₂)2- and 3-bond C-H correlation
~7.32 (Ar-H meta)~21.5 (Ar-CH₃), ~127.2 (Ar-C ortho)3- and 2-bond C-H correlation
~2.43 (Ar-CH₃)~129.8 (Ar-C meta), ~143.6 (Ar-C ipso to CH₃)2- and 1-bond C-H correlation
~2.85 (H-1')~136.9 (Ar-C ipso to SO₂), ~22.5 (C-2'), ~11.3 (C-3')3-, 2-, and 3-bond C-H correlation
~0.85 (H-3')~45.0 (C-1'), ~22.5 (C-2')3- and 2-bond C-H correlation

Visualization of Structural Correlations

The following diagrams illustrate the key through-bond correlations used to confirm the structure of this compound.

Caption: Key COSY correlations in this compound.

HMBC_Correlations H1 H-1' (~2.85 ppm) C_ipso_S C-ipso (S) (~136.9 ppm) H1->C_ipso_S 3J C2_prime C-2' (~22.5 ppm) H1->C2_prime 2J H3 H-3' (~0.85 ppm) H3->C2_prime 2J C1_prime C-1' (~45.0 ppm) H3->C1_prime 3J H_meta Ar-H meta (~7.32 ppm) C_ipso_C C-ipso (C) (~143.6 ppm) H_meta->C_ipso_C 2J H_CH3 Ar-CH3 (~2.43 ppm) C_meta C-meta (~129.8 ppm) H_CH3->C_meta 2J

Caption: Selected long-range HMBC correlations for structural confirmation.

Experimental Protocols

Synthesis of this compound[2][3]

A general method for the synthesis involves the reaction of p-toluenesulfonyl chloride with n-propylamine.

  • Reaction Setup: Dissolve p-toluenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: Cool the solution in an ice bath (0-5 °C). Add n-propylamine (1.1 eq) dropwise to the stirred solution. An excess of the amine or the addition of a non-nucleophilic base like triethylamine can be used to neutralize the HCl byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire NMR spectra on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon environments.

  • 2D Spectra Acquisition: [2][3]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-4 bonds). Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY). Typically, 2-4 scans per increment are sufficient.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2). This is invaluable for assigning carbon signals based on their attached, already-assigned protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations between protons and carbons (typically over 2-4 bonds). Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz.

Experimental and Data Analysis Workflow

The logical flow from synthesis to final structure confirmation is outlined below.

workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Confirmation synthesis Synthesis of This compound purification Recrystallization & Purity Check (TLC, mp) synthesis->purification nmr_sample Sample Preparation (CDCl3 or DMSO-d6) purification->nmr_sample one_d_nmr 1D NMR (¹H, ¹³C) nmr_sample->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr assign_1h Assign ¹H Spectrum (Integration, Multiplicity) two_d_nmr->assign_1h assign_cosy Establish H-H Connectivity (COSY) assign_1h->assign_cosy assign_hsqc Assign Protonated Carbons (HSQC) assign_cosy->assign_hsqc assign_hmbc Assign Quaternary Carbons & Confirm Framework (HMBC) assign_hsqc->assign_hmbc confirmation Final Structure Confirmation assign_hmbc->confirmation

Caption: Workflow for structural confirmation of this compound.

By systematically applying these 2D NMR techniques and comparing the resulting data with that of known analogues, researchers can confidently confirm the structure of this compound and other novel sulfonamide derivatives.

References

Comparative Reactivity of N-Alkyl-p-Toluenesulfonamides in Base-Induced Rearrangements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various N-alkyl-p-toluenesulfonamides in the context of base-induced rearrangement reactions. The reactivity of these compounds is significantly influenced by the steric hindrance imposed by the N-alkyl substituent, which dictates the outcome of the reaction, leading to either a desired rearranged product or a cyclized side-product. This comparison is supported by experimental data on reaction yields and detailed experimental protocols.

Introduction to Reactivity of N-Alkyl-p-Toluenesulfonamides

N-alkyl-p-toluenesulfonamides are a class of organic compounds widely used as intermediates in organic synthesis and are of significant interest in medicinal chemistry. A key reaction of this class of compounds is the directed ortho-metalation (DoM) upon treatment with a strong base, such as lithium diisopropylamide (LDA). This reaction involves the deprotonation of the aromatic ring at the position ortho to the sulfonamide group. The resulting aryllithium intermediate can then undergo further reactions.

A study involving 56 different N-alkyl arylsulfonamides has shown that the subsequent reaction pathway is highly dependent on the steric bulk of the N-alkyl group.[1][2] Specifically, a competition exists between a desired rearrangement reaction, forming a 2-substituted arylsulfonamide, and an intramolecular cyclization, which results in the formation of a substituted saccharin.

Comparative Analysis of Reactivity

The steric hindrance provided by the N-alkyl group plays a crucial role in determining the reaction pathway. Smaller N-alkyl groups, such as methyl and ethyl, allow for the competing cyclization reaction to occur, leading to the formation of a saccharin derivative as a significant byproduct.[1][2] In contrast, larger and more sterically demanding alkyl groups, particularly those with branching at the α- or β-carbon (e.g., isopropyl, isobutyl), effectively suppress the cyclization pathway. This steric inhibition favors the desired rearrangement reaction, leading to the formation of the 2-substituted arylsulfonamide in high yields.[1][2]

The following table summarizes the quantitative data from a study on the base-induced rearrangement of N-alkyl-p-toluenesulfonamides with a carbomethoxy migrating group, illustrating the impact of the N-alkyl group on the product distribution.

N-Alkyl Group (R¹)Migrating Group (R²)Rearrangement Product Yield (%)Saccharin Byproduct Yield (%)
Methyl (CH₃)Carbomethoxy (CO₂CH₃)Major ProductSignificant Competition[1]
Ethyl (C₂H₅)Carbomethoxy (CO₂CH₃)Major Product~20%[1]
Isopropyl (CH(CH₃)₂)Carbomethoxy (CO₂CH₃)High YieldEssentially Prevented[1]
Isobutyl (CH₂CH(CH₃)₂)Carbomethoxy (CO₂CH₃)High YieldEssentially Prevented[1]
Methyl (CH₃)t-Butoxycarbonyl (CO₂C(CH₃)₃)Clean Rearrangement-[1][2]

Experimental Protocols

The following is a general experimental protocol for the base-induced rearrangement of N-alkyl-p-toluenesulfonamides.

Materials:

  • N-alkyl-p-toluenesulfonamide derivative

  • Lithium diisopropylamide (LDA) solution in a suitable solvent (e.g., THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Quenching agent (e.g., saturated ammonium chloride solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • A solution of the N-alkyl-p-toluenesulfonamide in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of lithium diisopropylamide (typically 1.5 to 2.5 equivalents) is added dropwise to the cooled solution of the sulfonamide.

  • The reaction mixture is stirred at -78 °C for a specified period (typically 1-2 hours) to allow for the directed ortho-metalation and subsequent rearrangement or cyclization to occur.

  • The reaction is quenched by the addition of a suitable electrophile or a proton source, such as a saturated aqueous solution of ammonium chloride.

  • The reaction mixture is allowed to warm to room temperature.

  • The aqueous and organic layers are separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the rearrangement product and any saccharin byproduct.

Reaction Pathways and Logical Relationships

The following diagrams illustrate the competing reaction pathways for the base-induced reaction of N-alkyl-p-toluenesulfonamides.

Reaction_Workflow cluster_start Starting Material cluster_reagents Reaction Conditions cluster_intermediate Intermediate cluster_pathways Competing Pathways cluster_products Products Start N-Alkyl-p-toluenesulfonamide Reagents LDA, THF, -78°C Intermediate Ortho-lithiated Intermediate Reagents->Intermediate Directed ortho-Metalation Rearrangement Rearrangement Intermediate->Rearrangement Sterically Hindered N-Alkyl Group (e.g., Isopropyl) Cyclization Cyclization Intermediate->Cyclization Less Hindered N-Alkyl Group (e.g., Methyl) Product_A 2-Substituted Arylsulfonamide Rearrangement->Product_A Product_B Saccharin Derivative Cyclization->Product_B

Caption: Competing pathways in the base-induced reaction of N-alkyl-p-toluenesulfonamides.

The following diagram details the logical relationship between the N-alkyl group's steric bulk and the reaction outcome.

Steric_Effect_Logic cluster_size Steric Bulk cluster_outcome Reaction Outcome Alkyl_Group N-Alkyl Group Small Small (e.g., Methyl, Ethyl) Alkyl_Group->Small Large Large (e.g., Isopropyl, Isobutyl) Alkyl_Group->Large Cyclization Favors Cyclization (Saccharin Formation) Small->Cyclization Rearrangement Favors Rearrangement (High Yield of Desired Product) Large->Rearrangement

Caption: Influence of N-alkyl group size on reaction pathway selectivity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.